3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Description
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Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSNCZYTAMEFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440364 | |
| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205485-24-1 | |
| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethyl-Diazirines in Modern Research
In the landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for elucidating these interactions by creating covalent bonds between a ligand and its biological target upon photoirradiation.[1] Among the arsenal of photoreactive groups, 3-aryl-3-(trifluoromethyl)-3H-diazirines are distinguished by their unique combination of properties. These compact, highly stable precursors generate exceptionally reactive carbene species upon UV activation.[2][3]
The trifluoromethyl group enhances the electrophilicity of the resulting carbene and often improves the stability of the diazirine ring.[4] Compared to other photophores, trifluoromethyl-diazirines offer superior stability in the dark (resisting a wide range of chemical and thermal conditions), minimizing non-specific reactions, while undergoing rapid and efficient photolysis to produce a singlet carbene that readily inserts into C-H, O-H, and N-H bonds.[3][4][5]
This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, a versatile building block for creating sophisticated chemical probes. We will move beyond a simple recitation of steps to explain the underlying chemical principles and provide field-proven insights to ensure a successful and reproducible synthesis.
Section 1: The Synthetic Pathway: A Mechanistic Overview
The synthesis of 3-aryl-3-(trifluoromethyl)diazirines is a well-established, multi-step process that transforms a readily available ketone into the highly strained, photoactivatable diazirine ring. The overall strategy involves four key transformations: oximation, activation, cyclization, and oxidation.
Each step is a deliberate chemical maneuver designed to progressively build the target heterocycle. The ketone provides the carbon backbone; oximation introduces the first nitrogen atom; activation of the oxime's hydroxyl group transforms it into a suitable leaving group for intramolecular cyclization with a second nitrogen source (ammonia) to form the diaziridine; and finally, a mild oxidation forges the N=N double bond of the final diazirine product.[5][6][7]
Caption: Overall workflow for the synthesis of the target diazirine.
Section 2: Reagents and Materials
Successful synthesis requires high-purity reagents and appropriate equipment. The following table summarizes the key materials needed for this protocol.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Notes |
| 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone | 22013-68-7 | 204.14 | >97% | Starting material. |
| Hydroxylamine hydrochloride (HONH₂·HCl) | 5470-11-1 | 69.49 | >98% | Used for oximation. |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99.8% | Acts as a base and solvent. |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | >98% | Activating agent for the oxime. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Anhydrous, >99.5% | Base for tosylation and oxidation steps. |
| Ammonia (NH₃) | 7664-41-7 | 17.03 | Anhydrous | Nitrogen source for diaziridine ring formation; used as a liquid. |
| Iodine (I₂) | 7553-56-2 | 253.81 | >99.8% | Oxidizing agent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Solvent. |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Solvent. |
| Sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Essential Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels).
-
Magnetic stirrers with heating capabilities.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
Cold finger or dry ice condenser for handling liquid ammonia.
-
Rotary evaporator.
-
Flash chromatography setup.
-
Inert atmosphere setup (Nitrogen or Argon).
Section 3: Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials, including corrosive and toxic reagents, and requires reactions at very low temperatures. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-one oxime
-
Rationale: This step converts the ketone carbonyl into a C=N bond, introducing the first nitrogen atom. Pyridine acts as a mild base to neutralize the HCl byproduct and as a solvent. The reaction is typically driven to completion by heating.
-
To a round-bottom flask, add 1-(3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (5-10 mL per gram of ketone).
-
Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl (aq).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-one O-tosyl oxime
-
Rationale: The hydroxyl group of the oxime is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, which is essential for the subsequent intramolecular cyclization to form the diaziridine ring.[1][5] The reaction is performed at 0 °C to prevent side reactions.
-
Dissolve the crude oxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Stir the reaction at 0 °C, monitoring its progress by TLC (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosyl oxime. This product should be used promptly in the next step.
Step 3: Formation of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
-
Rationale: This is the crucial ring-forming step. The activated tosyl oxime is treated with ammonia, which acts as the second nitrogen source. The reaction proceeds via nucleophilic attack followed by intramolecular cyclization.[6] Liquid ammonia serves as both the reagent and solvent, and the very low temperature (-78 °C) is required to maintain it in the liquid phase and control the exothermic reaction.[8] An ammonia-free synthesis has been described as a safer alternative, but the liquid ammonia method remains a conventional and effective route.[9]
-
Set up a three-neck flask equipped with a cold finger or dry ice condenser and an inlet for ammonia gas in a dry ice/acetone bath (-78 °C).
-
Condense anhydrous ammonia gas into the flask (approx. 10-15 mL per gram of tosyl oxime).
-
Dissolve the crude tosyl oxime from the previous step in a minimal amount of anhydrous diethyl ether or DCM and add it dropwise to the vigorously stirred liquid ammonia at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the ammonia to slowly evaporate overnight as the reaction warms to room temperature. A vent to a scrubber (e.g., a bubbler with dilute acid) is essential.
-
Once the ammonia has fully evaporated, dissolve the residue in diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the solution. The resulting crude diaziridine is an unstable intermediate and should be used immediately in the final oxidation step.
Step 4: Oxidation to this compound
-
Rationale: The final step involves the dehydrogenation of the diaziridine to form the stable N=N double bond of the diazirine ring.[10] Several oxidizing agents can be used, with iodine/triethylamine being a common and effective choice.[5][11] This reaction must be performed in the absence of strong light to prevent premature photodecomposition of the product.[11]
Caption: Core transformations from activated oxime to diazirine.
-
Dissolve the crude diaziridine intermediate in a suitable solvent like methanol or diethyl ether.[8]
-
Wrap the flask in aluminum foil to protect it from light.
-
Add triethylamine (2.0-3.0 eq).
-
Slowly add a solution of iodine (1.5 eq) in the same solvent. The dark color of the iodine should fade as it is consumed.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 4: Purification and Characterization
The final product is typically a colorless or pale yellow oil. Purification is achieved via flash column chromatography on silica gel, using a non-polar eluent system such as hexanes/ethyl acetate.
Expected Characterization Data:
-
¹H NMR (CDCl₃): Peaks corresponding to the methoxy group (~3.8 ppm, s, 3H) and the aromatic protons (6.8-7.4 ppm, m, 4H).
-
¹³C NMR (CDCl₃): Resonances for the diazirine carbon (quartet, J ≈ 40 Hz, ~28 ppm), aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (quartet, J ≈ 275 Hz).[8]
-
¹⁹F NMR (CDCl₃): A singlet corresponding to the CF₃ group, typically around -67 to -68 ppm.[12]
-
High-Resolution Mass Spectrometry (HRMS): Calculation of the exact mass should confirm the elemental composition of the molecule.
Section 5: Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidation Step (Step 4) | Incomplete oxidation; decomposition of the product under reaction conditions; poor quality of diaziridine starting material.[11] | Ensure the diaziridine intermediate is used immediately. Extend the reaction time or consider a different oxidant like freshly prepared silver(I) oxide (Ag₂O), which can be milder.[5][12] Always conduct the reaction and workup in the dark. |
| Incomplete Tosylation (Step 2) | Presence of moisture deactivating the TsCl; insufficient base. | Use anhydrous solvents and reagents. Ensure triethylamine is fresh and dry. Add TsCl slowly at 0 °C to maintain control. |
| Formation of Vinyl Iodide Byproduct in Oxidation | A known side reaction when using I₂/Et₃N, particularly with certain substrates.[11] | Switch to an alternative oxidizing agent. Ag₂O or KMnO₄ are reported alternatives that avoid this specific byproduct.[5] |
| Difficult Purification | Product is volatile or streaks on the silica column. | Use a low-boiling point solvent system for chromatography. After concentrating the final product on a rotary evaporator, avoid using high vacuum for extended periods to prevent loss of the product. |
References
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"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: A Chemist's Tool for Covalent Capture
This compound belongs to a privileged class of chemical tools known as photo-activatable crosslinkers. As a derivative of the well-studied 3-phenyl-3-(trifluoromethyl)diazirine (TPD) scaffold, it is engineered for a singular purpose: to form a stable, covalent bond with nearby molecules upon activation by light.[1][2][3] This capability is the cornerstone of photoaffinity labeling (PAL), a powerful technique used by researchers to identify the specific binding partners of small molecules, peptides, or other ligands within complex biological systems.[1][2][4]
The utility of this molecule stems from a combination of key attributes: its compact, three-membered diazirine ring is relatively stable in the dark and under typical biological conditions, yet it efficiently decomposes upon irradiation with long-wave UV light (~350-365 nm), a wavelength that minimizes damage to sensitive biological samples.[4][5][6] The decomposition unleashes a highly reactive intermediate—a carbene—that rapidly and indiscriminately forges a covalent link with its immediate surroundings, providing a permanent "snapshot" of a molecular interaction.[6][7][8] This guide will elucidate the fundamental mechanism of this process, from photoactivation to the subsequent reactions that make this compound an indispensable reagent in chemical biology and drug discovery.
Part 1: The Core Mechanism - Light-Induced Carbene Generation
The mechanism of action is initiated by a defined energy input in the form of ultraviolet light. In the absence of light, the diazirine is inert; upon irradiation, it undergoes a rapid and irreversible transformation.
Photoactivation and Nitrogen Extrusion
Upon absorbing a photon of UV light (typically in the 350-365 nm range), the strained three-membered diazirine ring is excited to a higher energy state.[6][7] This excited state is unstable and rapidly decomposes, extruding a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process. The primary product of this photo-elimination is the highly reactive intermediate, 3-methoxyphenyl(trifluoromethyl)carbene.[9][10]
A Competing Pathway: Isomerization to a Diazo Compound
Photolysis of aryl-trifluoromethyl diazirines does not proceed with 100% efficiency to the carbene. A competing photochemical reaction is the isomerization of the cyclic diazirine to its linear, and more stable, diazo isomer: 1-diazo-1-(3-methoxyphenyl)-2,2,2-trifluoroethane.[5][6] Studies on the parent compound, TPD, show that initial photolysis yields approximately 65% carbene and 35% of the diazo isomer.[11][12] This diazo compound is significantly less photolabile but can, under continued irradiation, also decompose to generate the same carbene intermediate, albeit more slowly.[5]
Part 3: Practical Application - A Photoaffinity Labeling Workflow
The mechanism described above is harnessed in a multi-step experimental workflow designed to identify the binding target of a molecule of interest.
| Property | Value | Source |
| CAS Number | 205485-24-1 | [13] |
| Molecular Formula | C₉H₇F₃N₂O | [13] |
| Molecular Weight | 216.16 g/mol | [13] |
| Activation Wavelength | ~350 - 365 nm | [6][14] |
| Primary Photoproducts | Carbene (~65%) and Diazo Isomer (~35%) | [11][12] |
Experimental Protocol Outline
-
Probe Incubation: The diazirine-containing probe is incubated with a complex biological sample (e.g., cell lysate, purified proteins) in the dark to allow for equilibrium binding to its specific target protein(s).
-
UV Irradiation: The sample is exposed to UV light (e.g., 365 nm) for a short duration (typically 1-15 minutes). [4][14]This step activates the diazirine, generates the carbene, and results in covalent bond formation between the probe and the target protein.
-
Removal of Unbound Probe: Non-covalently bound and unreacted probe molecules are removed through techniques like dialysis, gel filtration, or protein precipitation.
-
Target Enrichment & Identification: The covalently labeled proteins are often enriched (e.g., via a biotin tag on the probe) and then identified. The standard method involves proteolytic digestion of the labeled protein followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify both the protein and the specific site of modification.
Conclusion
The mechanism of action of this compound is a precisely controlled, light-triggered process that converts a stable precursor into a highly reactive carbene. This carbene's ability to undergo rapid insertion into a wide variety of chemical bonds is the key to its function as a photo-crosslinker. By providing a means to permanently link a probe to its biological target, this molecule and its derivatives offer an unparalleled method for exploring molecular interactions, identifying drug targets, and mapping the architecture of complex biological systems.
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- Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.). ResearchGate.
- Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds - UWSpace. (2020, October 26). University of Waterloo Institutional Repository.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (2013, May 8). National Center for Biotechnology Information.
- Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners - ResearchGate. (n.d.). ResearchGate.
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - NIH. (n.d.). National Institutes of Health.
- Variation in trifluoromethyl aryl diazirine activation temperatures and... - ResearchGate. (n.d.). ResearchGate.
- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Royal Society of Chemistry.
- 3,3-Di(trifluoromethyl)diazirine | 3024-50-8 | Benchchem. (n.d.). BenchChem.
- Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine in the presence of phenolic reaction partners - PubMed. (2013, May 17). National Center for Biotechnology Information.
- Applications of Diazirine in Chemical Biology - BLDpharm. (2022, April 5). BLDpharm.
- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - RSC Publishing. (2020, August 5). Royal Society of Chemistry.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. (2023, December 14). National Institutes of Health.
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine - Chem-Impex. (n.d.). Chem-Impex International.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Publishing. (n.d.). Royal Society of Chemistry.
- 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces | Request PDF - ResearchGate. (n.d.). ResearchGate.
- 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated "Linker" Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces - King's College London Research Portal. (2011, August 23). King's College London.
- This compound | CAS 205485-24-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC - PubMed Central. (2023, February 1). National Center for Biotechnology Information.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed. (1980, April 25). National Center for Biotechnology Information.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Digital Commons@Becker. (2023, December 8). Washington University School of Medicine in St. Louis.
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An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: A Photoaffinity Labeling Reagent
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, a highly efficient photoaffinity labeling (PAL) reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its photochemistry, offering field-proven insights into its utilization for identifying and characterizing ligand-biomolecule interactions. The guide details robust experimental protocols, supported by in-depth mechanistic discussions and extensive references to authoritative sources, ensuring both scientific integrity and practical applicability.
Introduction: The Advent of Trifluoromethyl-Aryl-Diazirines in Chemical Biology
The identification of direct binding partners for small molecules is a cornerstone of modern drug discovery and chemical biology. Photoaffinity labeling has emerged as a powerful technique to covalently capture and subsequently identify these molecular targets. Among the arsenal of photoactivatable moieties, 3-aryl-3-(trifluoromethyl)-3H-diazirines have gained prominence due to their unique combination of stability, compact size, and efficient photochemistry.[1]
The subject of this guide, this compound, belongs to this privileged class of reagents. The trifluoromethyl group is a key structural feature, serving to suppress the undesired photoisomerization to the corresponding diazo compound, a common side reaction with other diazirines that can lead to non-specific labeling.[1] Upon photoactivation with UV light (typically around 350-360 nm), this strained three-membered ring system efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[2] This carbene can then undergo rapid insertion into neighboring C-H, O-H, and N-H bonds, effectively creating a "snapshot" of the molecular interactions within a ligand-receptor complex.[3][4]
The 3-methoxyphenyl substituent offers an additional layer of chemical functionality, potentially influencing the electronic properties and reactivity of the generated carbene, as well as providing a handle for further chemical modification. This guide will explore the synthesis, chemical properties, and practical applications of this versatile photoaffinity probe.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a photoaffinity reagent is paramount for its effective application. The following table summarizes the known properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 205485-24-1 | [5] |
| Molecular Formula | C₉H₇F₃N₂O | [5] |
| Molecular Weight | 216.16 g/mol | [5] |
| Appearance | Yellow Oil | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [6] |
| Nucleus | Representative Chemical Shift (δ) | Comments | Reference(s) |
| ¹H NMR | 6.8 - 7.5 ppm | Aromatic protons | [7][8] |
| 3.8 ppm | Methoxy protons | [7][8] | |
| ¹³C NMR | 160 ppm | Quaternary carbon of the diazirine ring (q, J ≈ 40 Hz) | [7][8] |
| 122 ppm | CF₃ carbon (q, J ≈ 275 Hz) | [7][8] | |
| 110 - 140 ppm | Aromatic carbons | [7][8] | |
| 55 ppm | Methoxy carbon | [7][8] | |
| ¹⁹F NMR | -65 to -67 ppm | Singlet | [7] |
Synthesis of this compound: A Representative Protocol
The synthesis of 3-aryl-3-(trifluoromethyl)-3H-diazirines generally follows a well-established multi-step route starting from the corresponding trifluoromethyl ketone. The following protocol is a representative synthesis adapted from general procedures for analogous compounds.[9][10]
Synthetic Scheme
Caption: General synthetic route to this compound.
Step-by-Step Methodology
Step 1: Oxime Formation
-
To a solution of 3-methoxy-α,α,α-trifluoroacetophenone (1.0 eq) in ethanol or pyridine, add hydroxylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ketone oxime as a mixture of E/Z isomers.
Step 2: O-Tosylation
-
Dissolve the oxime (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-tosyl oxime is often used in the next step without further purification.
Step 3: Diaziridine Formation
-
In a flask equipped with a dry ice condenser, add anhydrous diethyl ether or dichloromethane and cool to -78 °C.
-
Condense liquid ammonia into the flask.
-
Add a solution of the O-tosyl oxime (1.0 eq) in the reaction solvent dropwise to the liquid ammonia.
-
Stir the reaction mixture vigorously at -78 °C for several hours, then allow it to slowly warm to room temperature overnight as the ammonia evaporates.
-
Quench the reaction with water and extract the product with an organic solvent. The crude diaziridine is typically carried forward to the next step.
Step 4: Oxidation to Diazirine
-
Dissolve the crude diaziridine in an appropriate solvent such as diethyl ether or methanol.
-
Add triethylamine (2.0 eq) followed by a solution of iodine (1.2 eq) in the same solvent, or alternatively, use silver(I) oxide (Ag₂O) as the oxidant.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench any excess iodine with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by flash column chromatography on silica gel.
Photochemical Properties and Reaction Mechanism
The utility of this compound as a photoaffinity label is rooted in its photochemical properties.
Photoactivation and Carbene Generation
Upon irradiation with UV light, typically in the range of 350-360 nm, the diazirine undergoes irreversible decomposition to generate a highly reactive singlet carbene and nitrogen gas.[2] A competing pathway is the isomerization to the more stable linear diazo compound. However, the presence of the electron-withdrawing trifluoromethyl group significantly disfavors this isomerization, leading to a higher quantum yield of carbene formation compared to non-fluorinated analogs.[1]
Caption: Photochemical activation of this compound.
The generated singlet carbene is a highly electrophilic species that can readily insert into a wide variety of chemical bonds, including the C-H bonds of amino acid side chains, making it an effective tool for labeling proteins.
Application in Photoaffinity Labeling: A Practical Workflow
The primary application of this compound is in photoaffinity labeling experiments to identify the binding partners of a ligand of interest.
General Experimental Workflow
Caption: A generalized workflow for a photoaffinity labeling experiment.
Representative Protocol for Photoaffinity Labeling
This protocol provides a general framework. Optimal conditions, such as probe concentration and irradiation time, should be determined empirically for each specific biological system.
-
Probe Incubation:
-
Incubate the biological sample (e.g., purified protein at 1-10 µM or cell lysate at 1-5 mg/mL) with the this compound-containing probe. The probe concentration should ideally be in the range of the ligand's dissociation constant (Kd) to maximize specific binding.
-
Perform the incubation on ice or at 4 °C for a sufficient time to allow for binding equilibrium to be reached (typically 30-60 minutes).
-
Include appropriate controls, such as a sample with a non-photoreactive analog of the ligand or a sample with an excess of the free, unmodified ligand to compete for binding and identify non-specific labeling.
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., a quartz cuvette or a multi-well plate) on a cooled surface.
-
Irradiate the samples with a UV lamp emitting at 350-360 nm. The duration of irradiation typically ranges from 5 to 30 minutes. Over-irradiation should be avoided as it can lead to non-specific labeling and sample damage.
-
-
Downstream Analysis:
-
Following irradiation, the covalently labeled proteins can be analyzed by various methods.
-
SDS-PAGE and Autoradiography/Western Blotting: If the probe is radiolabeled or contains an affinity tag (e.g., biotin), the labeled proteins can be visualized by SDS-PAGE followed by autoradiography or western blotting.
-
Mass Spectrometry: For identification of the labeled protein and the specific site of covalent modification, the sample can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
Stability, Handling, and Safety Considerations
While 3-aryl-3-(trifluoromethyl)-3H-diazirines are more stable than many other photoaffinity labeling reagents, proper handling and storage are crucial.
-
Storage: Store the compound at 2-8 °C in a tightly sealed container, protected from light.[11][12]
-
Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11][13]
-
Stability: The diazirine is generally stable under neutral conditions and can tolerate a range of synthetic transformations. It is relatively stable in the dark but will decompose upon exposure to UV light.[4]
-
Safety: As with all diazirine-containing compounds, there is a potential risk of explosion, especially upon heating under confinement. Handle with caution.[11]
Conclusion
This compound is a valuable tool in the field of chemical biology and drug discovery. Its favorable combination of stability, compact size, and efficient photochemistry makes it an excellent choice for photoaffinity labeling studies aimed at identifying and characterizing the molecular targets of small molecules. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic protocol, and a practical workflow for its application. By understanding the principles and methodologies outlined herein, researchers can effectively leverage this powerful reagent to advance their scientific investigations.
References
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- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor.
- BLDpharm. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Qian, M., Xu, Y., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- AK Scientific, Inc. (n.d.). 3-Phenyl-3-(trifluoromethyl)
- Fisher Scientific. (2025).
- Qian, M., Xu, Y., & Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.
- Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 174.
- Raimer, T., & Lindel, T. (2025). Study of the S-1 Excited State of para-Methoxy-3-phenyl-3-methyl Diazirine by Ultrafast Time Resolved UV-Vis and IR Spectroscopies and Theory.
- Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of biological chemistry, 255(8), 3313–3318.
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- Hesari, M., & Workentin, M. S. (2025). Literature precedents for trifluoromethylphenyl diazirines modified...
- SynQuest Laboratories, Inc. (2018). 3-[4-(Bromomethyl)
- SynQuest Laboratories, Inc. (n.d.). 2,2-Bis{4-[3-(trifluoromethyl)
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"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" photochemistry
An In-depth Technical Guide to the Photochemistry and Application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Executive Summary
Photoaffinity labeling (PAL) is an indispensable technique in modern drug discovery and chemical biology for identifying the cellular targets of bioactive small molecules and mapping ligand-protein interactions. At the heart of this technique lies the photocrosslinker, a moiety that, upon light activation, forms a highly reactive intermediate capable of forging a covalent bond with interacting biomolecules. Among the most effective classes of photocrosslinkers are the 3-aryl-3-(trifluoromethyl)-3H-diazirines. This guide provides a detailed examination of a specific and highly relevant member of this class: This compound . We will explore its core photochemical principles, the generation and reactivity of its carbene intermediate, and provide field-proven insights into its practical application in state-of-the-art photoaffinity labeling experiments. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool for target identification and validation.
Introduction: The Need for Precision in Mapping Molecular Interactions
Identifying the specific protein targets of a small molecule is a critical and often challenging step in drug discovery.[1] Photoaffinity labeling (PAL) has emerged as a powerful strategy to address this challenge by converting non-covalent ligand-protein interactions into permanent covalent bonds through photo-activation.[2][3] This is achieved by chemically modifying a ligand with a photoreactive group, creating a photoaffinity probe.[2]
While several photophores like aryl azides and benzophenones have been developed, diazirines, and specifically trifluoromethylphenyl diazirines (TPDs), offer significant advantages.[4][5] They are generally more stable in biological systems in the dark, are smaller in size, and upon activation with long-wave UV light (~350 nm), they generate highly reactive carbene species that can insert into a wide range of chemical bonds, including inert C-H bonds.[5][6][7] The trifluoromethyl group is particularly crucial as it enhances the stability of the diazirine ring, prevents unwanted intramolecular rearrangements of the resulting carbene, and promotes the formation of the desired reactive singlet carbene state.[7][8]
The subject of this guide, This compound , incorporates these features with a methoxy substituent on the phenyl ring. This substitution can influence the electronic properties, stability, and reactivity of the generated carbene, making a detailed understanding of its photochemistry essential for its effective application.
Core Photochemistry: From Light Absorption to Covalent Bond Formation
The utility of this compound as a photolabeling agent is rooted in its well-defined photochemical behavior upon UV irradiation.
Mechanism of Photoactivation
Upon irradiation with UV light, typically in the 350-365 nm range, the strained three-membered diazirine ring absorbs a photon and is promoted to an electronically excited state.[5][9] This wavelength is advantageous as it is generally less damaging to biological macromolecules compared to shorter UV wavelengths required for other photophores.[4] From this excited state, the molecule undergoes an irreversible loss of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[9][10]
However, a competing photochemical pathway exists: the isomerization of the diazirine into a more stable, linear diazo compound.[4][7][8] Studies on the parent 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) have shown that initial photolysis yields approximately 65% carbene and 35% of the diazo isomer.[7][11] This diazo intermediate is less photoreactive but can, with continued irradiation, also decompose to release N₂ and form the same carbene species.[8][9] The presence of this diazo intermediate can be a drawback, as it has a longer lifetime and can potentially react non-specifically with nucleophiles in the dark, leading to background labeling.[3]
The Trifluoromethylphenyl Carbene: A Highly Reactive Intermediate
The key to the crosslinking efficiency of TPDs is the generation of a singlet carbene. This species is electrophilic and highly reactive, capable of inserting into strong covalent bonds that are abundant in biological molecules, such as C-H, O-H, and N-H bonds.[10] This broad reactivity profile is a distinct advantage, as it does not depend on the presence of specific nucleophilic residues at the binding site.
The trifluoromethyl group plays a critical role by disfavoring common carbene side reactions, such as 1,2-hydride shifts, which would otherwise quench the reactive species before it can label a target.[8] The electron-withdrawing nature of the -CF₃ group also helps to stabilize the singlet state of the carbene, which is the desired state for insertion reactions.[9]
Practical Application: A Guide to Photoaffinity Labeling Experiments
The successful application of this compound requires careful probe design and a rigorously controlled experimental workflow.
Probe Design and Synthesis
A typical photoaffinity probe consists of three key components[2]:
-
Specificity Unit: The small molecule or ligand of interest that provides the binding affinity and specificity for the target protein.
-
Photoreactive Moiety: The this compound group.
-
Reporter/Identification Tag: A functional handle for detection and enrichment, such as a biotin tag for affinity purification or a terminal alkyne/azide for "click chemistry" ligation to a reporter molecule.[12][13][14]
The synthesis often involves preparing a derivative of the diazirine with a reactive handle (e.g., a carboxylic acid, amine, or bromomethyl group) that can be readily conjugated to the ligand of interest, often via a flexible linker to minimize steric hindrance.[12][15]
Experimental Protocol: A Step-by-Step Workflow
The following outlines a generalized protocol for a PAL experiment to identify the protein target of a small molecule probe.
Step 1: Incubation
-
Prepare the biological sample (e.g., cell lysate, subcellular fraction, or purified protein) in a suitable buffer.
-
Add the photoaffinity probe to the sample at a concentration determined by the binding affinity of the parent ligand.
-
Incubate the mixture (typically 30-60 minutes) on ice or at 4°C in the dark to allow the probe to bind to its target protein(s) and reach equilibrium.
Step 2: Control Samples (Crucial for Validation)
-
Competition Control: In a parallel sample, co-incubate with a 50-100 fold excess of the original, unlabeled ligand before adding the probe. Successful competition will result in a decreased labeling signal for the specific target.
-
No-UV Control: A sample that is incubated with the probe but is not exposed to UV light. This control ensures that any observed labeling is light-dependent and not due to non-specific reactions of the probe or its diazo isomer.
Step 3: UV Irradiation
-
Place the samples in a suitable container (e.g., a petri dish or microplate) on a cold surface (e.g., an ice block).
-
Irradiate the samples with a UV lamp at ~365 nm for a predetermined time (typically 5-30 minutes). The optimal irradiation time and distance from the lamp should be empirically determined to maximize labeling while minimizing potential protein damage.
Step 4: Post-Irradiation Processing and Analysis
-
Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click reaction to attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye).
-
Protein Separation: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection:
-
If a fluorescent tag was used, visualize the gel directly using an appropriate imager.
-
If a biotin tag was used, transfer the proteins to a membrane (Western blot) and detect with streptavidin conjugated to an enzyme (like HRP).
-
-
Target Identification by Mass Spectrometry:
-
Excise the protein band(s) that show specific, competition-sensitive labeling.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s).
-
Quantitative Data and Properties
While specific quantum yields can vary, the key properties of trifluoromethylphenyl diazirines are summarized below.
| Property | Typical Value / Characteristic | Significance | Reference |
| Activation Wavelength | ~350 - 365 nm | Minimizes damage to biological samples. | [6][16] |
| Reactive Intermediate | Singlet Carbene | Highly reactive; inserts into C-H, O-H, N-H bonds. | [4][7] |
| Carbene/Diazo Ratio | ~2:1 (65% Carbene) | High efficiency of direct carbene formation. | [7][11] |
| Stability | Stable in the dark, even in acidic/basic conditions. | Allows for pre-incubation without degradation. | [11] |
| Size | Small and relatively non-perturbing. | Minimizes alteration of the parent ligand's properties. | [17] |
Conclusion and Future Outlook
This compound stands as a robust and highly effective tool for photoaffinity labeling. Its combination of dark stability, activation at a biologically compatible wavelength, and the generation of a highly reactive carbene makes it a superior choice for covalently capturing ligand-protein interactions. A thorough understanding of its photochemistry, particularly the dual pathways leading to both carbene and diazo intermediates, is essential for designing rigorous experiments and correctly interpreting their results. As proteomics and mass spectrometry technologies continue to advance, the precise and efficient labeling afforded by optimized diazirine probes will undoubtedly play an even greater role in elucidating complex biological networks and accelerating the pace of drug discovery.
References
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Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health. [Link]
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Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
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Pettersson, H., & Danielson, H. (Year). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]
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Krishnan, K., et al. (Year). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Semantic Scholar. [Link]
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Kumar, A. B., Tipton, J. D., & Manetsch, R. (Year). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. [Link]
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Dey, K., et al. (Year). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. [Link]
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Anonymous. (2025). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. [Link]
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Dey, K., et al. (Year). Overview of diazirine synthesis, activation, and applications. ResearchGate. [Link]
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Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker. [Link]
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Dey, K., et al. (Year). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]
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Parker, C. G., & Shchepinov, M. S. (Year). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. [Link]
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Djordjevic, I., et al. (Year). Trifluoromethyl phenyl diazirines. DR-NTU. [Link]
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Anonymous. (2025). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. ResearchGate. [Link]
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Utz, M., & Mack, J. C. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]
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Krishnan, K., et al. (Year). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. [Link]
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Anonymous. (2023). Publication: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH (Harvard). [Link]
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Hashimoto, Y., & Hatanaka, Y. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]
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Wang, D., et al. (2012). Diazirine based photoaffinity labeling. The University of Groningen research portal. [Link]
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Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed. [Link]
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Anonymous. (2025). (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. ResearchGate. [Link]
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Introduction: The Strategic Advantage of Trifluoromethylaryl Diazirines in Modern Chemical Biology
An In-depth Technical Guide to the Carbene Precursor: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by creating a covalent bond between a ligand and its biological target upon photo-irradiation.[1] Central to this technique is the choice of the photo-activatable group, or "photophore." While several classes of photophores exist, such as arylazides and benzophenones, the 3-aryl-3-(trifluoromethyl)-3H-diazirines have distinguished themselves as exceptionally robust and efficient tools.[1][2]
These diazirines are prized for several key attributes:
-
Small Size: Their minimal steric bulk reduces the likelihood of disrupting the natural binding of the ligand to its target.[3]
-
Stability: They exhibit superior stability to ambient light and are tolerant of a wide range of chemical conditions, facilitating multi-step synthesis of complex probes.[1][2]
-
Efficient Carbene Generation: Upon activation with long-wavelength UV light (typically 350-365 nm), a wavelength that minimizes damage to biological systems, they efficiently extrude nitrogen gas to generate a highly reactive singlet carbene.[3][4][5]
-
Suppressed Rearrangement: The presence of the electron-withdrawing trifluoromethyl group significantly suppresses the undesired photo-isomerization to a less reactive linear diazo compound, a common side reaction for other diazirines.[2]
This guide provides a deep dive into a specific, yet widely applicable, member of this class: This compound . We will explore its synthesis, the nuanced mechanism of carbene generation influenced by the methoxy substituent, its application in state-of-the-art experimental workflows, and critical considerations for its successful implementation.
Synthesis: A Reliable Pathway to a Powerful Probe
The synthesis of aryl trifluoromethyl diazirines is a well-established, multi-step process that begins with the corresponding aryl trifluoromethyl ketone.[6][7] The causality behind this pathway is rooted in the sequential construction and oxidation of the strained three-membered diaziridine ring.
General Synthetic Workflow
The process can be visualized as a logical progression from a stable ketone precursor to the high-energy diazirine ring system.
Caption: Photoactivation of diazirine to generate a reactive carbene for cross-linking.
The Role of the Methoxy Substituent: An Expert's Caveat
While the core mechanism holds true, the electron-donating methoxy group at the meta-position introduces important nuances.
-
Enhanced Reactivity: Electron-donating groups can lower the activation energy for decomposition, potentially enhancing the efficacy of C-H insertion reactions. [3]2. Alternative Reaction Pathway: In the presence of acidic protons or electron-rich aromatic residues like phenol (tyrosine), the generated singlet carbene can be protonated. For a methoxy-substituted aryl diazirine, this leads to a stabilized benzylic cation. This cation can then undergo a Friedel-Crafts alkylation with the electron-rich aromatic ring of a tyrosine residue, rather than a direct, indiscriminate C-H insertion. [4][8]This is a critical consideration for target identification, as it suggests a potential bias for labeling near tyrosine residues through a different mechanism than simple proximity-based C-H insertion.
Carbene Insertion: The Cross-linking Event
The generated singlet carbene is a highly electrophilic species that reacts indiscriminately and at near diffusion-controlled rates with nearby bonds. [1]It readily inserts into stable C-H, O-H, and N-H bonds, forming a stable, covalent linkage between the probe molecule and the target biomolecule. [3][9]It is this rapid and efficient insertion that "traps" the non-covalent binding event, allowing for subsequent identification.
Application Workflow: A Guide to Photo-Affinity Labeling
A successful PAL experiment is a multi-stage process that combines organic synthesis, biochemistry, and analytical chemistry.
Caption: A standard experimental workflow for photo-affinity labeling (PAL).
Data Insights: Modulating Properties Through Substitution
While this compound is a powerful tool, research has shown that modifying the aryl ring can tune the properties of the photoprobe for specific applications. A key challenge in PAL has been the poor water solubility of many probes. [1]
| Substituent on Aryl Ring | Key Property Change | Reference |
|---|---|---|
| Phenyl (Parent) | Standard benchmark; moderate ambient light stability and low aqueous solubility. | [1] |
| 3-Methoxy-phenyl | Electron-donating; may lower thermal activation energy and enhance C-H insertion efficacy. | [3] |
| Pyridinyl / Pyrimidinyl | Electron-withdrawing heterocycles; significantly enhances stability to ambient light and increases aqueous solubility by several orders of magnitude. | [1][10]|
This data underscores a critical principle in probe design: the choice of the diazirine precursor can be tailored to overcome experimental hurdles like insolubility or premature decomposition.
Self-Validation and Critical Caveats
A trustworthy protocol must be self-validating. For PAL experiments, this involves competition assays. Pre-incubating the biological sample with an excess of the natural, unlabeled ligand should prevent the photo-probe from binding and, consequently, significantly reduce the labeling signal. [1]Observing this suppression provides strong evidence that the photolabeling is occurring specifically at the intended binding site and not through non-specific interactions. [1] A Critical Caveat: The Reversibility of N-H Insertion While carbene insertion is generally considered irreversible, studies have revealed a potential pitfall. The product of insertion into an N-H bond (e.g., from diethylamine) can undergo a base-catalyzed elimination of hydrogen fluoride, followed by hydrolysis. [11]This sequence effectively reverses the photo-insertion process, which could lead to a loss of signal and complicate the identification of primary sequence data in biological systems. [11]Researchers must be aware of this potential instability, particularly during sample workup and analysis.
Safety and Handling
While many diazirine compounds have a desirable safety profile in vitro, they are high-energy molecules and should be handled with appropriate care. [12][13][14]* Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses (UV-blocking during irradiation), lab coats, and gloves. [15]* Storage: Store diazirine-containing compounds in the dark (e.g., in amber vials) to prevent premature decomposition.
-
Handling: While generally stable, some derivatives can be sensitive to heat or shock. Avoid excessive heating unless performing a thermal activation. [15]Always consult the specific Safety Data Sheet (SDS) for the compound.
-
Irradiation: Conduct all photolysis experiments in a shielded enclosure to prevent stray UV exposure. [15]
References
- Benchchem. (n.d.). 3,3-Di(trifluoromethyl)diazirine | 3024-50-8.
- Perera, D. S. N., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Platz, M. S., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed.
- Koenigs, R. M. (2021).
- Gagnon, D., et al. (2022). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light. ChemRxiv.
- Hashimoto, M., & Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor.
- Perera, D. S. N., et al. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Koenigs, R. M. (2021).
- Baran, M. J., et al. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PMC - NIH.
- Wulff, J. E., et al. (2021). Variation in trifluoromethyl aryl diazirine activation temperatures and....
- Benchchem. (n.d.). Application Notes and Protocols for the Photolytic Decomposition of Diazirines.
- Covey, D. F. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.
- Musolino, S. F., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. PMC - PubMed Central.
- BLDpharm. (2022). Applications of Diazirine in Chemical Biology.
- Covey, D. F., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- Baran, M. J., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive.
- Baran, M. J., et al. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PubMed.
- Baran, M., et al. (2023). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv | Cambridge Open Engage.
- Wulff, J. E., & Lindel, T. (2019). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners.
- Wulff, J. E., et al. (2021). Overview of diazirine synthesis, activation, and applications. (a)....
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 205485-24-1.
- Macmillan Group. (2021). Reactive intermediates for interactome mapping. Princeton University.
- Covey, D. F., et al. (2015). Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. PMC - PubMed Central.
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Introduction: Illuminating Biological Interactions
An In-depth Technical Guide to Photo-Affinity Labeling (PAL): Principles and Practices
Photo-affinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize specific molecular interactions in complex biological systems. At its core, PAL provides a method for converting a non-covalent, reversible interaction (like a drug binding to its protein target) into a stable, covalent bond upon activation by light. This "molecular snapshot" allows researchers to definitively identify binding partners, map binding sites, and quantify target engagement, making it an indispensable tool in drug discovery, proteomics, and molecular biology.
The elegance of PAL lies in its three-phase process:
-
Specific Binding: A specially designed chemical probe, containing a photoreactive group, is introduced to a biological system and allowed to bind to its target molecule based on its inherent affinity.
-
Photo-Activation: The system is exposed to a specific wavelength of UV light, which activates the photoreactive group, transforming it into a highly reactive, short-lived intermediate.
-
Covalent Linkage: This reactive intermediate rapidly forms a stable, covalent bond with the nearest amino acid residue on the target protein, permanently "labeling" it for subsequent detection and analysis.
This guide provides a comprehensive overview of the core principles, experimental design, and practical considerations for successfully implementing photo-affinity labeling experiments.
Core Principles and Key Components of a PAL Probe
The success of any PAL experiment hinges on the rational design of the photo-affinity probe. A typical probe consists of three essential components: a recognition moiety, a photoreactive group, and a reporter tag.
A well-designed probe must retain high affinity and specificity for its target, while incorporating a photoreactive group that is stable in the dark but highly reactive upon UV irradiation. The reporter tag is crucial for the downstream detection and isolation of the covalently linked probe-target complex.
The Recognition Moiety
This component is typically the pharmacophore or ligand of interest (e.g., a known drug, an enzyme inhibitor, or a natural product). Its primary role is to guide the probe to the target protein and bind reversibly with high specificity. A critical consideration in probe design is ensuring that the addition of the photoreactive group and the reporter tag does not significantly impair the binding affinity of the recognition moiety. This is often validated through competitive binding assays against the original, unmodified ligand.
The Photoreactive Group
The choice of the photoreactive group is paramount to the success of a PAL experiment. This moiety must remain inert until it is intentionally activated by a specific wavelength of UV light. Upon activation, it generates a highly reactive intermediate (e.g., a carbene or nitrene) that can insert into nearby chemical bonds, typically C-H or N-H bonds on the target protein, forming a stable covalent linkage. The ideal photoreactive group should be:
-
Chemically stable before photo-activation.
-
Small in size to minimize steric hindrance.
-
Activatable by a wavelength of light (>300 nm) that does not cause significant damage to proteins or other biomolecules.
-
Efficient in generating a highly reactive intermediate with a short half-life to ensure labeling occurs only within the binding site.
The three most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.
Comparison of Common Photoreactive Groups| Photoreactive Group | Activation λ (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| :--- | :--- | :--- | :--- | :--- | | Aryl Azides | 260-365. [1][2]| Nitrene | Small size, easy to synthesize. [3]| Lower wavelength activation can damage proteins. [4]Longer-lived intermediate can lead to less specific labeling. [4]| | Benzophenones | 330-370. [5]| Triplet Diradical | Activated by higher wavelength UV, minimizing protein damage. [6]Chemically stable and inert to most solvents. [6]| Larger and bulkier, may disrupt ligand binding. Longer irradiation time often required. [6]| | Diazirines | 330-370. [5]| Carbene | Smallest photoreactive group. Highly reactive carbene leads to efficient labeling. Higher wavelength activation. [5]| Can isomerize to a more stable diazo intermediate, which may lead to off-target labeling. |
The Reporter Tag
The reporter tag is a functional handle that enables the detection, visualization, and/or purification of the covalently labeled target protein. The choice of tag depends on the downstream analytical method. Common reporter tags include:
-
Radioisotopes (e.g., ³H, ¹²⁵I): Provide high sensitivity for detection via autoradiography but require specialized handling.
-
Biotin: Enables highly specific and strong affinity purification of labeled proteins using streptavidin-coated beads.
-
Fluorescent Dyes (e.g., Fluorescein, Rhodamine): Allow for direct visualization of labeled proteins in-gel or via fluorescence microscopy.
-
Click Chemistry Handles (e.g., Alkyne, Azide): These are small, bio-orthogonal tags that allow for the subsequent attachment of a biotin or fluorophore tag after the labeling reaction is complete. This two-step approach is advantageous as it avoids using a bulky tag during the initial binding and crosslinking steps.
The Photo-Affinity Labeling Workflow
A successful PAL experiment requires careful planning and execution, from probe design to the final analysis of labeled targets. The general workflow can be visualized as a multi-step process.
Caption: A general workflow for photo-affinity labeling experiments.
Experimental Design and Protocols
Step 1: Probe Design and Synthesis
The initial and most critical step is the rational design of the probe. Structure-activity relationship (SAR) data for the parent ligand is invaluable for determining positions where modifications (attachment of the photoreactive group and tag) will not abolish binding activity. Once synthesized, the probe's binding affinity for its target should be quantified and compared to the parent ligand to ensure it remains a valid tool.
Step 2: Establishing Labeling Conditions
The probe is incubated with the biological sample (e.g., purified protein, cell lysate, or intact cells). Key parameters to optimize include:
-
Probe Concentration: Should ideally be around the dissociation constant (Kd) of the probe-target interaction to maximize specific binding while minimizing non-specific labeling.
-
Incubation Time: Sufficient time must be allowed for the probe to reach binding equilibrium with its target.
-
Temperature and Buffer: Conditions should be optimized to maintain the stability and activity of the target protein.
Step 3: UV Activation (Photolysis)
The sample is irradiated with UV light at the optimal wavelength for the chosen photoreactive group.
-
Light Source: A UV lamp equipped with filters to select the appropriate wavelength range is required. Common setups involve UV crosslinkers with 365 nm bulbs.
-
Irradiation Time: This is a critical parameter to optimize. Time should be sufficient to activate the probe but short enough to minimize photodamage to the biological sample. A time-course experiment is recommended.
-
Distance from Source: The distance between the light source and the sample must be kept consistent across experiments to ensure uniform energy delivery.
Step 4: The Importance of Controls (Self-Validation)
To ensure the trustworthiness of the results, every PAL experiment must include rigorous controls:
-
No UV Control: A sample prepared identically but not exposed to UV light. This control verifies that the labeling is light-dependent and not due to other reactive species. No labeled protein should be observed.
-
Competition Control: A sample is pre-incubated with an excess (e.g., 100-fold) of the original, unmodified ligand before the photo-affinity probe is added. The unlabeled ligand will compete for the binding site, preventing the probe from binding. A significant reduction in the labeling signal in this sample demonstrates that the probe binds specifically to the intended site.
Caption: Mechanism of photo-affinity labeling.
Step 5: Analysis of Labeled Proteins
After photolysis, the samples are typically analyzed by SDS-PAGE.
-
Visualization: If the probe contains a fluorescent tag, the gel can be imaged directly. If it has a radioactive tag, autoradiography is used. For biotin tags, the labeled protein is detected by Western blotting with streptavidin-HRP.
-
Target Identification: For target ID, the labeled protein band is excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry to determine its identity. Alternatively, if using a biotin tag, the entire protein lysate can be subjected to streptavidin affinity purification to enrich the labeled proteins before on-bead digestion and mass spectrometry analysis.
Conclusion
Photo-affinity labeling is a versatile and robust technique for covalently capturing and identifying specific molecular interactions. Its power lies in its ability to provide a direct, physical link between a ligand and its binding partner within a native biological context. By understanding the core principles of probe design, the mechanism of photo-activation, and the necessity of rigorous controls, researchers can confidently apply this method to illuminate complex biological pathways and accelerate the discovery of new therapeutic targets.
References
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]
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Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Wang, A. Z., Khattak, A., & Lin, J. J. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21015–21020. [Link]
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G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences Website. [Link]
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Ruiz-García, A., & Gois, P. M. P. (2019). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 24(5), 951. [Link]
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Ge, Y., & Chen, P. R. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(3), 963-981. [Link]
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Mastering the Stability and Storage of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Photoaffinity Labeling
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a cornerstone reagent in modern chemical biology and drug discovery, primarily utilized as a photoaffinity label to elucidate protein-ligand interactions. Its utility hinges on a delicate balance: sufficient stability for synthesis, purification, and experimental handling, coupled with efficient photoactivation to generate a highly reactive carbene for covalent bond formation with target biomolecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a detailed focus on its stability profile and best practices for storage and handling to ensure experimental success and safety.
I. Physicochemical Properties and Structural Features
This compound, with the CAS number 205485-24-1, possesses a unique molecular architecture that dictates its reactivity and stability.[1][2][3][4][5] The strained three-membered diazirine ring is the lynchpin of its photo-reactivity. The presence of a trifluoromethyl group significantly enhances the compound's stability compared to non-fluorinated analogs.[6] The electron-donating methoxy group on the phenyl ring can influence the electronic properties of the molecule, potentially lowering the activation energy for thermal decomposition.[7]
| Property | Value |
| CAS Number | 205485-24-1[1][2][3][4] |
| Molecular Formula | C₉H₇F₃N₂O[1] |
| Molecular Weight | 216.16 g/mol [1] |
| Appearance | Typically a liquid |
II. The Duality of Stability and Reactivity: A Balancing Act
The core utility of this compound lies in its ability to exist in a stable state until triggered by an external stimulus, typically UV light, to generate a highly reactive carbene intermediate. Understanding the factors that govern this transition is paramount for its effective use.
A. Thermal Stability
In the absence of light, 3-aryl-3-(trifluoromethyl)-3H-diazirines exhibit good thermal stability at ambient temperatures. For instance, the parent compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, is reported to be stable when heated to 75°C for at least 30 minutes in the dark.[6][8] However, elevated temperatures will induce thermal decomposition, leading to the extrusion of nitrogen gas and the formation of the corresponding carbene. The presence of the electron-donating methoxy group in the meta-position may lower the activation energy for this process compared to the unsubstituted phenyl analog.[7] Therefore, prolonged exposure to high temperatures should be avoided to prevent premature degradation of the reagent.
B. Photochemical Stability and Activation
The defining characteristic of diazirines is their photosensitivity. Upon irradiation with UV light, typically in the range of 350-365 nm, they undergo rapid decomposition to generate a carbene and dinitrogen gas.[6][8] This photoactivation is the key to their function in photoaffinity labeling. It is crucial to protect the compound from light sources during storage and handling to prevent unintended activation and degradation.
The photochemical decomposition process can also lead to the formation of a linear diazo isomer as a byproduct.[7][8] While the carbene is the desired reactive species for labeling, the formation of the diazo compound represents a non-productive pathway. The ratio of carbene to diazo formation can be influenced by the solvent and the specific substitution pattern on the aromatic ring.
C. Chemical Stability
This compound demonstrates notable stability towards a range of chemical conditions, a feature that allows for its incorporation into complex molecules through various synthetic steps. The parent compound, 3-phenyl-3-(trifluoromethyl)-3H-diazirine, is stable in the dark in the presence of 1 M acid or base for at least 30 minutes.[6][8] It is also generally inert to mild oxidizing and reducing agents. This chemical robustness is a significant advantage over other photolabeling reagents that may be sensitive to common reaction conditions.
III. Recommended Storage and Handling Protocols
Proper storage and handling are critical to preserving the integrity and reactivity of this compound. The following protocols are based on best practices for this class of compounds.
A. Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[2] | Minimizes thermal decomposition. |
| Light | Protect from light (amber vial) | Prevents photochemical activation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Reduces potential for oxidative degradation, although generally stable in air for short periods. |
| Container | Tightly sealed container[9][10] | Prevents contamination and evaporation. |
B. Handling Procedures
Due to its photosensitivity and potential for hazardous decomposition under certain conditions, the following handling procedures should be strictly followed:
-
Work in a well-ventilated area or a chemical fume hood. [9][10]
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10]
-
Avoid exposure to direct sunlight or other sources of UV radiation. Work in a dimly lit area or use amber-colored labware.
-
Prevent contact with skin and eyes. [10] In case of contact, rinse thoroughly with water.
-
Avoid inhalation of vapors. [9]
-
Keep away from heat, sparks, and open flames. [11]
-
For solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen.
IV. Experimental Workflow: A Practical Application
The following is a generalized protocol for a photoaffinity labeling experiment using this compound.
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Methodological & Application
Application Notes & Protocols: Leveraging 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine for High-Efficiency Mapping of Protein-Protein Interactions
Introduction: The Challenge of Capturing Dynamic Molecular Interactions
In the intricate cellular landscape, transient protein-protein interactions (PPIs) form the bedrock of nearly all biological processes, from signal transduction to metabolic regulation. Understanding these networks is paramount for basic research and therapeutic development. However, the fleeting and often weak nature of these interactions presents a significant challenge for their detection and characterization. Traditional methods like co-immunoprecipitation or yeast two-hybrid screening can miss transient interactions or produce false positives.
Photo-affinity labeling (PAL) has emerged as a powerful strategy to overcome these limitations. By introducing a photoreactive group onto a "bait" molecule (a protein or a small-molecule ligand), researchers can form a stable, covalent bond with interacting "prey" proteins upon a brief pulse of UV light. This effectively freezes the interaction in time, allowing for the stringent purification and confident identification of binding partners.
This guide focuses on a state-of-the-art class of photo-crosslinkers: the trifluoromethylphenyl diazirines (TPDs). Specifically, we will explore the application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine and its derivatives, which offer superior stability, efficiency, and versatility for covalently capturing PPIs in complex biological systems.
Why Trifluoromethylphenyl Diazirines? The Expert's Choice
Not all photo-crosslinkers are created equal. The selection of the photoreactive moiety is critical for the success of a PAL experiment. Trifluoromethylphenyl diazirines (TPDs) have become the gold standard for several key reasons:
-
High Photo-activation Efficiency: TPDs are efficiently activated by long-wave UV light (typically 350-365 nm), a wavelength that minimizes the potential for photodamage to sensitive biological macromolecules like proteins and nucleic acids.[1]
-
Generation of Highly Reactive Carbenes: Upon photolysis, the diazirine ring irreversibly releases nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[2][3] This carbene can rapidly insert into a wide array of chemical bonds, including C-H, O-H, and N-H bonds found on all amino acid residues and the peptide backbone, making it a relatively non-selective and therefore comprehensive crosslinking agent.[1][4]
-
Suppression of Undesired Side Reactions: A key innovation of the TPD scaffold is the trifluoromethyl group. This electron-withdrawing group significantly increases the stability of the diazirine ring to various chemical conditions and, crucially, suppresses the undesired photo-isomerization to a linear diazo intermediate.[5][6] While a diazo species can still form, the TPD structure biases the reaction towards the more reactive and promiscuous carbene, leading to higher crosslinking yields.[5][7]
-
Small Footprint: The diazirine group is compact and can be installed on a probe molecule with minimal steric perturbation to the native interaction being studied.[3]
The Mechanism: From Light Pulse to Covalent Capture
The utility of this compound is rooted in its elegant photochemical transformation. The process can be dissected into two primary stages: photo-activation and covalent insertion.
Upon irradiation with UV light (~365 nm), the diazirine ring undergoes photolysis. The primary and most productive pathway involves the expulsion of a nitrogen molecule, generating a short-lived, highly energetic singlet carbene. This carbene is exceptionally reactive and will readily insert into the first available chemical bond in its immediate vicinity, forming a stable covalent crosslink with the interacting protein.
A secondary, less dominant pathway involves isomerization to a more stable, linear diazo intermediate.[2][8] This diazo species is less reactive than the carbene but can still participate in crosslinking, showing a preference for polar and nucleophilic amino acid residues.[7][9] Recent studies have shown that modulating the irradiation time and light intensity can influence the ratio of carbene- to diazo-mediated reactions, offering an advanced strategy for tuning crosslinking specificity.[7][8]
}
Figure 1. Photo-activation mechanism of a TPD probe.
Experimental Design & Workflow: A Blueprint for Success
A successful PPI mapping experiment using a TPD-based probe is a multi-stage process. The overall strategy involves conjugating the photoreactive probe to a known "bait" protein, allowing this bait to interact with its binding partners within a complex biological sample (e.g., cell lysate or living cells), initiating covalent capture with UV light, and finally enriching and identifying the captured "prey" proteins via mass spectrometry.
This workflow is modular and can be adapted for various experimental goals. A crucial component is the design of the crosslinking reagent itself. For maximum utility, a trifunctional probe is often employed.[10][11]
}
Figure 2. General experimental workflow for PPI mapping.
Core Components of a Trifunctional TPD Probe:
| Component | Function & Rationale | Common Examples |
| Photoreactive Group | Covalently captures interacting proteins upon UV activation. The TPD moiety is chosen for its stability and high efficiency. | This compound |
| Reporter Tag | Enables selective enrichment of crosslinked complexes from a complex mixture, significantly reducing background. | Biotin: For robust affinity purification using streptavidin beads.[10][12] Alkyne/Azide: For bio-orthogonal "Click Chemistry" ligation to a reporter tag post-crosslinking.[3][13] |
| Conjugation Handle | Provides a reactive site for covalently attaching the probe to the bait protein or small molecule. | N-Hydroxysuccinimide (NHS) Ester: Reacts efficiently with primary amines (e.g., lysine side chains) on the bait protein.[4][14] |
Detailed Protocol: PPI Discovery Using an NHS-TPD-Biotin Probe
This protocol provides a self-validating system for identifying the interaction partners of a purified "Bait" protein using a commercially available or custom-synthesized heterobifunctional crosslinker containing an NHS ester, a TPD photocrosslinker, and a biotin enrichment tag.
PART 1: Labeling of Bait Protein
Rationale: The first step is to covalently attach the photoreactive probe to your protein of interest. The NHS ester will react with primary amines on the protein surface. It is critical to control the labeling ratio to avoid disrupting the protein's native structure and function.
Materials:
-
Purified Bait Protein (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-TPD-Biotin crosslinker (e.g., dissolved in anhydrous DMSO)
-
Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Protein: Ensure the bait protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing Tris or glycine are incompatible as they will quench the NHS ester.
-
Calculate Reagent Volume: Prepare a 10-20 mM stock solution of the NHS-TPD-Biotin crosslinker in DMSO. Calculate the volume needed to achieve a 5- to 20-fold molar excess of crosslinker over the protein. Expert Tip: Start with a lower molar excess (e.g., 5:1) and optimize to find the highest labeling that doesn't compromise protein activity.
-
Labeling Reaction: Add the calculated volume of crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.
-
Remove Excess Reagent: Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with your chosen interaction buffer. This step is crucial to prevent the labeling of prey proteins in the subsequent step.
-
Validation (Optional but Recommended): Confirm successful biotinylation by performing a Western blot on the labeled bait protein using a streptavidin-HRP conjugate.
PART 2: Crosslinking and Enrichment
Rationale: The labeled bait is incubated with the biological sample containing potential prey proteins. After allowing time for interactions to occur, a pulse of UV light permanently locks the interacting partners together. The biotin tag is then used to pull down the entire complex.
Materials:
-
Labeled Bait Protein
-
Cell Lysate or purified Prey Protein solution
-
UV Lamp (365 nm, e.g., a UV transilluminator or specialized crosslinking device)
-
Ice-cold reaction tubes (e.g., quartz or UV-transparent plastic)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
Procedure:
-
Interaction: In a microcentrifuge tube, combine the labeled bait protein with the cell lysate (e.g., 0.5-1.0 mg total protein). Include the following essential controls:
-
Control 1 (No UV): Labeled Bait + Lysate, but keep protected from light. This control identifies non-covalent binders that stick to the beads.
-
Control 2 (No Bait): Unlabeled Lysate + Beads. This identifies proteins that bind non-specifically to the streptavidin beads.
-
-
Incubation: Incubate the mixtures for 1-2 hours at 4°C with gentle rotation to allow protein complexes to form.
-
Photo-Crosslinking:
-
Place the tubes on ice, approximately 5-10 cm from a 365 nm UV source.[3]
-
Irradiate for 1-5 minutes. Expert Tip: Irradiation time is a critical parameter. Shorter times (e.g., 1 min) are often sufficient with high-intensity lamps and minimize potential damage.[15] Optimize this for your specific setup.
-
-
Enrichment:
-
Add pre-washed streptavidin magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with rotation to capture the biotinylated complexes.
-
Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-crosslinked, non-specific proteins.
-
PART 3: Sample Preparation and Mass Spectrometry
Rationale: The captured proteins are digested into peptides directly on the beads, which are then analyzed by LC-MS/MS to identify the prey proteins that were covalently linked to the bait.
Procedure:
-
On-Bead Digestion:
-
Resuspend the washed beads in a denaturing buffer (e.g., 8 M Urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea and add trypsin to digest the proteins overnight at 37°C.
-
-
Peptide Cleanup: Collect the supernatant containing the peptides and clean them up using a C18 desalting stage-tip.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][16]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database. True interaction partners will be significantly enriched in the "+UV" sample compared to the "No UV" and "No Bait" controls.
Quantitative Data and Key Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| Crosslinker:Bait Molar Ratio | 5:1 to 20:1 | Start low to preserve protein function. Over-labeling can block interaction sites. |
| Labeling Reaction Time | 30-60 min (RT) or 2 hr (4°C) | Temperature and time can be adjusted based on protein stability. |
| UV Wavelength | 350 - 370 nm | Minimizes protein damage compared to shorter wavelengths (e.g., 254 nm).[4] |
| UV Irradiation Time | 1 - 10 minutes | Highly dependent on lamp intensity and distance. Shorter is often better.[3][15] |
| Distance from UV Source | 5 - 10 cm | Ensure consistent distance for reproducibility. Perform on ice to dissipate heat. |
| Lysate Concentration | 0.5 - 2.0 mg/mL | Sufficient concentration to detect interactions but can be adjusted based on prey abundance. |
Conclusion
The use of this compound and related trifunctional probes represents a robust and highly effective method for the discovery and analysis of protein-protein interactions. The superior photochemical properties of the TPD group—namely its stability, small size, and efficient generation of a highly reactive carbene—allow for the confident capture of even transient or low-affinity interactions directly in a complex biological milieu. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can unlock a deeper understanding of the dynamic protein networks that govern cellular life.
References
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Phys.org.
- Mechanism of diazirine photo‐crosslinking.
- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Dokkyo Journal of Medical Sciences.
- Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of Organic Chemistry.
- A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Publishing.
- Chemical cross-linking with a diazirine photoactivatable cross-linker investig
- Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. PubMed.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors.
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.
- A diazirine-based photoaffinity probe for facile and efficient aptamer–protein covalent conjugation.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. NIH.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- A) The trifunctional approach. B) Schematic photoaffinity labeling with...
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.
- Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. PMC - NIH.
- Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.
- diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar.
- Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
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Application Notes and Protocols for Photo-Affinity Labeling with 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Authored by: Senior Application Scientist
Publication Date: 2026-01-12
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine for photo-affinity labeling (PAL). PAL is a powerful technique for identifying and characterizing ligand-protein interactions by creating a covalent bond between a small molecule probe and its biological target upon photoactivation.[1][2] This guide details the underlying principles of diazirine-based photo-affinity labeling, offers step-by-step experimental protocols, and discusses critical considerations for successful experimental design and data interpretation.
Introduction to Photo-Affinity Labeling with Diazirine Probes
Photo-affinity labeling is an indispensable tool in chemical biology and drug discovery for elucidating the interactions between small molecules and their protein targets.[2][3] The core principle involves a chemical probe that, upon irradiation with light of a specific wavelength, generates a highly reactive species capable of forming a covalent bond with nearby molecules, thereby "labeling" the binding partner.[2]
Among the various photo-activatable groups, diazirines, particularly trifluoromethylphenyl diazirines like this compound, have gained prominence due to their small size, relative stability in the dark, and efficient photo-activation to form reactive carbenes.[4][5] The trifluoromethyl group enhances the stability of the diazirine ring and can suppress the formation of a less reactive diazo isomer, which is a common side reaction with other diazirines.[6]
Mechanism of Action
Upon irradiation with UV light (typically around 350 nm), this compound undergoes photolysis to extrude nitrogen gas (N₂) and generate a highly reactive carbene intermediate.[5][7] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of the interacting protein, forming a stable covalent adduct.[8][9] This process effectively captures the transient interaction between the small molecule and its protein target.
It is important to note that diazirine photolysis can also lead to the formation of a diazo intermediate, which can be protonated to a diazonium species, an alkylating agent that preferentially reacts with acidic residues.[7][8][10] Modulating irradiation time and power can influence the balance between the carbene and diazo pathways.[10]
Figure 1: General workflow of a photo-affinity labeling experiment.
Experimental Design and Considerations
A successful photo-affinity labeling experiment requires careful planning and optimization. Key factors to consider include the design of the photo-probe, experimental controls, and the conditions for UV irradiation.
Photo-Probe Design
The photo-affinity probe typically consists of three key components:
-
Binding Moiety: This is the part of the molecule that recognizes and binds to the target protein. It should retain high affinity and specificity for the target.
-
Photo-reactive Group: In this case, the this compound moiety. Its placement on the binding moiety is critical to ensure that it is in close proximity to the target protein upon binding.
-
Reporter Tag (Optional but Recommended): An alkyne or azide for click chemistry, or a biotin tag for enrichment and detection.[11] This greatly facilitates the subsequent identification and analysis of the labeled protein.
Essential Controls
To ensure the specificity of the labeling, several controls are crucial:
| Control Experiment | Purpose | Expected Outcome |
| No UV Irradiation | To confirm that labeling is light-dependent. | No labeling of the target protein. |
| Competition with Parent Compound | To demonstrate that labeling occurs at the specific binding site.[2] | A dose-dependent decrease in labeling in the presence of excess unlabeled parent compound. |
| Probe Alone (No Target) | To identify any non-specific interactions of the probe with other components in the system. | Minimal to no background labeling. |
| Irradiation of Target Alone | To assess any potential damage to the target protein by UV light. | No significant degradation or alteration of the target protein. |
UV Irradiation Parameters
The wavelength, duration, and intensity of UV irradiation are critical parameters that need to be optimized for each experimental system.
| Parameter | Recommended Range | Rationale |
| Wavelength | 350 - 380 nm | Minimizes potential damage to biological macromolecules that can occur at lower wavelengths.[12][13] |
| Duration | 1 - 30 minutes | Should be long enough for efficient activation but short enough to minimize non-specific labeling and protein damage. |
| Intensity | Varies with light source | Needs to be empirically determined. Higher intensity can shorten irradiation time but may increase non-specific labeling. |
Detailed Experimental Protocol
This protocol provides a general framework for a photo-affinity labeling experiment using this compound. Optimization of specific steps will be necessary for different biological systems.
Materials and Reagents
-
Photo-affinity probe: this compound or a derivative containing a reporter tag.
-
Target protein: Purified protein, cell lysate, or intact cells.
-
Buffer: A buffer system compatible with the target protein and the photo-affinity probe (e.g., PBS, HEPES).
-
UV light source: A UV lamp or LED array with an emission maximum around 350 nm.
-
Reaction vessels: UV-transparent microplates or tubes.
-
Reagents for downstream analysis: (e.g., click chemistry reagents, streptavidin beads, antibodies, SDS-PAGE reagents, mass spectrometry reagents).
Step-by-Step Protocol
-
Preparation of Samples:
-
Prepare a stock solution of the photo-affinity probe in a suitable solvent (e.g., DMSO).
-
Prepare the target protein at the desired concentration in the appropriate buffer.
-
For competition experiments, prepare solutions of the unlabeled parent compound at various concentrations.
-
-
Incubation:
-
In UV-transparent reaction vessels, combine the target protein and the photo-affinity probe at the desired final concentrations.
-
For competition experiments, pre-incubate the target protein with the unlabeled parent compound for a set time before adding the photo-affinity probe.
-
Incubate the samples in the dark for a sufficient time to allow for binding equilibrium to be reached (typically 30-60 minutes at room temperature or 4°C).
-
-
UV Irradiation:
-
Place the reaction vessels on a pre-cooled surface (e.g., an ice block) to minimize heat-induced artifacts.
-
Expose the samples to UV light (350-380 nm) for the optimized duration. Ensure all samples receive uniform irradiation.
-
-
Downstream Processing and Analysis:
-
Click Chemistry (if applicable): If the probe contains an alkyne or azide tag, perform the click reaction with the corresponding reporter molecule (e.g., biotin-azide or fluorescent-alkyne).
-
Enrichment (if applicable): If the probe is biotinylated, enrich the labeled proteins using streptavidin-conjugated beads.
-
Visualization and Identification:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning or Western blotting with an anti-reporter tag antibody or streptavidin-HRP.
-
Excise the labeled protein bands for identification by mass spectrometry.
-
-
Figure 2: A simplified experimental workflow for photo-affinity labeling.
Data Analysis and Interpretation
The primary goal of a photo-affinity labeling experiment is to identify the specific protein targets of a small molecule. The key evidence for successful and specific labeling includes:
-
A distinct band on a gel corresponding to the molecular weight of the target protein plus the probe.
-
The absence of this band in the "no UV" control.
-
A significant reduction in the intensity of this band in the competition control.
Mass spectrometry analysis of the excised band will provide the identity of the labeled protein. Further analysis, such as tandem mass spectrometry (MS/MS), can pinpoint the specific amino acid residues that were modified by the photo-probe, providing valuable information about the binding site.
Safety and Handling
This compound and its derivatives are research chemicals and should be handled with appropriate safety precautions.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, and well-ventilated area, away from light and sources of ignition.[14][16] Many diazirine compounds are stored under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Always consult the Safety Data Sheet (SDS) for the specific compound before use.[16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No labeling observed | - Inactive probe- Insufficient UV irradiation- Low affinity of the probe for the target- Probe degradation | - Verify probe integrity- Optimize UV exposure time and intensity- Confirm binding affinity through other methods- Handle and store probe properly |
| High background/non-specific labeling | - Probe concentration too high- Over-irradiation- Probe aggregation | - Titrate probe concentration- Reduce UV exposure time or intensity- Include a detergent in the buffer |
| Low labeling efficiency | - Suboptimal buffer conditions (pH, salt)- Steric hindrance of the photo-reactive group | - Optimize buffer composition- Redesign the probe with a different linker length or attachment point |
References
-
Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). NIH. [Link]
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (2024). OmicsDI. [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science (RSC Publishing). [Link]
-
Photoaffinity Labeling Preferences of Diazirines. (2021). INOUE RESEARCH GROUP. [Link]
-
Diazirine based photoaffinity labeling. (2012). PubMed. [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2009). PubMed Central. [Link]
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Photoaffinity labeling in target- and binding-site identification. (2018). PubMed Central. [Link]
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A typical photoaffinity labeling experimental protocol to identify the... (2016). ResearchGate. [Link]
-
Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. (2015). Springer Protocols. [Link]
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Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. N/A. [Link]
-
Chapter 5: (Photo)affinity Label and Covalent Inhibitor Design. (2023). Royal Society of Chemistry. [Link]
-
Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. N/A. [Link]
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). NIH. [Link]
-
diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. (2014). Semantic Scholar. [Link]
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2020). Digital Commons@Becker. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). PubMed Central. [Link]
-
Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. (2006). ResearchGate. [Link]
-
3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine | Request PDF. (1983). ResearchGate. [Link]
-
Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. (2024). PubMed Central. [Link]
-
Ultrasensitive Fibroblast Activation Protein-α-Activated Fluorogenic Probe Enables Selective Imaging and Killing of Melanoma In Vivo. (2022). ResearchGate. [Link]
-
Ultrasensitive Fibroblast Activation Protein-α-Activated Fluorogenic Probe Enables Selective Imaging and Killing of Melanoma In Vivo. (2022). PubMed. [Link]
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Applications of Diazirine Crosslinkers in Chemical Biology: A Detailed Guide for Researchers
Introduction: Unveiling Molecular Interactions with Precision
In the intricate landscape of chemical biology and drug discovery, understanding the transient and dynamic interactions between molecules is paramount. Diazirine-based photo-crosslinkers have emerged as a powerful class of chemical tools for covalently capturing these interactions, providing a snapshot of cellular processes in their native context.[1][2] This guide offers an in-depth exploration of diazirine crosslinkers, from their fundamental chemical principles to detailed protocols for their application in identifying protein targets, mapping interaction networks, and elucidating the mechanisms of action of bioactive small molecules.
Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms.[2] Upon photoactivation with long-wave UV light (typically around 350-370 nm), a wavelength that minimizes damage to biological samples, they extrude nitrogen gas to generate highly reactive carbene intermediates.[1][2][3] These carbenes can then rapidly and indiscriminately insert into a wide array of chemical bonds in their immediate vicinity, including C-H, N-H, and O-H bonds, effectively forging a permanent covalent link between the probe molecule and its interacting partner.[1][2][4] This ability to "trap" interactions makes diazirine-based photoaffinity labeling (PAL) an indispensable technique for studying ligand-receptor, protein-protein, protein-nucleic acid, and protein-lipid interactions.[2][5][6]
The Diazirine Advantage: Why Choose This Photochemistry?
The selection of a photo-crosslinker is a critical decision in experimental design. Diazirines offer several key advantages over other commonly used photoreactive groups, such as benzophenones and aryl azides.
Key Advantages of Diazirine Crosslinkers:
-
Minimal Size: The diazirine moiety is exceptionally small, often considered nearly isosteric to a methyl group.[7] This minimizes steric hindrance and reduces the likelihood that the photoreactive group itself will disrupt the natural interaction being studied.[8]
-
High Reactivity and Broad Insertion Profile: The carbene intermediate generated from diazirine photolysis is highly reactive, with a very short lifetime.[9] This ensures that crosslinking is confined to the immediate proximity of the probe, providing high-resolution mapping of interaction sites. Its ability to insert into a variety of bonds reduces labeling bias.[1]
-
Favorable Activation Wavelength: Activation at ~350-370 nm is less damaging to proteins and cells compared to the shorter wavelengths required for some other crosslinkers, such as aryl azides.[1][7]
-
Chemical Stability: Diazirines are generally stable to a wide range of chemical conditions encountered during synthesis and sample preparation, remaining inert until intentionally activated by light.[8][9][10]
Recent research has also shed light on a two-step reaction mechanism for alkyl diazirines, involving a diazo intermediate that can preferentially target buried polar residues.[1][11][12] This discovery opens up new avenues for achieving greater selectivity in crosslinking experiments by modulating irradiation conditions.[11][12]
Comparative Analysis of Common Photo-Crosslinkers
To aid in the selection of the most appropriate tool for a given research question, the following table summarizes the key features of diazirines in comparison to benzophenones and aryl azides.
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo[1][11] | Triplet n-π* excited state[1] | Aryl Nitrene[1] |
| Activation Wavelength | ~350-370 nm[1] | ~350-365 nm[1] | 260-365 nm[1] |
| Reactivity | Broad reactivity with various amino acid side chains; diazo intermediate shows preference for acidic residues.[1][11] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[1][13] | Insertion into C-H and N-H bonds, with potential for rearrangements.[1] |
| Cross-Linking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[1] | Generally lower than diazirines.[1][13] | Can be variable and often lower due to competing rearrangement reactions.[1] |
| Key Advantages | High reactivity, small size, and potential for tunable reactivity.[1] | Provides complementary data to diazirine-based cross-linkers.[1][13] | Established chemistry. |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not carefully controlled.[1] | Lower cross-linking efficiency; larger size can cause steric hindrance.[1][14] | Potential for complex side reactions and lower yields; shorter activation wavelengths can be more damaging.[1] |
Experimental Design and Workflow
A successful photo-crosslinking experiment requires careful planning and execution. The following section outlines the key considerations and a general workflow for using diazirine crosslinkers.
Probe Design: The Key to Specificity
The design of the photoaffinity probe is critical. A typical probe consists of three components:
-
The Pharmacophore: This is the molecule of interest (e.g., a drug candidate, a natural product, or a known ligand) that directs the probe to its biological target.
-
The Diazirine Moiety: The photoreactive group that will form the covalent crosslink upon UV activation. Its placement on the pharmacophore should be guided by structure-activity relationship (SAR) data to minimize disruption of the target binding.[7]
-
A Reporter/Enrichment Handle: This is a functional group that allows for the detection and/or purification of the crosslinked complexes. Common handles include alkynes or azides for subsequent "click chemistry" ligation to a fluorescent dye or a biotin tag for affinity purification.[7][15][16]
Figure 1: A generalized experimental workflow for target identification using a diazirine-based photoaffinity probe coupled with click chemistry and mass spectrometry.
Detailed Protocols
The following protocols provide step-by-step methodologies for common applications of diazirine crosslinkers.
Protocol 1: Photoaffinity Labeling of a Protein Target in Cell Lysate
This protocol describes a general procedure for identifying the protein targets of a small molecule using a diazirine-alkyne probe in a complex protein mixture.
Materials:
-
Diazirine-alkyne photoaffinity probe (stock solution in DMSO).
-
Parent compound (competitor, without diazirine or alkyne) (stock solution in DMSO).
-
Cell lysate in appropriate lysis buffer (e.g., RIPA buffer without primary amines).
-
UV lamp (365 nm, e.g., 100W Hg(Xe) lamp).[7]
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate or THPTA).
-
Streptavidin-agarose beads.
-
SDS-PAGE reagents and Western blot equipment.
-
Mass spectrometer for protein identification.
Procedure:
-
Sample Preparation:
-
Thaw the cell lysate on ice. Determine the protein concentration using a standard assay (e.g., BCA).
-
Dilute the lysate to a final concentration of 1-5 mg/mL in a suitable buffer.
-
Set up control reactions:
-
Negative Control (-UV): Sample protected from UV light to control for non-photochemical interactions.[7]
-
Competition Control (+Competitor): Sample pre-incubated with a 50-100 fold molar excess of the parent compound before adding the probe. This is crucial to distinguish specific binding from non-specific interactions.[7]
-
DMSO Control: Sample with DMSO instead of the probe.
-
-
-
Incubation:
-
For the competition control, add the competitor compound and incubate for 30 minutes at 4°C.
-
Add the diazirine-alkyne probe to all samples (except the DMSO control) to a final concentration typically in the nanomolar to low micromolar range.
-
Incubate all samples for 30-60 minutes at 4°C to allow for binding equilibrium.
-
-
UV Photo-Crosslinking:
-
Place the samples in an appropriate vessel (e.g., a 96-well plate on ice) and position them under the 365 nm UV lamp. The distance and irradiation time must be optimized. A typical starting point is 5-10 cm from a 100W lamp for 1-10 minutes.[7][17]
-
Ensure the "-UV" control sample is shielded from light (e.g., with aluminum foil).[7]
-
-
Click Chemistry for Biotinylation:
-
Following irradiation, add the click chemistry reagents to each sample. A typical reaction cocktail includes biotin-azide (e.g., 50 µM), CuSO₄ (e.g., 1 mM), and a reducing agent (e.g., 5 mM sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Crosslinked Proteins:
-
Add streptavidin-agarose beads to the samples and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluates by SDS-PAGE followed by silver staining, Western blotting (if an antibody to a suspected target is available), or in-gel digestion and subsequent analysis by LC-MS/MS for unbiased target identification.
-
Figure 2: Logical framework for interpreting results from a photoaffinity labeling experiment, emphasizing the importance of control reactions for identifying specific targets.
Protocol 2: In-Cell Crosslinking of Protein-Protein Interactions
This protocol is adapted for studying interactions within living cells, which preserves the native cellular environment. It utilizes heterobifunctional, amine-reactive NHS-ester diazirine crosslinkers.[17]
Materials:
-
Amine-reactive diazirine crosslinker (e.g., NHS-SDA or Sulfo-SDA for cell-surface crosslinking).[18]
-
Adherent or suspension cells (~10⁷ cells per condition).
-
Phosphate-buffered saline (PBS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Cell lysis buffer.
-
Immunoprecipitation reagents (antibody, Protein A/G beads).
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS to remove any amine-containing media components.[17]
-
-
Crosslinker Labeling:
-
Resuspend the cell pellet in ice-cold PBS.
-
Immediately before use, prepare the crosslinker solution. Dissolve NHS-ester diazirines in DMSO, or Sulfo-NHS-ester diazirines in PBS.[17]
-
Add the crosslinker to the cell suspension to a final concentration of 0.5-2 mM.[17]
-
Incubate on ice for 30 minutes or at room temperature for 10 minutes.[17]
-
-
Quenching and Washing:
-
Photo-Crosslinking:
-
Resuspend the cells in PBS.
-
Irradiate the cells with a 365 nm UV lamp as described in Protocol 1. For live cells, total irradiation time should be minimized, ideally less than 15 minutes, to maintain cell viability.[17]
-
-
Cell Lysis and Analysis:
-
Pellet the irradiated cells and lyse them using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
The resulting lysate contains covalently crosslinked protein complexes. These can be analyzed directly by SDS-PAGE and Western blot to observe higher molecular weight species, or be subjected to immunoprecipitation for a protein of interest to identify its crosslinked partners via mass spectrometry.
-
Troubleshooting and Expert Considerations
-
Low Crosslinking Yield: Optimize UV irradiation time and intensity. Ensure buffers are free of primary amines (e.g., Tris) during the NHS-ester reaction step. Check the stability and purity of the diazirine probe.
-
High Background: Increase the concentration of the competitor in the competition control. Optimize the number of washes after enrichment. Ensure the UV irradiation is not causing protein aggregation.
-
Probe Synthesis: The synthesis of custom diazirine probes can be challenging.[19] Numerous heterobifunctional diazirine crosslinkers and diazirine-containing amino acid analogs are commercially available, which can simplify experimental setup.[7][20]
-
Recent Advances: Consider newer generations of diazirine probes. Trifluoromethyl-diazirines can reduce unwanted rearrangements to diazo intermediates, potentially leading to cleaner crosslinking.[9][21] Spirocyclic diazirines have been developed to favor a "true" carbene mechanism.[22]
Conclusion
Diazirine crosslinkers are versatile and powerful tools in the chemical biologist's arsenal. Their small size, high photoreactivity, and favorable activation wavelength allow for the high-resolution capture of a wide range of biomolecular interactions.[1][2] By combining carefully designed photoaffinity probes with robust experimental protocols and modern proteomic techniques, researchers can illuminate complex biological pathways, validate drug targets, and accelerate the development of new therapeutics. The continued evolution of diazirine chemistry promises even more sophisticated probes and applications in the future, further expanding our ability to decipher the language of molecular interactions.
References
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Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.[Link]
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Development of Diazirine-based crosslinking agents for covalently linking protein. ResearchGate.[Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules.[Link]
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Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry.[Link]
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Diazirine. Wikipedia.[Link]
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Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.[Link]
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Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry. Current Protocols in Chemical Biology.[Link]
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Overview of diazirine reactivity and utility in chemical biology. ResearchGate.[Link]
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Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science.[Link]
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Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Portfolio.[Link]
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Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. RSC Medicinal Chemistry.[Link]
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Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols.[Link]
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Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science.[Link]
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Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Acta Pharmaceutica Sinica B.[Link]
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Overview of diazirine synthesis, activation, and applications. ResearchGate.[Link]
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Diazirine crosslinkers. Interchim.[Link]
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Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications.[Link]
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Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.[Link]
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A bifunctional amino acid to study protein–protein interactions. Organic & Biomolecular Chemistry.[Link]
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Recent Applications of Diazirines in Chemical Proteomics. Chemistry – A European Journal.[Link]
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Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. Axispharm.[Link]
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Diazirine-containing RNA photocrosslinking probes for the study of siRNA–protein interactions. Chemical Communications.[Link]
-
A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem.[Link]
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Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews.[Link]
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Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Bioconjugate Chemistry.[Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate.[Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry.[Link]
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Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. ResearchGate.[Link]
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Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry.[Link]
-
Diazirine-containing polymers as efficient photo-crosslinkers. American Chemical Society.[Link]
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Application Notes and Protocols for Drug Target Identification using 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine as a photo-affinity labeling (PAL) probe for the identification of small molecule drug targets. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale to empower researchers to design, execute, and troubleshoot their experiments effectively.
Section 1: The Strategic Imperative of Target Identification
The identification of a drug's molecular target is a pivotal and often rate-limiting step in drug discovery. Understanding the specific protein(s) with which a bioactive small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and optimizing lead compounds. Photo-affinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to covalently capture and subsequently identify these interactions, even those that are transient or of low affinity.[1][2]
Among the arsenal of photoreactive groups, trifluoromethylphenyl diazirines, such as this compound, offer distinct advantages. Their compact size minimizes perturbation to the parent molecule's bioactivity, and they are activated by UV light at wavelengths (~350-365 nm) that are less damaging to biological systems.[3][4] Upon photoactivation, they generate highly reactive carbenes that form covalent bonds with proximal amino acid residues, effectively "trapping" the ligand-protein interaction for downstream analysis.[1][5]
Section 2: The Mechanism of Diazirine-Mediated Photo-Cross-Linking
The efficacy of this compound as a photo-affinity probe is rooted in its photochemical properties. The diazirine ring is a strained three-membered heterocycle that is relatively stable in the dark but undergoes irreversible decomposition upon irradiation with UV light.
The process can be summarized in the following steps:
-
Photoactivation: Exposure to UV light (typically 350-365 nm) excites the diazirine molecule.
-
Nitrogen Extrusion: The excited diazirine rapidly loses a molecule of nitrogen gas (N₂).
-
Carbene Generation: This extrusion generates a highly reactive and short-lived carbene intermediate.
-
Covalent Insertion: The carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, or O-H bonds of amino acid residues within the binding pocket of the target protein.[6] This forms a stable, covalent bond.
A competing pathway involves the rearrangement of the diazirine to a more stable, linear diazo isomer, which is less photoreactive. The trifluoromethyl group on the diazirine helps to suppress this undesired rearrangement, thereby increasing the efficiency of carbene formation and cross-linking.[3][4][7]
Caption: Photoactivation of a diazirine probe to form a reactive carbene and subsequent covalent cross-linking to a target protein.
Section 3: Designing the Photo-Affinity Probe
A successful photo-affinity labeling experiment begins with a well-designed probe. The probe is a synthetic construct that typically consists of three key components:
-
The Ligand: This is the small molecule of interest whose target you wish to identify.
-
The Photoreactive Group: In this case, the this compound moiety.
-
A Reporter Handle (Optional but Recommended): This is a functional group, such as a terminal alkyne or azide, that allows for the subsequent attachment of a biotin or fluorophore tag via "click chemistry."[1][8] This two-step approach is advantageous as the small alkyne/azide handle is less likely to interfere with ligand binding than a bulky biotin tag.[1]
The synthesis of such a probe requires careful consideration of structure-activity relationships (SAR) to ensure that the addition of the diazirine and reporter handle does not significantly diminish the ligand's affinity for its target. Synthetic routes for creating trifluoromethylphenyl diazirine reagents with alkyne handles (TPDYNE) are well-established.[9][10][11]
Section 4: Experimental Workflow and Protocols
The following section outlines a comprehensive workflow for identifying drug targets using a this compound-based probe. This workflow is designed as a self-validating system with integrated controls.
Caption: A streamlined workflow for drug target identification using diazirine-based photo-affinity labeling and chemoproteomics.
Protocol 1: In-Situ Photo-Affinity Labeling in Live Cells
This protocol describes the labeling of target proteins within a cellular context, which is often more physiologically relevant than using cell lysates.
Materials:
-
Live cells of interest
-
Cell culture medium
-
Diazirine-alkyne probe (e.g., derived from this compound)
-
Parent compound (without diazirine and alkyne) for competition
-
Phosphate-buffered saline (PBS)
-
UV lamp with a 350-365 nm emission wavelength (e.g., 15W lamp)[12]
-
Ice
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Incubation:
-
Prepare stock solutions of the diazirine-alkyne probe and the parent compound in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM, requires optimization).
-
For the competition control, pre-incubate cells with a 50-100 fold excess of the parent compound for 1 hour before adding the probe.
-
For the no-UV control, prepare a separate plate that will be treated identically but not exposed to UV light.
-
Replace the medium on the cells with the probe-containing medium (and competitor, where applicable) and incubate for a duration appropriate for the ligand to engage its target (e.g., 1-4 hours).
-
-
UV Irradiation:
-
Gently wash the cells twice with ice-cold PBS to remove unbound probe.
-
Leave a thin layer of PBS on the cells to prevent them from drying out.[12]
-
Place the cell culture plate on ice, approximately 3-5 cm from the UV lamp.[12]
-
Irradiate the cells for 1-15 minutes.[1][12] The optimal time will depend on the lamp's power and the probe's stability and should be determined empirically.
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). The lysate is now ready for Protocol 2.
-
Rationale for Key Steps:
-
Competition Control: This is a critical control to demonstrate the specificity of the probe's interaction. A genuine target will show significantly reduced labeling in the presence of excess parent compound.
-
No-UV Control: This control ensures that any observed labeling is dependent on photoactivation and not due to non-specific, covalent reactions of the probe.
-
Washing with Cold PBS: This step removes unbound probe, reducing background labeling. Performing this on ice helps to slow down cellular processes and potential probe dissociation.
-
Irradiation on Ice: This minimizes cellular stress and potential heat-induced artifacts during UV exposure.
Protocol 2: Target Enrichment and Preparation for Mass Spectrometry
This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach a biotin tag for enrichment.
Materials:
-
Cell lysate from Protocol 1 (normalized to 1-2 mg/mL)
-
Biotin-azide (or biotin-alkyne if the probe has an azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following components in order (final concentrations shown):
-
Biotin-azide (100 µM)
-
TCEP (1 mM, freshly prepared)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Vortex and incubate at room temperature for 1-2 hours.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1.2% SDS in PBS).
-
-
Streptavidin Enrichment:
-
Incubate the resuspended protein with pre-washed streptavidin magnetic beads for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical sequence is:
-
Wash 1: 0.2% SDS in PBS
-
Wash 2: 6 M Urea in PBS
-
Wash 3: PBS
-
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Collection and Desalting:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.
-
The peptides are now ready for LC-MS/MS analysis.
-
Rationale for Key Steps:
-
Click Chemistry Components: TCEP reduces the Cu(II) from CuSO₄ to the catalytic Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.
-
Stringent Washes: This is crucial for reducing the background of non-specifically bound proteins, which is a major challenge in affinity purification experiments. The use of denaturants like SDS and urea helps to disrupt weak, non-covalent interactions.
-
On-Bead Digestion: Digesting the proteins while they are still bound to the beads helps to reduce sample loss and contamination from the beads themselves.
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a standard data-dependent acquisition (DDA) method.
-
-
Database Searching:
-
Search the resulting MS/MS spectra against a relevant protein database (e.g., human UniProt).
-
Use a search engine such as MaxQuant, Proteome Discoverer, or similar platforms.
-
Key search parameters include:
-
Enzyme: Trypsin
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term)
-
Fixed modifications: Carbamidomethyl (C)
-
-
-
Target Identification:
-
Identify potential targets by comparing the spectral counts or intensities of proteins identified in the probe-treated sample versus the control samples (no-UV and competition).
-
True targets should be significantly enriched in the probe-treated sample and depleted in the competition sample.
-
Use statistical analysis (e.g., t-test, volcano plots) to identify proteins with statistically significant enrichment.
-
Data Interpretation:
The primary output will be a list of proteins identified in each sample. The key to identifying high-confidence targets lies in the comparison between the experimental and control arms.
| Condition | Expected Outcome for a True Target | Rationale |
| Probe + UV | High protein abundance/spectral counts. | The probe covalently binds to the target upon irradiation, leading to its enrichment. |
| Probe, No UV | Very low to no protein abundance. | Demonstrates that covalent labeling is light-dependent. |
| Probe + UV + Competitor | Significantly reduced protein abundance. | Shows that the probe binds to a specific site that can be blocked by the parent compound. |
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low labeling of known target | Inactive probe. | Verify probe integrity via NMR or MS. Ensure proper storage (dark, cold). |
| Insufficient UV irradiation. | Optimize irradiation time and distance to the lamp. Check lamp output. | |
| Probe concentration too low. | Perform a dose-response experiment to find the optimal concentration. | |
| Probe modification disrupts binding. | Synthesize a probe with the diazirine at a different position based on SAR. | |
| High background/non-specific binding | Probe concentration too high. | Titrate down the probe concentration. |
| Inefficient removal of unbound probe. | Increase the number and stringency of wash steps before and after enrichment. | |
| Insufficient competition. | Increase the concentration of the competitor compound. | |
| "Sticky" probe. | Consider synthesizing a more hydrophilic version of the probe if feasible. | |
| No enrichment after click chemistry | Inefficient click reaction. | Use freshly prepared reagents, especially TCEP and CuSO₄. Ensure all components are present at the correct concentrations. |
| Problem with biotin-azide or streptavidin beads. | Test reagents with a positive control. |
Section 6: Concluding Remarks
The use of this compound and related photo-affinity probes represents a robust and versatile strategy for the unbiased identification of drug targets directly in their native biological context. By understanding the principles of probe design, photo-cross-linking, and downstream proteomic analysis, researchers can confidently apply this technology to accelerate their drug discovery programs. The protocols and rationale provided herein serve as a detailed guide to empower scientists to successfully navigate the complexities of target deconvolution.
References
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- Design and synthesis of tubulin tyrosination probes for chemical proteomics. [URL: https://www.proquest.com/openview/f1c23f1484081c7e2b1c31273934d402/1?pq-origsite=gscholar&cbl=2026366&diss=y]
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- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3649400/]
- "Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor". [URL: https://uea.pure.elsevier.com/en/publications/improvements-of-photoaffinity-labeling-with-trifluoromethyl-diazi]
- Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/236611586_Target_Identification_by_Diazirine_Photo-Cross-Linking_and_Click_Chemistry]
- Chemical proteomics approaches for identifying the cellular targets of natural products. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/np/c6np00001k]
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The Versatile Photoreactive Probe: A Senior Application Scientist's Guide to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
For researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the identification of molecular targets and the elucidation of complex biological interactions are paramount. Among the sophisticated tools in the chemical biologist's arsenal, photo-affinity labeling (PAL) stands out for its ability to forge covalent bonds between a ligand and its binding partner, capturing even transient interactions. This guide provides an in-depth exploration of a particularly efficacious photoreactive probe: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine .
This document moves beyond a simple recitation of steps, offering a narrative grounded in years of field experience. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a procedure to be followed, but a self-validating system for robust and reproducible results.
Understanding the Tool: Mechanism of Action and Key Advantages
This compound belongs to the class of trifluoromethyl-aryl diazirines, which are prized for their superior properties as photo-affinity probes.[1][2] Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[3][4][5] This carbene can then rapidly and non-selectively insert into nearby chemical bonds, including C-H, O-H, and N-H bonds of a target protein, forming a stable covalent linkage.[5][6]
The inclusion of a trifluoromethyl group is a critical design feature. It enhances the stability of the diazirine, preventing premature decomposition, and importantly, it suppresses the undesired isomerization to a linear diazo compound, which can lead to less specific labeling.[1] The methoxy substituent on the phenyl ring can influence the electronic properties and reactivity of the resulting carbene, potentially offering advantages in specific biological contexts.[7]
Safety First: Handling and Storage of Diazirine Compounds
As with any reactive chemical, proper handling and storage of this compound are crucial for ensuring laboratory safety. While in vitro studies on similar bis-diazirine compounds have suggested a favorable safety profile, including being non-mutagenic and non-irritating to the skin and eyes, it is imperative to treat all diazirine-containing reagents with care.[8][9]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 4°C is recommended for long-term storage to maintain stability.
-
Light Sensitivity: Protect the compound from direct sunlight and strong artificial light to prevent premature photoactivation.
-
Spill and Waste Management: In case of a spill, prevent further spread and clean up using appropriate absorbent materials. Dispose of waste according to local and institutional regulations.[10][11]
| Hazard | Precaution | Reference |
| Light Sensitivity | Store in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to ambient light. | |
| Reactivity | Avoid contact with strong oxidizing agents. | |
| Inhalation/Contact | Use in a fume hood and wear appropriate PPE. | [10][11] |
Experimental Blueprint: Photo-Affinity Labeling Protocol
This section provides a detailed, step-by-step protocol for a typical photo-affinity labeling experiment using this compound. The protocol is designed to be a robust starting point, which can be optimized for specific biological systems.
Workflow Overview
The general workflow for a photo-affinity labeling experiment involves several key stages, from probe incubation to target identification.
Caption: General workflow for a photo-affinity labeling experiment.
Detailed Step-by-Step Protocol
Materials:
-
This compound probe
-
Biological sample (e.g., purified protein, cell lysate, intact cells)
-
Appropriate buffer system
-
UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm)[12]
-
SDS-PAGE equipment and reagents
-
Detection reagents (if the probe contains a reporter tag like biotin or a fluorescent dye)
Procedure:
-
Probe Preparation:
-
Dissolve the this compound probe in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration of the organic solvent in the biological sample should be minimized (typically <1%) to avoid detrimental effects.
-
-
Incubation:
-
Add the probe to the biological sample at a predetermined concentration. The optimal concentration will vary depending on the affinity of the probe for its target and should be determined empirically.
-
Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached. This can range from minutes to hours and is temperature-dependent.
-
Rationale: This step is critical for allowing the specific, non-covalent interaction between the probe and its target to occur before covalent crosslinking is initiated.
-
-
Control Samples:
-
Prepare control samples to validate the specificity of the labeling. Essential controls include:
-
No Probe Control: The biological sample without the addition of the diazirine probe to identify any non-specific effects of UV irradiation.
-
Competition Control: Pre-incubate the biological sample with an excess of a non-photoreactive competitor ligand before adding the diazirine probe. A significant reduction in labeling in the presence of the competitor indicates specific binding.[12]
-
No UV Control: A sample containing the probe and biological material that is not exposed to UV light to check for any non-photochemical reactions.[12]
-
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., quartz cuvette or on a petri dish on ice).
-
Position the samples approximately 6 cm from the UV lamp.[12]
-
Irradiate the samples with UV light at ~350 nm for a predetermined time (e.g., 1-15 minutes). The optimal irradiation time should be determined to maximize labeling of the target while minimizing potential damage to the biological sample.[1][12]
-
Rationale: The UV energy triggers the release of N₂ from the diazirine, generating the reactive carbene that forms the covalent bond with the target.
-
-
Sample Processing and Analysis:
-
Following irradiation, the samples are ready for analysis. A common method is SDS-PAGE to separate the proteins by molecular weight.
-
If the probe contains a reporter tag (e.g., biotin, alkyne for click chemistry, or a fluorophore), the labeled proteins can be visualized directly in the gel or after blotting onto a membrane.[12][13]
-
For target identification, the labeled protein band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.[2]
-
Click Chemistry for Target Detection
If the this compound probe is functionalized with an alkyne group, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" can be employed for the attachment of a reporter tag post-labeling.[12][13]
Caption: Click chemistry workflow for reporter tag conjugation.
This two-step approach offers the advantage of using a smaller, less obtrusive probe for the initial labeling event, potentially reducing steric hindrance and improving target binding.[12]
Data Interpretation and Troubleshooting
Interpreting the results of a photo-affinity labeling experiment requires careful consideration of the controls.
-
Specific Labeling: A band that appears in the probe-treated, UV-irradiated sample but is significantly reduced or absent in the competition control and the no-UV control is indicative of a specific target.
-
Non-Specific Labeling: Bands that appear in the absence of a competitor may represent non-specific or low-affinity interactions.
-
Low Labeling Efficiency: If the labeling is weak, consider optimizing the probe concentration, incubation time, or UV irradiation time. It's important to note that the overall yield of photo-crosslinking is often low.[2]
| Problem | Potential Cause | Suggested Solution |
| No labeling observed | Probe instability, insufficient UV exposure, low target abundance | Verify probe integrity, increase irradiation time, enrich target protein |
| High background labeling | Probe concentration too high, non-specific binding | Titrate probe concentration, include appropriate blockers (e.g., BSA) |
| Smearing on gel | Protein degradation due to UV exposure | Decrease irradiation time, perform experiments on ice |
Conclusion
This compound is a powerful tool for dissecting complex biological systems. Its enhanced stability and photoreactive properties make it an excellent choice for photo-affinity labeling studies aimed at drug target identification and the characterization of molecular interactions. By understanding the principles behind its application and adhering to rigorous experimental design with appropriate controls, researchers can confidently employ this versatile probe to advance their scientific discoveries.
References
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- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2016). Santa Cruz Biotechnology.
- Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds - UWSpace. (2020).
- Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. (n.d.).
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2018).
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- Heteroaromatic Diazirines in Material and Medicinal Chemistry - Encyclopedia.pub. (n.d.). Encyclopedia.pub.
- Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners - ResearchGate. (2025).
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central. (n.d.).
- Labeling Preferences of Diazirines with Protein Biomolecules - ResearchGate. (2025).
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- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. (2023).
- Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M pro - MDPI. (n.d.). MDPI.
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A Senior Application Scientist's Guide to 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine in Proteomics Workflows
For: Researchers, Scientists, and Drug Development Professionals Topic: Advanced applications of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine for photo-affinity labeling in proteomics.
Foreword: Beyond Affinity, Towards Covalent Capture
In the landscape of proteomics, the quest to understand the dynamic web of protein-protein and protein-ligand interactions is paramount. While traditional affinity-based methods have been workhorses in this field, they often fail to capture transient or weak interactions that are fundamental to cellular signaling. Photo-affinity labeling (PAL) emerges as a powerful strategy to overcome this limitation by creating a covalent, irreversible link between a probe and its interacting partners, providing a snapshot of these interactions in their native cellular context.[1][2][3]
This guide focuses on a particularly effective class of photo-activatable reagents: trifluoromethylphenyl diazirines, specifically exemplified by probes derived from the this compound scaffold. We will explore the rationale behind their use, provide detailed protocols for their application, and offer insights into data interpretation, ensuring a robust and reliable experimental design.
Part 1: The Rationale for Trifluoromethylphenyl Diazirines
The choice of a photo-cross-linker is a critical determinant of success in a PAL experiment. Trifluoromethylphenyl diazirines have gained prominence for several key reasons:
-
Compact Size: Compared to other photoreactive groups like benzophenones, diazirines are significantly smaller, minimizing the potential for the label itself to disrupt the natural interaction being studied.[4]
-
Efficient Photo-activation: They are activated by long-wave UV light (typically ~350-365 nm), which is less damaging to biological samples than the shorter wavelengths required for other cross-linkers like aryl azides.[5][6][7]
-
Highly Reactive Carbene Generation: Upon photo-activation, diazirines extrude nitrogen gas to form a highly reactive carbene intermediate. This carbene can rapidly insert into a wide range of C-H, N-H, and O-H bonds in its immediate vicinity, making it an efficient and relatively non-selective cross-linker for capturing proximal molecules.[5][8][9]
-
Chemical Stability: In the absence of UV light, the diazirine group is remarkably stable to a wide range of chemical conditions, allowing for multi-step probe synthesis and handling in complex biological milieu without degradation.[7]
-
The Trifluoromethyl Advantage: The presence of the trifluoromethyl group enhances the electrophilicity and reactivity of the carbene, increasing the efficiency of the cross-linking reaction. It also serves as a useful spectroscopic marker in certain applications.[7]
The Mechanism of Action: A Two-Step Photoreaction
Recent studies have elucidated a more nuanced mechanism for diazirine photo-reaction, which is crucial for understanding experimental outcomes.
Figure 1: Simplified reaction mechanism of diazirine photo-activation. Upon UV irradiation, the diazirine can either directly form a highly reactive carbene or isomerize to a longer-lived diazo intermediate, which exhibits different reactivity preferences.[8][10][11]
This dual mechanism, involving both a highly reactive carbene and a more selective diazo intermediate, contributes to the broad utility of diazirine cross-linkers.[10][11]
Part 2: The Experimental Workflow: From Probe to Protein ID
A successful PAL experiment is a multi-stage process that requires careful planning and execution at each step.
Figure 2: A comprehensive workflow for target identification using a trifluoromethylphenyl diazirine probe.[12][13]
Part 3: Detailed Application Notes and Protocols
Application Note 1: Probe Design and Synthesis Considerations
A typical photo-affinity probe consists of three key components: the recognition element (your small molecule or ligand), the diazirine photoreactive group, and a reporter tag for downstream applications.[14][15] The this compound scaffold can be synthetically modified to incorporate a linker and a terminal alkyne or azide group, which serves as a bioorthogonal handle for "click" chemistry.[16][17][18]
Key Considerations:
-
Linker Position and Length: The linker should be attached to a position on the recognition element that is not critical for target binding, as determined by structure-activity relationship (SAR) studies. The linker length must be optimized to allow the diazirine to reach and cross-link the target protein without excessive flexibility that could lead to non-specific labeling.[14][15]
-
Reporter Tag: A terminal alkyne is the most common choice, as it allows for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a biotin tag for enrichment or a fluorescent tag for visualization.[13][19]
Protocol 1: Photo-Affinity Labeling in Live Human Cells
This protocol describes a general procedure for identifying the protein targets of a small molecule probe in a live-cell context.
Self-Validation and Controls (Trustworthiness Pillar):
-
No UV Control: A sample incubated with the probe but not exposed to UV light is essential to identify proteins that bind non-covalently to the probe or the affinity matrix.
-
DMSO Control: A sample treated with the vehicle (e.g., DMSO) and exposed to UV light helps to identify proteins that are non-specifically enriched by the workflow.
-
Competition Control: Pre-incubating cells with an excess of the parent small molecule (without the diazirine and tag) should lead to a reduction in the signal for the true target protein(s), confirming specific binding.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Diazirine probe with a terminal alkyne (e.g., 10 mM stock in DMSO)
-
UV lamp (365 nm, e.g., Analytik Jena UVP Crosslinker CL-1000L)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Click Chemistry Reagents:
-
Biotin-azide (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium ascorbate (freshly prepared 100 mM stock in water)
-
-
Streptavidin magnetic beads
-
Wash Buffers: 1% SDS in PBS, 0.1% SDS in PBS, and PBS.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic) in water.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM AmBic.
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM AmBic (prepare fresh and protect from light).
-
Trypsin, MS-grade (e.g., Promega).
-
Quenching Solution: Formic acid.
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm dishes and grow to ~80-90% confluency.
-
On the day of the experiment, replace the medium with fresh, serum-free medium containing the diazirine probe (final concentration typically 1-10 µM). Include control dishes as described above.
-
Incubate for 1-4 hours at 37°C.
-
-
Photo-Cross-linking:
-
Aspirate the medium and wash the cells twice with 5 mL of ice-cold PBS.
-
Place the dishes on ice, remove the lids, and irradiate with 365 nm UV light for 10-30 minutes. The optimal time and distance from the lamp should be empirically determined.[20]
-
-
Cell Lysis:
-
Immediately after irradiation, add 1 mL of ice-cold Lysis Buffer to each dish.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Click Chemistry:
-
To 1 mg of protein lysate, add the following pre-mixed click chemistry reagents in order: Biotin-azide (final concentration 100 µM), CuSO₄ (final concentration 1 mM), THPTA (final concentration 1 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1 mM).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add 50 µL of pre-washed streptavidin magnetic bead slurry to each sample.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
2 x 1 mL of 1% SDS in PBS
-
2 x 1 mL of 0.1% SDS in PBS
-
2 x 1 mL of PBS
-
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
On-bead digestion is a highly efficient method that minimizes sample loss and reduces background contamination from the affinity matrix.[21][22][23][24]
Procedure:
-
Reduction and Alkylation:
-
After the final wash, resuspend the beads in 100 µL of 50 mM AmBic.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Add 1 µg of MS-grade trypsin to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Recovery and Cleanup:
-
Pellet the beads on a magnetic stand and transfer the supernatant (containing the peptides) to a new tube.
-
To further elute peptides, add 50 µL of 0.5% formic acid to the beads, vortex, pellet, and combine the supernatant with the first eluate.
-
Acidify the pooled peptides with formic acid to a final concentration of ~1%.
-
Desalt the peptides using C18 StageTips or equivalent.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Part 4: Data Analysis and Interpretation
The final step is the identification and quantification of the enriched proteins.
Quantitative Data Presentation: Quantitative proteomics workflows, such as label-free quantification (LFQ) or tandem mass tagging (TMT), are essential for distinguishing true hits from background.[25][26] The data should be analyzed to identify proteins that are significantly enriched in the probe-treated, UV-irradiated sample compared to the controls.
Table 1: Example Data from a Quantitative Proteomics Analysis
| Protein ID | Gene Name | LFQ Intensity (+Probe, +UV) | LFQ Intensity (+Probe, -UV) | LFQ Intensity (-Probe, +UV) | Fold Change (+UV / -UV) | p-value |
| P12345 | TargetX | 1.5 x 10⁸ | 1.2 x 10⁵ | 9.8 x 10⁴ | 1250 | < 0.001 |
| Q67890 | NonSpec1 | 5.6 x 10⁶ | 4.9 x 10⁶ | 5.1 x 10⁶ | 1.1 | 0.85 |
| R54321 | NonSpec2 | 8.2 x 10⁷ | 9.1 x 10⁵ | 7.5 x 10⁵ | 90 | 0.04 |
Interpretation:
-
TargetX is a high-confidence hit due to its very high fold-change and statistical significance, indicating UV-dependent enrichment.
-
NonSpec1 is a background protein, as its intensity is similar across all conditions.
-
NonSpec2 shows some enrichment but should be further validated, for example, with the competition control.
The ultimate goal of these experiments is to generate a high-confidence list of protein targets that can be further validated by orthogonal methods, advancing our understanding of the small molecule's mechanism of action and its role in biological systems.[27][28]
References
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
-
Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Communications. [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Journal of Biomedical Science. [Link]
-
On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. ChromoTek. [Link]
-
Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
-
Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]
-
Full article: Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis Online. [Link]
-
Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). ResearchGate. [Link]
-
On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps. ChromoTek. [Link]
-
Mechanism of diazirine photo‐crosslinking. ResearchGate. [Link]
-
Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. [Link]
-
Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. ACS Chemical Biology. [Link]
-
New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Biotech Support Group. [Link]
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Semantic Scholar. [Link]
-
Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Royal Society of Chemistry. [Link]
-
Dynabead G IP on bead digest protocol for Mass Spectrometry. UWPR. [Link]
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? PubMed. [Link]
-
Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. Molecular & Cellular Proteomics. [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
-
Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry. [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]
-
LiP-MS: A Novel Target Deconvolution Approach. YouTube. [Link]
-
A rapid methods development workflow for high-throughput quantitative proteomic applications. PLOS ONE. [Link]
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Recent Applications of Diazirines in Chemical Proteomics. Chemistry – A European Journal. [Link]
-
Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry. [Link]
-
Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Organic Letters. [Link]
-
Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar. [Link]
-
Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Nature Communications. [Link]
-
Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe. Queen's University Belfast Research Portal. [Link]
-
3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry. [Link]
-
Recent Applications of Diazirines in Chemical Proteomics. ResearchGate. [Link]
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- 10. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
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- 17. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. youtube.com [youtube.com]
Application Notes and Protocols: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Covalent Capture in Unraveling Biological Interactions
In the intricate landscape of cellular biology and drug discovery, understanding the precise interactions between small molecules and their protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, transforming transient associations into stable bonds amenable to downstream analysis.[1][2] At the heart of this technique lies the photocrosslinker, a molecule engineered to remain inert until activated by a specific wavelength of light.
Among the various classes of photocrosslinkers, diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, have gained prominence due to their desirable properties.[2][3] These include their small size, which minimizes perturbation of the parent molecule's bioactivity, and their activation by long-wave UV light (typically 350-370 nm), which reduces the risk of photodamage to biological samples.[2][4][5] Upon photoactivation, diazirines extrude nitrogen gas to generate highly reactive carbene intermediates.[3][4] These carbenes can then form covalent bonds by inserting into a wide array of chemical bonds in their immediate vicinity, including the C-H, N-H, and O-H bonds of amino acid residues within a protein's binding pocket.[4]
This guide focuses on 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine , a versatile reagent for photoaffinity labeling.[6] Its trifluoromethyl group helps to suppress the formation of a less reactive linear diazo isomer, thereby enhancing the efficiency of carbene generation.[7][8] The methoxyphenyl group provides a site for synthetic modification, allowing for the incorporation of this photo-reactive moiety into small molecule probes designed to investigate specific biological targets.
This document provides a comprehensive overview of the experimental design and detailed protocols for utilizing this compound in photoaffinity labeling experiments, aimed at empowering researchers to confidently identify and characterize small molecule-protein interactions.
Mechanism of Action: From Non-covalent Binding to Irreversible Crosslinking
The utility of this compound as a photoaffinity labeling reagent is rooted in a two-stage process. Initially, a probe molecule incorporating the diazirine moiety binds non-covalently to its target protein. This is followed by photo-induced covalent crosslinking.
DOT Script for Mechanism of Action
Caption: Mechanism of Diazirine-based Photoaffinity Labeling.
Experimental Design and Considerations
A successful photoaffinity labeling experiment requires careful planning and optimization. Key factors to consider include the design of the photo-probe, the conditions for UV irradiation, and the methods for downstream analysis.
Photo-probe Design
The design of the photoaffinity probe is critical. It typically consists of three components:
-
The parent molecule (pharmacophore): This provides the binding affinity and selectivity for the target protein.
-
The diazirine moiety: The photo-activatable crosslinking group.
-
A reporter tag (optional but recommended): This facilitates the detection and enrichment of the crosslinked protein-probe complex. Common tags include biotin for affinity purification or a fluorescent dye for imaging. An alkyne or azide group can also be incorporated for subsequent "click" chemistry ligation to a reporter tag.[9]
It is crucial to consider the attachment point of the diazirine linker to the parent molecule. The modification should minimally impact the binding affinity of the probe for its target.[10]
Safety Precautions
While diazirine-based reagents are generally stable under normal laboratory lighting, it is good practice to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Some studies have evaluated the toxicity of diazirine compounds and found them to have a desirable safety profile in vitro, being non-mutagenic and non-irritating.[12][13][14] However, as with any chemical reagent, it is important to consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.[11]
Protocols
The following protocols provide a general framework for in vitro and in-cell photoaffinity labeling experiments. Optimization of concentrations, incubation times, and irradiation conditions will be necessary for each specific biological system.
Protocol 1: In Vitro Photoaffinity Labeling of a Purified Protein
This protocol is suitable for confirming the direct interaction between a photo-probe and a purified target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES). Avoid buffers containing primary amines like Tris if the probe has an NHS-ester for conjugation.[15]
-
Diazirine-containing photo-probe.
-
DMSO for dissolving the photo-probe.
-
UV lamp with an output at 350-370 nm.[5]
-
Ice bucket.
-
Microcentrifuge tubes or a 96-well plate.[9]
-
SDS-PAGE analysis reagents.
Procedure:
-
Prepare the protein-probe mixture:
-
In a microcentrifuge tube, combine the purified target protein (at a final concentration of 1-10 µM) with the diazirine photo-probe. The final probe concentration typically ranges from 0.1 to 10 µM.[9] A titration series is recommended to determine the optimal concentration.
-
Include a control sample with DMSO instead of the photo-probe.
-
To demonstrate binding specificity, include a competition control where the protein is pre-incubated with an excess (e.g., 100-fold) of the unlabeled parent molecule before adding the photo-probe.
-
-
Incubation:
-
Incubate the mixtures on ice or at room temperature for 15-60 minutes to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the samples on ice in an open container (e.g., a 96-well plate or open microcentrifuge tubes) to ensure even exposure to UV light.[9]
-
Irradiate the samples with a 350-370 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 1-5 cm from the UV source.[5][15]
-
Keep a non-irradiated control sample in the dark to assess for any non-specific labeling.
-
-
Analysis:
-
After irradiation, add SDS-PAGE loading buffer to the samples.
-
Analyze the samples by SDS-PAGE. A successful crosslinking event will result in a shift in the molecular weight of the target protein corresponding to the mass of the photo-probe.
-
The labeled protein can be visualized by Coomassie staining, silver staining, or, if the probe contains a fluorescent tag, by in-gel fluorescence scanning.
-
Protocol 2: In-Cell Photoaffinity Labeling
This protocol is designed to identify the protein targets of a small molecule within a complex cellular environment.[16]
Materials:
-
Cultured cells.
-
Cell culture medium.
-
Diazirine-containing photo-probe.
-
DMSO.
-
Ice-cold PBS.
-
UV lamp (350-370 nm).
-
Cell scraper.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Reagents for downstream analysis (e.g., streptavidin beads for biotinylated probes, click chemistry reagents, antibodies for Western blotting, or reagents for proteomic sample preparation).
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the diazirine photo-probe at a suitable concentration (typically 1-50 µM) in serum-free or low-serum medium. Include a vehicle control (DMSO).
-
For competition experiments, pre-incubate cells with an excess of the unlabeled parent molecule before adding the photo-probe.
-
Incubate the cells for a period sufficient for the probe to enter the cells and bind to its target(s) (e.g., 1-4 hours).
-
-
UV Irradiation:
-
Cell Lysis and Protein Extraction:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation to remove cell debris.
-
-
Downstream Analysis:
-
For biotinylated probes: Incubate the lysate with streptavidin-coated beads to enrich for labeled proteins. After washing the beads, the bound proteins can be eluted and analyzed by SDS-PAGE and Western blotting or identified by mass spectrometry-based proteomics.
-
For probes with an alkyne/azide tag: Perform a click reaction with a corresponding azide/alkyne-biotin or -fluorophore reporter tag.[9] Then proceed with enrichment or visualization as described above.
-
Direct analysis: The total cell lysate can be analyzed by Western blotting using an antibody against a suspected target protein to observe a molecular weight shift.
-
DOT Script for Experimental Workflow
Caption: General workflow for photoaffinity labeling experiments.
Data Interpretation and Troubleshooting
Quantitative Data Summary
| Parameter | In Vitro Labeling | In-Cell Labeling | Rationale |
| Probe Concentration | 0.1 - 10 µM | 1 - 50 µM | Concentration should be optimized to be above the Kd for the target interaction but low enough to minimize non-specific labeling. |
| Protein Concentration | 1 - 10 µM | N/A | Sufficient protein is needed for detection. |
| UV Wavelength | 350 - 370 nm | 350 - 370 nm | Minimizes damage to biological molecules compared to shorter UV wavelengths.[4] |
| UV Irradiation Time | 5 - 15 min | 5 - 15 min | A balance between efficient crosslinking and potential sample degradation. Should be optimized.[15] |
| Incubation Time | 15 - 60 min | 1 - 4 hours | Allows for binding equilibrium to be reached. In-cell incubation is longer to allow for cell penetration. |
| Competition Control | 100x excess unlabeled ligand | 100x excess unlabeled ligand | Demonstrates the specificity of the probe's interaction with its target. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | - Inactive probe (hydrolysis).- Insufficient UV irradiation.- Probe concentration too low.- Probe design interferes with binding. | - Prepare fresh probe solutions in anhydrous DMSO.[15]- Increase irradiation time or decrease distance to the UV lamp.[15]- Increase probe concentration.- Synthesize probes with the linker at different positions.[10] |
| High background/non-specific labeling | - Probe concentration too high.- Excessive UV irradiation.- Probe is inherently "sticky". | - Decrease probe concentration.- Reduce UV irradiation time.- Include appropriate competition and no-UV controls to distinguish specific from non-specific signals. |
| Difficulty in identifying labeled proteins | - Low abundance of the target protein.- Inefficient enrichment. | - Scale up the experiment.- Optimize the affinity purification protocol (e.g., bead type, washing conditions).- Use a more sensitive mass spectrometer. |
Conclusion
This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. When incorporated into a well-designed photoaffinity probe, it enables the covalent capture and subsequent identification of small molecule-protein interactions directly in their native biological context. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this technology to unravel complex biological networks and accelerate the development of novel therapeutics.
References
-
Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. (n.d.). PMC - NIH. Available at: [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. (n.d.). PMC - NIH. Available at: [Link]
-
Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications. (n.d.). Semantic Scholar. Available at: [Link]
-
Diazirine crosslinkers. (n.d.). Interchim. Available at: [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PMC - NIH. Available at: [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (n.d.). PMC - PubMed Central. Available at: [Link]
-
A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. (n.d.). PMC. Available at: [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021). RSC Publishing. Available at: [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. (n.d.). ResearchGate. Available at: [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. (2023). ChemRxiv. Available at: [Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. (n.d.). ResearchGate. Available at: [Link]
-
3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. (1980). PubMed. Available at: [Link]
-
Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. (2025). ResearchGate. Available at: [Link]
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). NIH. Available at: [Link]
-
Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. (n.d.). Available at: [Link]
-
Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). Available at: [Link]
-
Diazirine based photoaffinity labeling. (2025). ResearchGate. Available at: [Link]
-
3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.). NIH. Available at: [Link]
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- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. scbt.com [scbt.com]
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- 8. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Situ Generation and Application of (3-Methoxyphenyl)(trifluoromethyl)carbene from a Diazirine Precursor
Introduction
3-Aryl-3-(trifluoromethyl)-3H-diazirines are a cornerstone class of photoactivatable reagents in modern chemical biology, drug discovery, and materials science.[1][2] Their value stems from their ability to generate highly reactive carbene intermediates upon UV irradiation with high efficiency and spatial-temporal control.[3] Among these, "3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" serves as a versatile precursor for generating (3-methoxyphenyl)(trifluoromethyl)carbene. This carbene is particularly useful in photoaffinity labeling (PAL) experiments designed to identify and map the binding sites of small molecules on their biological targets, such as proteins and nucleic acids.[4][5]
The key advantages of the trifluoromethyl-diazirine system include its small size, which minimizes perturbation of ligand-receptor interactions, and its stability in the dark to a wide range of chemical and biological conditions.[6][7][8] The photolysis is typically induced by long-wavelength UV light (~350-365 nm), which reduces the risk of photodamage to sensitive biological samples.[1][9] This document provides a detailed overview of the underlying chemistry, experimental considerations, and a step-by-step protocol for the in situ generation of (3-methoxyphenyl)(trifluoromethyl)carbene and its subsequent reaction.
Section 1: Principles of Carbene Generation from Diazirines
The photochemical activation of this compound initiates a cascade that results in the formation of a highly reactive singlet carbene. The process is governed by the following principles:
-
Photoexcitation: The diazirine molecule absorbs a photon of UV light (typically λ = 350-365 nm), promoting it to an electronically excited state.[10]
-
Nitrogen Extrusion & Carbene Formation: From the excited state, the molecule rapidly and irreversibly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the desired carbene intermediate.[10][11]
-
Isomerization to Diazo Compound: A competing photochemical pathway is the isomerization of the strained three-membered diazirine ring into its more stable linear diazo isomer.[4][10] This diazo compound is also photoactive, though typically less so than the parent diazirine, and can subsequently extrude N₂ upon further irradiation to generate the same carbene intermediate.[6][8] For the parent 3-phenyl-3-(trifluoromethyl)diazirine, initial photolysis yields approximately 65% carbene directly and 35% of the diazo isomer.[6][8][10]
-
Carbene Reactivity: The generated singlet carbene is a highly reactive, electrophilic species that can readily undergo insertion into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, to form stable covalent adducts.[10][11][12] This high reactivity makes it an excellent tool for crosslinking a ligand to its binding partner, often without a strong requirement for specific functional groups in the binding pocket.
The trifluoromethyl (CF₃) group plays a crucial role by stabilizing the singlet state of the carbene and preventing unwanted intramolecular rearrangements, ensuring clean insertion chemistry.[5][13]
Section 2: Application Notes for Experimental Design
Successful application of this chemistry requires careful consideration of several experimental parameters.
-
Photoaffinity Labeling (PAL): This is the primary application. A bioactive ligand is functionalized with the this compound moiety. This "probe" is incubated with its biological target (e.g., in cell lysate or intact cells). Upon UV irradiation, the generated carbene covalently crosslinks the probe to amino acid residues within or near the binding site.[4][7][14] Subsequent analysis, often involving a reporter tag like biotin or an alkyne for click chemistry, allows for the identification of the target protein and mapping of the binding site.[9][15][16]
-
Solvent Selection: The choice of solvent is critical. For PAL studies in biological systems, aqueous buffers are standard. For mechanistic studies or chemical synthesis, the solvent can act as a trapping agent. For example, photolysis in methanol results in a high yield of the O-H insertion product, which can be used to confirm carbene generation.[4][6] Aprotic solvents like cyclohexane or acetonitrile are used when insertion into a different substrate is desired.
-
Light Source and Conditions: A UV lamp emitting in the 350-365 nm range is required. Low-pressure mercury lamps or LED arrays are common choices. The irradiation time must be optimized: too short, and activation is incomplete; too long, and potential for photodamage to sensitive samples increases.[17] Reactions should be performed in UV-transparent vessels (e.g., quartz or borosilicate glass) and, for biological samples, often at reduced temperatures (4°C) to maintain protein integrity.
-
Monitoring and Controls: In PAL experiments, it is crucial to include controls, such as a competition experiment with an excess of the unmodified ligand to ensure labeling is specific to the binding site.[4] For chemical reactions, progress can be monitored by techniques like ¹⁹F NMR, which can clearly distinguish the fluorine signals of the diazirine, the diazo intermediate, and the final insertion product.[4][18][19]
-
Potential Caveats: Researchers should be aware that in some contexts, particularly with amine adducts, the initial insertion product can undergo a subsequent base-catalyzed elimination of hydrogen fluoride (HF).[12][20] This can complicate the analysis of crosslinked peptides in proteomics workflows and should be considered during data interpretation.
Data Summary Table
| Property | Description | Reference |
| Precursor | This compound | N/A |
| Activation | UV Light (λ ≈ 350-365 nm) | [1][6][9] |
| Reactive Intermediate | (3-Methoxyphenyl)(trifluoromethyl)carbene (primarily singlet state) | [12][13] |
| Byproducts | N₂ (gas), Linear Diazo Isomer (intermediate) | [4][10] |
| Dark Stability | High; stable in 1 M acid or base and to moderate heat (75°C). | [6] |
| Key Reactions | Insertion into C-H, O-H, N-H bonds; Cycloaddition. | [10][12] |
| Primary Application | Photoaffinity Labeling (PAL) for target identification. | [5][7] |
Section 3: Protocol for In Situ Carbene Generation and Trapping in Methanol
This protocol describes a model experiment for the generation of (3-methoxyphenyl)(trifluoromethyl)carbene and its in situ trapping with methanol. This serves as a functional validation of the diazirine reagent and a standard procedure for characterizing its photochemical properties.
Objective: To monitor the photochemical conversion of this compound to its corresponding methanol O-H insertion product via ¹⁹F NMR spectroscopy.
Materials and Equipment
-
Reagents:
-
This compound
-
Methanol-d₄ (CD₃OD, 99.8% D), NMR grade
-
-
Equipment:
-
UV Lamp (e.g., Spectroline SB-100P or equivalent, providing 365 nm output)
-
Quartz NMR tubes (5 mm)
-
NMR Spectrometer (¹⁹F observation required, ≥376 MHz)
-
Pipettes and standard laboratory glassware
-
Fume hood
-
UV-blocking safety glasses
-
Safety Precautions
-
UV Hazard: Never look directly at the UV lamp. Always wear UV-blocking safety glasses and protect exposed skin.
-
Chemical Safety: Handle the diazirine compound and deuterated methanol in a well-ventilated fume hood. Wear standard personal protective equipment (lab coat, gloves, safety glasses).
-
Pressure: Photolysis generates N₂ gas. While the scale is small, do not perform the reaction in a tightly sealed vessel that cannot withstand a slight pressure increase. NMR tubes with caps are acceptable.
Step-by-Step Experimental Procedure
-
Solution Preparation: a. Weigh approximately 2-3 mg of this compound. b. Dissolve the compound in 0.6 mL of Methanol-d₄ directly in a clean, dry quartz NMR tube. c. Cap the NMR tube and gently mix until the solid is fully dissolved.
-
Initial Analysis (t=0): a. Acquire an initial ¹⁹F NMR spectrum of the solution before UV exposure. b. This spectrum will serve as the baseline (t=0) reference. A single sharp singlet should be observed for the CF₃ group of the intact diazirine (approx. δ -67 to -68 ppm, but will vary by instrument and specific structure).
-
Photolysis: a. Place the NMR tube in a rack or beaker at a fixed distance (e.g., 10 cm) from the UV lamp inside the fume hood. Ensure the entire sample volume is illuminated. b. Turn on the UV lamp to begin the irradiation. c. Irradiate the sample for a defined period, for example, 5 minutes. For a time-course experiment, spectra can be acquired at multiple intervals (e.g., 1, 5, 15, 30 minutes).
-
Post-Irradiation Analysis: a. After the first irradiation interval, turn off the UV lamp. b. Acquire a second ¹⁹F NMR spectrum. c. Compare the new spectrum to the t=0 spectrum. You should observe:
- A decrease in the intensity of the starting diazirine peak.
- The appearance of a new peak corresponding to the methanol insertion product, 1-methoxy-1-(3-methoxyphenyl)-2,2,2-trifluoroethane.
- Potentially, a third smaller peak for the intermediate linear diazo isomer.[4] d. Integrate the peaks to determine the relative percentage of each species.
-
Time-Course Monitoring (Optional): a. Repeat steps 3 and 4 for subsequent time intervals until the starting diazirine peak has disappeared or its intensity has stabilized. b. Plot the percentage of each species (diazirine, diazo, product) as a function of irradiation time to determine the reaction kinetics.
Expected Results
The ¹⁹F NMR spectra will clearly show the conversion of the starting material to the product. The initial spectrum will have one major peak for the diazirine. As the reaction proceeds, this peak will diminish, while the peak for the O-H insertion product will grow. The presence of the diazo intermediate may be transient. A successful experiment will show >95% conversion to the methanol insertion product upon complete photolysis.[6][8]
References
- Dubinsky, L., et al. (2012). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
-
Dale, L. B., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337-41. [Link]
-
Dale, L. B., et al. (1991). Photolysis of 3-Aryl-3-(trifluoromethyl)diazirines: A Caveat Regarding Their Use in Photoaffinity Probes. ResearchGate. [Link]
-
Grote, D., et al. (2007). Multiplicity Control in Carbenes Aided by the Trifluoromethyl Group. Journal of the American Chemical Society, 129(22), 7066-7073. [Link]
-
Li, Z., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(51), 36484-36492. [Link]
-
Koenigs, R. M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(5), 415-428. [Link]
-
Geurink, P. P., et al. (2016). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 59(4), 1473-1486. [Link]
-
Hatanaka, Y. (2007). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1121-1127. [Link]
-
Dubinsky, L., et al. Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. University of South Florida. [Link]
-
Li, Z., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PubMed. [Link]
-
Koenigs, R. M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. National Institutes of Health. [Link]
-
Andrzejewski, M., et al. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry, 86(9), 6238-6251. [Link]
-
Koenigs, R. M., et al. (2022). Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. National Institutes of Health. [Link]
-
Koenigs, R. M., et al. (2022). Gold(I) α‐Trifluoromethyl Carbenes: Synthesis, Characterization and Reactivity Studies. ResearchGate. [Link]
-
Porter, N. J., et al. (2022). Biocatalytic activation of diazirines for carbene-transfer reactions. ResearchGate. [Link]
-
Li, Z., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Publishing. [Link]
-
Porter, N. J., et al. (2022). Biocatalytic Carbene Transfer Using Diazirines. eScholarship.org. [Link]
-
Arnold, F. H., et al. (2022). Biocatalytic activation of diazirines for carbene-transfer reactions. White Rose Research Online. [Link]
-
Wang, P. (2016). Matrix Isolation of Aryl(trifluoromethyl)carbenes, Heteroaryl(trifluoromethyl)carbenes and Phenylbis(trifluoromethyl)carbenes. Globe Thesis. [Link]
-
ResearchGate. (n.d.). General schematic of a diazirine-based PAL experiment. ResearchGate. [Link]
-
Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-8. [Link]
-
Moss, R. A., et al. (2015). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research, 48(8), 2277-2287. [Link]
-
Yao, S. Q., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 139-157. [Link]
-
Fang, W. H., et al. (2004). Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study. Journal of the American Chemical Society, 126(23), 7247-57. [Link]
-
OmicsDI. (n.d.). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
-
Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. [Link]
Sources
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- 2. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 6. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplicity Control in Carbenes Aided by the Trifluoromethyl Group [acswebcontent.acs.org]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Yield with 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that photoaffinity labeling (PAL) experiments can be complex, and achieving optimal yields is critical for success. This guide is designed to address specific issues you may encounter when using the photo-crosslinker 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling yield is extremely low or non-existent. What are the most common points of failure?
Low labeling yield is a frequent challenge in PAL experiments. The issue typically originates from one of three areas: the integrity of the diazirine probe, the photochemical activation process, or the experimental design itself.
A systematic approach is crucial. Before altering complex biological parameters, always verify the fundamentals:
-
Reagent Integrity: The strained three-membered ring of diazirines makes them susceptible to degradation if not handled and stored correctly.[1]
-
Photolysis Conditions: The efficiency of carbene generation is highly dependent on the wavelength, intensity, and duration of UV irradiation.[2][3]
-
Reaction Intermediates: Upon photolysis, diazirines generate the desired highly reactive carbene, but can also isomerize into a less reactive, longer-lived diazo compound, which is often a primary cause of low cross-linking efficiency.[4][5][6][7]
-
Experimental Controls: Without proper controls, it is impossible to determine if low signal is due to failed labeling or a true lack of interaction. A competition experiment is essential.[8]
The following sections will address each of these points in detail.
Q2: How can I be certain my this compound probe is active and has not degraded?
Reagent integrity is the cornerstone of a successful experiment. The trifluoromethylphenyl diazirine (TPD) group is relatively stable but requires specific handling to maintain its reactivity.[3][6]
Core Answer: Improper storage and handling are the leading causes of diazirine degradation. Verify your procedures against the best practices summarized in the table below.
Troubleshooting Steps & Explanations:
-
Check Storage Conditions: Diazirines are thermally labile and should be stored at low temperatures to minimize decomposition. For long-term storage, -80°C is recommended, while -20°C is suitable for short-term use.[1]
-
Prevent Photochemical Decomposition: Store the reagent in the dark, using amber vials or wrapping vials in aluminum foil.[1][9] Ambient lab light, especially over extended periods, can be sufficient to slowly degrade the compound.
-
Use an Inert Atmosphere: The diazirine ring can be sensitive to oxidation.[1] Store and handle the reagent under an inert atmosphere like argon or nitrogen, especially if it will be stored for a long time after the vial has been opened.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reagent into smaller, single-use volumes to prevent degradation from repeated temperature changes and exposure to atmospheric moisture and oxygen.
-
Inspect for Physical Changes: While not always apparent, check for discoloration. The formation of the diazo isomer, a common side-product, can sometimes lead to a yellowish appearance.[10]
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -80°C | Minimizes thermal decomposition of the strained diazirine ring.[1] |
| Short-Term Storage | -20°C | Adequate for reagents that will be used within a few weeks.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential oxidation.[1] |
| Light Exposure | Store in Dark (Amber Vials) | Prevents premature photochemical activation and degradation.[1] |
| Handling | Use Air-Free Techniques | Minimizes exposure to atmospheric moisture and oxygen.[1] |
Q3: What are the optimal UV irradiation conditions (wavelength, duration, and intensity) for this specific diazirine?
The photoactivation step is the most critical part of the experiment. Suboptimal conditions will either fail to generate enough carbene or cause damage to the biological sample.
Core Answer: 3-Trifluoromethyl-3-aryldiazirines are most efficiently activated by long-wave UV light, typically between 350 nm and 370 nm .[2][3] This wavelength is advantageous as it minimizes potential damage to proteins and nucleic acids, which absorb light at shorter wavelengths.[11][12]
Troubleshooting Steps & Explanations:
-
Verify Your Light Source: Ensure your UV lamp produces the correct wavelength. A 365 nm light source is a common and effective choice.[10] Check the lamp's specifications and age, as output intensity can decrease over time.
-
Optimize Irradiation Time: The optimal irradiation time is a balance. Too short, and you won't generate enough carbene. Too long, and you risk sample damage and may favor the formation of less reactive intermediates.[13]
-
Action: Perform a time-course experiment. Irradiate identical samples for varying durations (e.g., 1, 2, 5, 10, and 15 minutes) to find the point of maximum labeling with minimal background.
-
-
Control the Distance and Intensity: The distance from the UV source to the sample is critical as light intensity decreases with the square of the distance.
-
Action: Keep the distance consistent across all experiments. If your yield is low, try moving the sample closer to the source. Be mindful of potential heating effects. Samples should be irradiated on ice or a cold block unless otherwise required.
-
-
Consider the Sample Vessel: Use UV-transparent materials like quartz cuvettes or specific plastics (e.g., polystyrene is largely UV-transparent above 300 nm). Standard polypropylene tubes can absorb a significant amount of UV light.
Q4: What are the common side reactions that reduce my active carbene concentration and labeling yield?
Even with a potent probe and perfect UV activation, competing chemical pathways can divert the reaction away from the desired cross-linking event.
Core Answer: The primary competing reaction is the photoisomerization of the diazirine into its linear diazo isomer .[4][6][7] This diazo compound is less reactive than the carbene and has a longer half-life, which can lead to non-specific labeling or no labeling at all.[4][14] Upon irradiation near 350 nm, 3-trifluoromethyl-3-phenyldiazirine (a close analog) yields approximately 65% carbene and 35% of the diazo isomer.[6][15]
// Nodes Diazirine [label="3-(3-Methoxyphenyl)-3-\n(trifluoromethyl)-3H-diazirine", fillcolor="#FFFFFF"]; ExcitedDiazirine [label="Excited State\nDiazirine", fillcolor="#FBBC05"]; Carbene [label="Singlet Carbene\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diazo [label="Diazo Isomer\n(Less Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Covalent Cross-link\n(Successful Labeling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="Quenching / Side Reactions\n(e.g., with H2O)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NonSpecific [label="Non-Specific Alkylation\n(Low Efficiency)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Diazirine -> ExcitedDiazirine [label="UV Light (350-370 nm)"]; ExcitedDiazirine -> Carbene [label="~65%\nN₂ Loss", arrowhead=normal]; ExcitedDiazirine -> Diazo [label="~35%\nIsomerization", arrowhead=normal]; Carbene -> Product [label="Fast Insertion\n(C-H, N-H, O-H)", arrowhead=normal]; Carbene -> Quenching [arrowhead=normal]; Diazo -> NonSpecific [arrowhead=normal]; } dot Caption: Photoactivation pathways of trifluoromethyl-aryldiazirines.
Other Key Factors Reducing Yield:
-
Quenching by Solvent: The carbene intermediate is extremely reactive and can be rapidly quenched by water or other nucleophilic components in the buffer, which is a major cause of low labeling efficiency in aqueous environments.[11][14]
-
Carbene Rearrangement: While the trifluoromethyl group is specifically included to suppress unwanted rearrangements (like the Wolff rearrangement), it doesn't eliminate all potential side reactions.[3][4]
-
Influence of the Methoxy Group: The electron-donating methoxy group on your specific reagent can be beneficial. Studies have shown that electron-rich aryl diazirines can have greatly enhanced efficacy toward C-H insertion.[3][16] This suggests the carbene, once formed, should be highly effective. However, this electronic effect may also influence the carbene/diazo partitioning.
Q5: How do I design a proper control experiment to validate my labeling results and ensure specificity?
A low yield might be misinterpreted if the experiment lacks controls to differentiate between specific, covalent labeling and non-specific background binding.
Core Answer: The gold standard for validating specificity is a competition experiment . This involves pre-incubating your biological sample with an excess of a non-photoreactive competitor (e.g., the parent drug or ligand without the diazirine group) before adding your diazirine probe.
Rationale: If the labeling of your target protein is specific, the competitor molecule will occupy the binding site, preventing the diazirine probe from binding and cross-linking. A significant reduction in the labeling signal in the presence of the competitor confirms specificity. Background cross-linking to other proteins will be unaffected.[8]
// Nodes Start [label="Start:\nLow Labeling Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Verify Reagent Integrity\n(Storage, Handling)", shape=diamond, fillcolor="#FBBC05"]; CheckUV [label="2. Optimize UV Conditions\n(Wavelength, Time, Intensity)", shape=diamond, fillcolor="#FBBC05"]; RunControls [label="3. Run Control Experiments\n(Competition, No UV)", shape=diamond, fillcolor="#FBBC05"]; AnalyzeResults [label="Analyze Labeling Signal", shape=box, fillcolor="#FFFFFF"]; SpecificSignal [label="Specific Signal Present\n(Competed by Ligand)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonSpecificSignal [label="Non-Specific Signal\n(Not Competed)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NoSignal [label="Still No Signal", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeBio [label="Optimize Biological Conditions\n(Probe/Target Conc., Buffer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TroubleshootProbe [label="Re-evaluate Probe Design\nor Target Interaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent; CheckReagent -> CheckUV [label="Reagent OK"]; CheckReagent -> Start [label="Reagent Degraded\n(Replace)"]; CheckUV -> RunControls [label="UV OK"]; CheckUV -> Start [label="UV Suboptimal\n(Adjust)"]; RunControls -> AnalyzeResults [label="Controls Run"]; AnalyzeResults -> SpecificSignal [label="Signal Competed"]; AnalyzeResults -> NonSpecificSignal [label="Signal Not Competed"]; AnalyzeResults -> NoSignal; SpecificSignal -> OptimizeBio [label="Yield Still Low"]; NonSpecificSignal -> TroubleshootProbe; NoSignal -> TroubleshootProbe;
} dot Caption: A logical workflow for troubleshooting low PAL yield.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) Experiment
This protocol provides a general framework. Concentrations and incubation times must be optimized for your specific system.
-
Preparation:
-
Prepare your biological sample (e.g., purified protein, cell lysate, or intact cells) in a suitable, amine-free buffer (if using an NHS-ester functionalized probe). Avoid thiol-containing reducing agents like DTT, as they can react with the diazirine group.[2]
-
Prepare a stock solution of your this compound probe in an appropriate solvent (e.g., DMSO).
-
-
Incubation (Binding Step):
-
In a UV-transparent reaction vessel, add the diazirine probe to your biological sample to the final desired concentration.
-
Incubate the mixture in the dark (e.g., wrap in foil) for a predetermined time to allow the probe to bind to its target. This step should be performed at a temperature appropriate for maintaining protein stability (e.g., 4°C or room temperature).
-
-
Negative Control (No UV):
-
Prepare an identical sample that will not be exposed to UV light. This control is crucial to identify any non-covalent interactions or background signal.[8]
-
-
Photolysis (Cross-linking Step):
-
Place the reaction vessel on a cold block or in an ice bath to dissipate heat.
-
Irradiate the sample with a 350-370 nm UV light source at a fixed distance for the optimized duration.
-
-
Quenching (Optional but Recommended):
-
After irradiation, you can add a scavenger molecule (e.g., DTT or glutathione) to quench any remaining unreacted carbene, though the carbene half-life is extremely short.[11]
-
-
Downstream Analysis:
Protocol 2: Competition Assay for Specificity Validation
-
Preparation:
-
Prepare two identical sets of your biological sample.
-
-
Pre-incubation with Competitor:
-
To one set of samples ("Competition"), add a 50-100 fold molar excess of the non-photoreactive competitor ligand.
-
To the other set ("No Competition"), add an equivalent volume of vehicle (e.g., buffer or DMSO).
-
Incubate both sets in the dark for 20-30 minutes to allow the competitor to bind to the target.
-
-
Probe Addition:
-
Add the diazirine probe to all samples at the final working concentration.
-
Incubate all samples in the dark for the standard binding time.
-
-
Photolysis and Analysis:
-
Proceed with UV irradiation (Step 4) and downstream analysis (Step 6) as described in the general protocol for all samples.
-
-
Interpretation:
-
Compare the labeling signal between the "No Competition" and "Competition" samples. A significant decrease in signal in the "Competition" lane indicates specific binding and labeling.
-
By following this structured troubleshooting guide, researchers can systematically identify and resolve the factors contributing to low labeling yields, leading to more robust and reliable photoaffinity labeling results.
References
- Application Notes and Protocols for Handling and Storage of Diaziridines. Benchchem.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH.
- Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. PMC - PubMed Central.
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (RSC Publishing).
- Diazirine. Wikipedia.
- Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega.
- Recent Progress in Diazirine-Based Photoaffinity Labeling. Request PDF - ResearchGate.
- Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. PMC.
- diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. PMC.
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate.
- Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science (RSC Publishing).
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. NIH.
- Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. NIH.
- Biocatalytic Carbene Transfer Using Diazirines. PMC - NIH.
- This compound | CAS 205485-24-1 | SCBT. Santa Cruz Biotechnology.
- Diazirines: Carbene Precursors Par Excellence. Scilit.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH.
- Overview of diazirine synthesis, activation, and applications. (a)... ResearchGate.
- Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions.
- Diazirine-Based Photo-Crosslinkers for Defect Free Fabrication of Solution Processed Organic Light-Emitting Diodes. Request PDF - ResearchGate.
- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.
- Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. ResearchGate.
- Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society.
- DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING Yuta Murai,a.
- 3,3-Di(trifluoromethyl)diazirine | 3024-50-8. Benchchem.
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
Welcome to the technical support center for 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered when working with this photoaffinity labeling reagent. Here, we address prevalent solubility issues and provide detailed protocols to ensure the success of your experiments.
I. Troubleshooting Guide: Overcoming Solubility Challenges
This compound, a potent photoaffinity label, is inherently hydrophobic. This characteristic can lead to precipitation in aqueous buffers, a critical issue in biological experiments. Below are structured solutions to common solubility problems.
Issue 1: Reagent Precipitation Upon Addition to Aqueous Buffer
Cause: The hydrophobic nature of the diazirine compound leads to poor solubility in aqueous solutions, causing it to crash out of solution.
Solution Workflow:
Caption: Workflow for preparing aqueous solutions of the diazirine reagent.
Step-by-Step Protocol:
-
Prepare a Concentrated Stock Solution: Initially, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] A high concentration (e.g., 10-50 mM) is recommended to minimize the volume of organic solvent added to your aqueous system.
-
Working Solution Preparation: While vigorously vortexing your aqueous buffer, add the concentrated stock solution dropwise. This rapid mixing helps to disperse the hydrophobic compound before it has a chance to aggregate and precipitate.
-
Optimize Final Concentration: Aim for the lowest possible final concentration of the organic solvent in your experimental buffer, ideally below 5%, to avoid detrimental effects on protein structure and function.[3]
Issue 2: Low Labeling Efficiency Due to Poor Reagent Accessibility
Cause: Even if the reagent appears dissolved, it may form microscopic aggregates that are not readily visible, reducing the effective concentration available to interact with the target molecule.
Solution: Employing Solubility-Enhancing Agents
For particularly challenging systems, the addition of solubility-enhancing agents to the buffer can be beneficial.
Recommended Agents:
| Agent | Recommended Starting Concentration | Mechanism of Action | Considerations |
| Co-solvents | 1-5% (v/v) | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[4] | May affect protein stability. Screen a range of concentrations. |
| Hydrotropes | Varies by agent | Involves weak interactions with the solute to increase its aqueous solubility.[4] | Mechanism is complex and compound-specific. |
| Cyclodextrins | 1-10 mM | Forms inclusion complexes with the hydrophobic diazirine, shielding it from the aqueous environment.[4] | Can be effective for poorly soluble drugs. |
Experimental Protocol for Using Cyclodextrins:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your experimental buffer.
-
Add the diazirine stock solution (in organic solvent) to the cyclodextrin-containing buffer.
-
Allow the mixture to incubate for a short period (e.g., 15-30 minutes) at room temperature to facilitate the formation of the inclusion complex before proceeding with your experiment.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to their strained ring structure, diazirines can be thermally labile.[5] It is recommended to store them at low temperatures, such as -20°C for short-term and -80°C for long-term storage, under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[5] Protect from light to avoid photochemical decomposition.[5]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[6] For biological applications, water-miscible solvents like DMSO and DMF are preferred for preparing stock solutions.[1][2]
Q3: What is the optimal wavelength for photoactivation?
A3: The optimal wavelength for diazirine photoactivation is around 345-370 nm.[1] It is crucial to use a UV lamp that emits in this long-wave UV range and to avoid lamps that emit at 254 nm, as this can cause damage to proteins and DNA.[1]
Q4: Can I prepare and store stock solutions of this reagent?
A4: While you can prepare high-concentration stock solutions in dry DMSO or DMF, it is best to prepare them fresh before use.[1][7] Many crosslinking reagents are moisture-sensitive, and the NHS-ester moiety, if present in a derivative, can hydrolyze over time, rendering the compound non-reactive.[7][8] If you must store a stock solution, do so at -80°C under an inert gas.
Q5: My protein of interest precipitates after the crosslinking reaction. What could be the cause?
A5: Protein precipitation post-crosslinking can be due to excessive modification. The addition of too many hydrophobic diazirine moieties can alter the protein's isoelectric point (pI) and overall solubility.[8][9] To mitigate this, consider reducing the molar excess of the crosslinking reagent in your reaction.[9]
Q6: Are there more water-soluble alternatives to traditional trifluoromethyl-aryldiazirines?
A6: Yes, recent research has focused on developing diazirine-based photolabels with improved aqueous solubility.[10] Replacing the phenyl ring with heteroaromatic rings like pyridine or pyrimidine has been shown to significantly enhance water solubility without compromising photolabeling efficiency.[10][11]
III. Experimental Workflow & Data Presentation
Workflow for Photoaffinity Labeling
Caption: General experimental workflow for a photoaffinity labeling experiment.
Solubility Data of Aryl Diazirine Derivatives
The following table summarizes the impact of modifying the aryl group on the aqueous solubility of trifluoromethyl-diazirine photolabels.
| Photolabel Derivative | Aryl Group | Relative Aqueous Solubility Enhancement |
| Conventional | Phenyl | 1x |
| Modified | Pyridyl | 100-7500x |
| Modified | Pyrimidyl | 100-7500x |
| Data adapted from Kumar et al. (2023)[10] |
This data clearly demonstrates that modifying the aromatic core of the diazirine can dramatically improve its solubility in aqueous media, a critical factor for successful biological labeling experiments.
IV. Concluding Remarks
Successfully utilizing this compound in biological research hinges on overcoming its inherent hydrophobicity. By carefully preparing stock solutions, optimizing their addition to aqueous buffers, and considering the use of solubility-enhancing agents, researchers can mitigate precipitation issues and achieve reliable and reproducible results. For particularly challenging applications, exploring next-generation diazirine reagents with enhanced aqueous solubility may provide a more robust solution.
V. References
-
Application Notes and Protocols for Handling and Storage of Diaziridines - Benchchem. (n.d.). Retrieved from
-
Diazirine crosslinkers - Interchim. (n.d.). Retrieved from
-
Kumar, A., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. Retrieved from
-
This compound - Shanghai Hanhong Scientific Co., Ltd. (n.d.). Retrieved from
-
AAT Bioquest. (2022, August 31). What are the factors to consider when choosing a crosslinking reagent? Retrieved from
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Thermo Fisher Scientific - UK. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved from
-
MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 55-73. Retrieved from
-
Thermo Fisher Scientific. (2008). Instructions: Amine-Reactive Diazirine Crosslinkers. Retrieved from
-
BenchChem. (n.d.). Common Issues with Amine-Reactive Crosslinkers and Solutions. Retrieved from
-
Kumar, A., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Angewandte Chemie International Edition, 55(1), 356-359. Retrieved from
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from
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Technical Support Center: Troubleshooting Background in Photo-Affinity Labeling
Welcome to the technical support center for Photo-Affinity Labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce high background, a common challenge in PAL experiments. By understanding the sources of non-specific signal, you can significantly improve the specificity and reliability of your results.
Understanding the "Why": The Root Causes of High Background
High background in PAL obscures the identification of true binding partners by creating a "haystack" of non-specific interactions that hides the "needle" of your specific target.[1] This noise originates from several sources, primarily non-specific binding of the probe to abundant or "sticky" proteins and inefficiencies in the crosslinking and downstream detection steps.[2] Effectively minimizing this background is crucial for the successful application of PAL in identifying novel drug targets and understanding molecular interactions.[2][3]
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during PAL experiments, organized by experimental stage. Each answer provides not only a solution but also the reasoning behind it, empowering you to make informed decisions in your experimental design.
Part 1: Photo-Affinity Probe Design & Handling
Question 1: My photo-affinity probe seems to bind to many proteins non-specifically, even before UV irradiation. What could be the cause and how can I fix it?
Answer: This issue often stems from the inherent "stickiness" of the probe itself, driven by properties like hydrophobicity.[1] The design of the probe, including the choice of the photoreactive group and the linker, plays a critical role in its specificity.[2][4]
-
Underlying Cause:
-
Hydrophobic Interactions: Probes with significant hydrophobic character can non-specifically associate with abundant cellular proteins through the hydrophobic effect.[1]
-
Probe Concentration: Using an excessively high probe concentration can drive low-affinity, non-specific interactions.[5]
-
Photoprobe Moiety: Different photoreactive groups (e.g., aryl azides, diazirines, benzophenones) have distinct properties and propensities for non-specific labeling.[1][6][7] For instance, some aryl azides can be sensitive to thiols, leading to off-target reactions.[8]
-
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate your probe to find the lowest effective concentration that still provides a detectable signal for your target. This minimizes concentration-dependent non-specific binding.[5]
-
Re-evaluate Probe Design: If background remains high, consider redesigning the probe. Sometimes, altering the linker length or composition can reduce non-specific interactions.[2] Studies have also shown that the molecular shape of the photoaffinity linker can influence non-specific binding, with branched linkers sometimes showing less non-specific labeling than linear ones.[4]
-
Incorporate Negative Controls: Synthesize a control probe that lacks the photoreactive group but is otherwise identical. This will help you differentiate between non-covalent, non-specific binding and true photo-crosslinking.[2]
-
Question 2: I observe a high background signal even in my "no UV" control lane. What does this indicate?
Answer: A signal in the absence of UV light points to either a non-covalent, yet strong, non-specific interaction or instability of your probe leading to covalent modification without photoactivation.[2]
-
Underlying Cause:
-
Probe Instability: Some photoreactive groups, though generally stable, might degrade or react under certain experimental conditions (e.g., presence of strong nucleophiles) without light activation.[8]
-
Strong Non-Covalent Binding: The probe might be binding tightly but non-covalently to highly abundant proteins, which then survive the downstream washing steps.
-
-
Troubleshooting Steps:
-
Stringent Wash Buffers: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration or adding mild detergents (e.g., Tween-20, NP-40) to disrupt weak, non-specific interactions.
-
Assess Probe Stability: Evaluate the stability of your probe in your experimental buffer over time. This can be done using techniques like HPLC or LC-MS to check for degradation products.
-
Competition Experiment: A crucial control is the competition experiment. Pre-incubating your sample with an excess of the parent, unmodified compound (the ligand without the photoreactive group and tag) should reduce the specific signal but not the non-specific background.[2][8][9] A significant reduction in a band's intensity upon competition indicates specific binding.[2]
-
Part 2: Incubation & UV Crosslinking
Question 3: How can I optimize the UV irradiation step to maximize specific crosslinking while minimizing non-specific background?
Answer: The UV crosslinking step is a delicate balance. Insufficient UV exposure leads to a weak signal, while excessive exposure can cause protein damage and increase non-specific crosslinking.[10]
-
Underlying Cause:
-
Excessive UV Energy: High-energy UV light can damage proteins, exposing new surfaces that may non-specifically react with the activated probe.[10]
-
Incorrect Wavelength: Using a wavelength that is strongly absorbed by proteins (e.g., below 280 nm) can cause direct protein damage. Diazirines and benzophenones are often favored as they can be activated at longer wavelengths (e.g., 350-365 nm), which are less damaging to biological molecules.[2]
-
Sub-optimal Irradiation Time and Distance: The total energy delivered is a function of intensity and time. Both need to be optimized.[10][11]
-
-
Troubleshooting Steps:
-
Titrate UV Energy: Perform a titration experiment by varying the UV exposure time or the distance from the UV source. Analyze the results by western blot or another detection method to find the optimal energy dose that maximizes the signal-to-noise ratio.[10]
-
Use Appropriate Wavelength: Ensure your UV source emits at the optimal wavelength for your chosen photoreactive group.
-
Keep Samples Cool: Perform the irradiation on ice to minimize heat-induced protein denaturation and degradation.
-
Workflow for Optimizing UV Crosslinking
Caption: Workflow for UV irradiation time course experiment.
Question 4: I'm still getting high background after optimizing my probe concentration and UV exposure. What else can I do during the incubation step?
Answer: The composition of your incubation and wash buffers is critical. Insufficient blocking and the presence of certain reagents can contribute significantly to background.
-
Underlying Cause:
-
Insufficient Blocking: Similar to western blotting, blocking unoccupied sites on proteins and surfaces can prevent non-specific probe adsorption.[12]
-
Presence of Scavengers: Some buffer components can act as scavengers for the reactive species generated upon photoactivation, quenching the probe before it can react with its target. This is a particular concern for highly reactive intermediates like carbenes.[2]
-
-
Troubleshooting Steps:
-
Add Blocking Agents: Include common blocking agents like Bovine Serum Albumin (BSA) or a small amount of detergent in your incubation buffer.
-
Introduce a Quenching Step: After UV irradiation, add a scavenger molecule to quench any unreacted, long-lived reactive intermediates. For example, dithiothreitol (DTT) or other thiol-containing reagents can be used, but their compatibility with your downstream analysis must be confirmed.
-
Optimize Wash Steps: Increase the number and duration of wash steps after incubation and crosslinking to more effectively remove unbound probe.[13]
-
Part 3: Downstream Analysis
Question 5: My background issues seem to appear during the downstream detection (e.g., western blot). How can I troubleshoot this?
Answer: Background introduced during downstream processing is common and can be addressed using standard protein analysis troubleshooting techniques.
-
Underlying Cause:
-
Non-specific Antibody Binding: The primary or secondary antibodies used for detection may be cross-reacting with other proteins in the lysate.[12][14]
-
Issues with Affinity Purification: If you are using a tag like biotin for pulldown, endogenous biotinylated proteins can be a source of background.[14] Inefficient washing of affinity beads can also carry over non-specifically bound proteins.[3]
-
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding. Titrate your primary and secondary antibodies to find the optimal dilution.[12][14]
-
Improve Blocking for Western Blots: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure sufficient blocking time (e.g., 1 hour at room temperature).[12]
-
Run Antibody Controls: Perform a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12]
-
Block Endogenous Biotin: If using a biotin-based system, pre-clear your lysate with streptavidin beads or use an avidin/biotin blocking kit to prevent the pulldown of endogenously biotinylated proteins.[14]
-
Key Control Experiments: A Summary Table
Proper controls are the cornerstone of a reliable photo-affinity labeling experiment. They are essential to distinguish specific, photo-dependent labeling from non-specific interactions and artifacts.[2]
| Control Experiment | Purpose | Expected Outcome for Specific Interaction |
| No UV Irradiation | To identify non-covalent binding and probe instability.[2] | No signal or significantly reduced signal in the target band. |
| Competition with Parent Ligand | To confirm that the probe binds to the same site as the unmodified ligand.[2][9] | Dose-dependent decrease in the signal of the target band.[2] |
| Probe without Photoreactive Group | To control for non-specific binding of the probe's scaffold. | No covalent labeling of the target protein. |
| "Mock" Probe (Linker + Tag only) | To identify proteins that non-specifically bind to the linker or affinity tag.[1] | No signal in the target band. |
| Secondary Antibody Only (Western Blot) | To check for non-specific binding of the secondary antibody.[12] | No bands on the blot. |
Experimental Protocol: Competition Assay
This protocol outlines a general procedure for performing a competition experiment to validate the specificity of a photo-affinity probe.
-
Prepare Samples: Set up multiple identical tubes containing your cell lysate or protein mixture.
-
Add Competitor: To a series of tubes, add the unlabeled parent compound at increasing concentrations (e.g., 1x, 10x, 50x, 100x molar excess relative to the photo-affinity probe). Include a "no competitor" control tube.
-
Pre-incubation: Incubate the samples with the competitor for a set period (e.g., 30 minutes) at the appropriate temperature to allow the competitor to bind to the target.
-
Add Photo-Affinity Probe: Add the photo-affinity probe to all tubes at a constant, optimized concentration.
-
Incubation: Incubate for the optimized time to allow the probe to bind to any available target sites.
-
UV Crosslinking: Irradiate all samples with the optimized UV dose.
-
Downstream Analysis: Process the samples for downstream analysis (e.g., click chemistry, affinity purification, SDS-PAGE, and western blotting).
-
Analyze Results: A specific interaction will show a decrease in band intensity with increasing concentrations of the competitor.
Logical Flow for Troubleshooting Background
Caption: A logical flowchart for diagnosing and resolving high background in PAL experiments.
References
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
-
Gomes, P. M., & Toste, R. (2021). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Molecules, 26(11), 3123. Available at: [Link]
-
Park, J., & Kang, M. (2021). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications, 57(84), 11007-11010. Available at: [Link]
-
Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7813-7826. Available at: [Link]
-
Park, H., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2589-2596. Available at: [Link]
-
Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California. Available at: [Link]
-
UV Crosslinking Protocol and Tips. GelMA Co. Available at: [Link]
-
Seo, S. M., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 49-68. Available at: [Link]
-
Grant, S. K., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183-1197. Available at: [Link]
-
Parker, C. G., et al. (2018). Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs. Journal of the American Chemical Society, 140(12), 4435-4446. Available at: [Link]
-
Amagata, T., et al. (2022). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B. Journal of the American Chemical Society, 144(1), 335-344. Available at: [Link]
-
Lecoq, L., et al. (2021). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Journal of Peptide Science, 27(11), e3351. Available at: [Link]
-
Western Blot Troubleshooting: High Background Signal on the Blot. Bio-Rad Antibodies. Available at: [Link]
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- 4. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Improving the efficiency of "3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" crosslinking
Technical Support Center: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
A Guide to Enhancing Photo-Crosslinking Efficiency
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize the efficiency and specificity of your photo-affinity labeling (PAL) experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common challenges.
Section 1: The Core Mechanism: Understanding Photoactivation
To improve efficiency, we must first understand the photochemical process that drives the crosslinking reaction. The trifluoromethylaryl diazirine group is stable in ambient light but becomes a potent reactive agent upon exposure to a specific wavelength of UV light.[1]
Q: What happens to the diazirine probe during UV irradiation?
A: Upon irradiation with UV light (typically 350-365 nm), the three-membered diazirine ring becomes excited and expels a molecule of nitrogen gas (N₂).[2][3][4] This process generates a highly reactive intermediate species called a carbene .[5][6] This carbene is the primary agent responsible for forming a covalent bond with interacting molecules.
However, a competing reaction can also occur where the diazirine rearranges to form a linear diazo intermediate.[7][8][9] While this diazo species can also be photolytically converted to the carbene, it is a longer-lived intermediate that can react directly with nucleophilic and acidic amino acid residues, which can sometimes lead to non-specific labeling.[8][9][10] The trifluoromethyl group on your specific diazirine is advantageous as it helps to suppress this unwanted diazo isomerization, favoring the direct formation of the highly reactive carbene.[9][11]
Caption: Photoactivation of trifluoromethylaryl diazirine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during crosslinking experiments in a direct question-and-answer format.
Problem Area 1: Low or No Crosslinking Yield
A: This is a common issue that typically points to a problem with the UV irradiation step or the reaction environment.
1. Inadequate UV Activation: The energy delivered to your sample may be insufficient.
-
Wavelength: Confirm your UV source emits light in the 350-370 nm range.[6] Using lamps that emit at shorter wavelengths (e.g., 254 nm) will not only be inefficient for diazirine activation but will also cause significant damage to proteins and nucleic acids.[12]
-
Irradiation Time & Intensity: The half-life of the diazirine, and thus the optimal irradiation time, depends on the power of your UV source and its distance from the sample.[13] If the time is too short, most of the probe will remain unactivated. We recommend performing a time-course experiment (e.g., 1, 5, 10, 15 minutes) to determine the optimal exposure time for your specific setup.[14]
-
Distance and Setup: UV intensity decreases logarithmically with distance.[12] Ensure your sample is placed as close as possible to the lamp (e.g., 3-5 cm for a 15-watt lamp) in an uncovered vessel for maximum exposure.[12]
2. Quenching of the Carbene Intermediate: The carbene is extremely reactive and has a very short half-life.[15]
-
Aqueous Environment: Water can quench the carbene, reducing crosslinking efficiency.[15][16] While unavoidable in biological systems, this highlights the need for optimal UV activation to generate enough carbene to overcome this quenching effect.
-
Buffer Components: Avoid nucleophilic or radical-scavenging agents in your buffer during irradiation. High concentrations of thiols (like DTT or β-mercaptoethanol) or azide salts can react with and consume the carbene before it can label your target.[17]
3. Suboptimal Probe Concentration:
-
If the concentration of your diazirine probe is too low, the likelihood of a successful binding and crosslinking event is diminished. Consider titrating the probe concentration to find a balance between good signal and acceptable background.[17]
Caption: Decision tree for troubleshooting low crosslinking yield.
Problem Area 2: High Non-Specific Binding
A: High non-specific binding indicates that your probe is either crosslinking to unintended targets or that the probe itself is aggregating and sticking to abundant proteins.
1. Excessive Probe Concentration: This is the most frequent cause. A high concentration of the probe can lead to labeling of low-affinity or transiently interacting proteins.[15] Reduce the probe concentration significantly.
2. Over-Irradiation: While under-irradiation leads to low yield, excessive UV exposure can also increase non-specific labeling.[15] Use the minimum irradiation time determined from your time-course experiment that gives a sufficient specific signal.
3. Insufficient Blocking: In complex mixtures like cell lysates, abundant proteins can be "sticky." Ensure your buffers contain appropriate blocking agents, such as Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20), to minimize these interactions.[17]
4. Validate with a Competition Experiment: This is the gold standard for distinguishing specific from non-specific binding.[13][15] Pre-incubate your sample with an excess (e.g., 50-100 fold) of the unlabeled parent compound (the molecule your probe is based on) before adding the diazirine probe. A specific target will show a dose-dependent decrease in signal in the presence of the competitor, while non-specific bands will remain unchanged.[13][15]
Section 3: Experimental Protocols & Data
Protocol: General Photo-Affinity Labeling (PAL) with Competition Control
This protocol provides a framework for a typical PAL experiment in a complex protein mixture (e.g., cell lysate).
-
Sample Preparation: Prepare your cell lysate or protein mixture at a concentration of 0.5-10 mg/mL in a compatible buffer (e.g., PBS or Tris, pH 7.4). Avoid buffers containing thiols.[13]
-
Aliquot Samples: Prepare at least three samples in UV-transparent tubes or plates:
-
Sample A (Experimental): Your complete reaction.
-
Sample B (Competition Control): To test binding specificity.
-
Sample C (No UV Control): To check for UV-independent labeling.
-
-
Add Competitor: To Sample B, add a 50-100 fold molar excess of the unlabeled competitor compound. To all other samples, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for 15-30 minutes at 4°C.[13]
-
Add Probe: Add the this compound probe to Samples A and B to the desired final concentration. Add vehicle to Sample C. Incubate for an additional 15-30 minutes at 4°C.
-
UV Irradiation: Place Samples A and B on ice, 3-5 cm from a 365 nm UV lamp. Irradiate for the optimized duration (e.g., 5-15 minutes).[12] Keep Sample C covered in aluminum foil to protect it from light. [13]
-
Analysis: Following irradiation, your samples are ready for downstream analysis. This typically involves adding a reporter tag (e.g., via click chemistry if your probe has an alkyne handle), followed by SDS-PAGE, Western blotting, or mass spectrometry to identify labeled proteins.[13]
Data Summary: UV Crosslinking Parameters & Crosslinker Comparison
For reproducible results, it is critical to standardize your experimental setup.
| Parameter | Recommended Setting | Rationale & Citation |
| UV Wavelength | 350 - 370 nm | Optimal for diazirine activation without causing photodamage to biological samples.[6][12] |
| UV Source | Medium-pressure mercury lamp or 365 nm LED array | Provides high-intensity output at the correct wavelength. |
| Irradiation Time | 5 - 30 minutes | Must be optimized. Insufficient time leads to low yield; excessive time can increase non-specific binding.[14] |
| Distance to Sample | 3 - 5 cm | Maximizes light intensity delivered to the sample.[12] |
| Temperature | On ice (4°C) | Minimizes protein degradation and maintains the stability of protein-ligand interactions. |
| Photoreactive Group | Activation λ | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Trifluoromethylaryl Diazirine | ~350-365 nm | Carbene | Small size, high reactivity, chemically stable, activated by less-damaging long-wave UV.[3][15][18] | Carbene can be quenched by water, potentially lowering yields.[15][16] |
| Benzophenone | ~350-365 nm | Triplet Diradical | High crosslinking efficiency, inert to water.[4][9] | Bulky structure can disrupt binding; requires longer irradiation times, increasing non-specific labeling.[3][15] |
| Aryl Azide | < 300 nm | Nitrene | Small and easy to synthesize.[15] | Requires short-wave UV that can damage proteins; nitrene can rearrange into less reactive species.[3][15] |
Section 4: Frequently Asked Questions (FAQs)
A: While significantly more stable than many other photoprobes, prolonged exposure to ambient fluorescent light can cause decomposition over time.[18] It is best practice to handle the probe and prepare solutions in a darkened room or with minimal light exposure and to store stock solutions frozen and protected from light.
A: Yes, diazirines are well-suited for live-cell crosslinking.[6] Their stability in aqueous environments and activation by cell-penetrating long-wave UV light makes them a powerful tool. The small size of the diazirine group also allows it to be incorporated into amino acid analogs for metabolic labeling.[6]
A: Diazirines are excellent probes for membrane proteins. The hydrophobic nature of the carbene intermediate is well-suited for insertion into the lipid environment. In fact, some studies suggest that alkyl diazirine probes preferentially enrich proteins embedded in membranes.
References
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - NIH.
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - NIH.
- Photoaffinity labeling in target- and binding-site identific
- "Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor".
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Diazirine - Wikipedia.
- Overview of diazirine synthesis, activation, and applications. (a)...
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central.
- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH.
- Instructions: Amine-Reactive Diazirine Crosslinkers - Thermo Fisher Scientific.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC - NIH.
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC - PubMed Central.
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Public
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - NIH.
- troubleshooting photoaffinity labeling experiments with 4-azidopyridine - Benchchem.
- Development of Diazirine-based crosslinking agents for covalently linking protein.
- diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand - Semantic Scholar.
- Labeling Preferences of Diazirines with Protein Biomolecules - ResearchG
- Publication: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling - DASH (Harvard).
- Proposed mechanisms of different types of photoaffinity labeling - ResearchG
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"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" reaction quenching methods
Technical Support Center: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
A Guide for Senior Application Scientists on Reaction Quenching and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals utilizing this powerful photoaffinity labeling (PAL) reagent. As a Senior Application Scientist, this resource provides in-depth technical knowledge, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your experiments.
Understanding the Reactive Intermediate: The Key to Effective Quenching
This compound is a highly efficient precursor to a reactive carbene species. Upon activation with UV light (typically ~350-365 nm), the strained diazirine ring irreversibly expels a molecule of nitrogen gas (N₂), generating a short-lived, highly reactive trifluoromethylaryl carbene.[1][2][3] This carbene is the workhorse of photoaffinity labeling, capable of inserting into a wide range of chemical bonds, including stable C-H, O-H, and N-H bonds, to form a stable covalent link with a target molecule.[3][4][5]
The electron-donating methoxy group on the phenyl ring of this specific reagent enhances its efficacy towards C-H insertion, making it particularly effective for labeling biological targets.[6] However, the high reactivity of the carbene is indiscriminate. Any carbene that does not react with the intended target molecule must be neutralized, or "quenched," to prevent non-specific labeling of other molecules or the solvent, which can complicate downstream analysis and lead to false-positive results.
A competing pathway during photolysis is the isomerization of the diazirine to its linear diazo isomer.[3][7][8][9] While the trifluoromethyl group helps stabilize this diazo compound, it can still contribute to labeling or be further photolyzed to generate the same carbene.[8][10] Effective quenching strategies must therefore account for any remaining reactive species after the desired labeling has occurred.
Caption: Reaction pathways of 3-aryl-3-(trifluoromethyl)-3H-diazirine upon UV activation.
Troubleshooting Guide for Quenching
This section addresses common issues encountered during and after the quenching step of a photoaffinity labeling experiment.
Q1: I'm observing high background or non-specific labeling in my negative controls, even after adding a quencher. What is going wrong?
Answer: This is a classic sign of either incomplete quenching or premature activation of the diazirine probe.
-
Cause 1: Ineffective Quenching. The concentration of your quenching agent may be too low, or the incubation time post-irradiation may be too short. The highly reactive carbene has a very short lifetime, but if not immediately scavenged, it will react with the most abundant molecules nearby, often the solvent or buffer components, leading to high background.
-
Solution 1: Optimize Quencher Concentration & Time. Increase the molar excess of your quencher relative to the diazirine probe. A 100- to 1000-fold molar excess is a good starting point. After UV irradiation, ensure the sample is incubated with the quencher for a sufficient period (e.g., 15-30 minutes) in the dark to allow for complete reaction.
-
Cause 2: Ambient Light Exposure. Trifluoromethyl-aryl diazirines are sensitive to UV light and can be unstable under ambient laboratory light over extended periods, leading to gradual decomposition and non-specific reactions before the intended irradiation step.[7]
-
Solution 2: Rigorous Light Protection. All steps involving the handling of the diazirine probe, including stock solution preparation, incubation with the biological sample, and post-irradiation steps, should be performed in the dark or under amber/red light to prevent premature activation.[11]
Q2: My labeling of the target protein is successful, but my quencher appears to be interfering with downstream analysis (e.g., reducing disulfide bonds before SDS-PAGE, interfering with mass spectrometry). What are my options?
Answer: This highlights the importance of choosing a quencher that is compatible with your entire experimental workflow.
-
Cause: Quencher Incompatibility. The most common quencher, dithiothreitol (DTT), is a potent reducing agent.[12] While excellent for scavenging carbenes via S-H bond insertion, it will also reduce protein disulfide bonds, which can alter protein structure and interfere with certain analyses.
-
Solution 1: Use an Alternative Quencher. Consider a quencher that is less disruptive to your sample.
-
Methanol/Water: The carbene readily inserts into O-H bonds.[3][9] If your experiment is in an aqueous or methanolic solution, the solvent itself is a primary quenching agent.[5][8] For many applications, relying on a high concentration of a nucleophilic solvent may be sufficient without adding another reagent.
-
Other Thiols: If a thiol is desired, consider one that can be more easily removed, or use it at the lowest effective concentration.
-
-
Solution 2: Post-Quenching Cleanup. If DTT is necessary for efficient quenching, incorporate a cleanup step before your final analysis. This could involve buffer exchange, dialysis, or spin column purification to remove the excess quencher and other small molecules from your labeled protein sample.
Q3: My labeling efficiency is very low or non-existent. Could the quenching process be the problem?
Answer: While counterintuitive, it's possible for quenching to be too efficient if conditions are not optimized.
-
Cause: Presence of Endogenous Scavengers. Your biological sample or buffer may contain high concentrations of molecules that act as carbene scavengers. Common examples include glutathione, cysteine residues on abundant proteins (like albumin), and certain buffer components like Tris (which has a primary amine).
-
Solution: Buffer Optimization and Controls.
-
Analyze your buffer composition. If possible, switch to a more inert buffer system like HEPES or PBS during the irradiation step.
-
Run a control experiment where you irradiate the probe in the buffer alone and analyze for degradation products to assess the buffer's inherent quenching capacity.
-
Increase the concentration of your diazirine probe to overcome the background scavenging, but be mindful that this can also increase non-specific labeling. Optimization is key.
-
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of quenching a diazirine-based photoreaction?
A: The primary purpose is to neutralize any unreacted carbene intermediates immediately after the UV irradiation step.[12] This is critical for preventing the carbene from reacting non-specifically with other molecules in the sample, which increases the signal-to-noise ratio and ensures that the observed labeling is a result of specific binding interactions.
Q: What are the most common and effective quenching reagents for this class of diazirines?
A: The most effective quenchers are molecules with readily accessible X-H bonds that can undergo insertion reactions with the electrophilic carbene.
| Quencher Type | Example(s) | Mechanism of Action | Pros & Cons |
| Thiols | Dithiothreitol (DTT), β-Mercaptoethanol | Fast S-H bond insertion | Pro: Extremely efficient. Con: Potent reducing agent; can disrupt protein disulfide bonds and interfere with downstream analysis. |
| Alcohols/Water | Methanol, Water, Buffer | O-H bond insertion | Pro: Often already present in the system; non-interfering for many assays.[3][9] Con: Less efficient than thiols; may not be sufficient to prevent all non-specific labeling in complex systems. |
| Amines | Tris, Glycine | N-H bond insertion | Pro: Can be effective. Con: Tris is a common buffer component and can act as an endogenous scavenger; may not be suitable if it interferes with the biological system. |
Q: Are there specific safety precautions for handling and quenching diazirine reactions?
A: Yes. While generally stable in the dark, diazirines are energetic compounds.[1][4] Always handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[11] Avoid exposure to heat, sparks, or strong ignition sources.[11] The quenching process itself does not typically introduce new hazards beyond those of the quenching agent (e.g., the odor and reactivity of thiols). Dispose of all waste according to your institution's chemical safety protocols.
Experimental Protocol: Standard Quenching Procedure
This protocol provides a general workflow for a photoaffinity labeling experiment, including the critical quenching step.
Caption: A typical experimental workflow for photoaffinity labeling including the quenching step.
Step-by-Step Methodology:
-
Sample Preparation: Prepare your biological sample (e.g., purified protein, cell lysate) in a suitable, UV-transparent reaction vessel. Ensure the buffer used is compatible with your experiment and does not contain high concentrations of potential scavengers.
-
Probe Incubation: In a darkroom or under safe-light conditions, add the this compound probe to your sample. The final concentration should be optimized for your specific system. Incubate the mixture in complete darkness for a sufficient period to allow for binding between the probe and its target.
-
UV Irradiation: Place the sample at a fixed distance from a UV lamp with a peak emission around 365 nm. Irradiate for a predetermined optimal time (typically 5-30 minutes). This step should be rigorously optimized to maximize target labeling while minimizing sample damage.[12]
-
Quenching: Immediately following irradiation, and while still protecting the sample from light, add a quenching agent. For example, add a small volume of a concentrated DTT stock solution to achieve a final concentration that is in vast molar excess (e.g., 10 mM DTT for a 10 µM probe concentration).
-
Final Incubation: Incubate the reaction mixture for an additional 15-30 minutes in the dark at room temperature to ensure all remaining reactive carbene species are quenched.
-
Analysis: The sample is now ready for downstream analysis (e.g., gel electrophoresis, mass spectrometry, etc.) to identify and characterize the covalently labeled target(s).
References
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- 3-Phenyl-3-(trifluoromethyl)
- Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive.
- Overview of diazirine synthesis, activation, and applications.
- Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion.
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations.
- Application Notes and Protocols for the Photolytic Decomposition of Diazirines. BenchChem.
- Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Royal Society of Chemistry.
- 3,3-Di(trifluoromethyl)diazirine Product Page. BenchChem.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics.
- Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv.
- 3-Phenyl-3-(trifluoromethyl)-3H-diazirine Product Page. Chem-Impex.
- Labeling preferences of diazirines with protein biomolecules.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- Development of Diazirine-based crosslinking agents for covalently linking protein.
- Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modific
- 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells.
- Biocatalytic Carbene Transfer Using Diazirines.
- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- 3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine | Request PDF.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine" stability in aqueous solutions
Welcome to the technical support guide for 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific literature and practical experience to ensure the success of your photoaffinity labeling (PAL) experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter, particularly concerning the stability of this reagent in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Aryl trifluoromethyl diazirines, including the 3-methoxyphenyl variant, are generally considered robust photoaffinity labeling reagents.[1] In the absence of light, they exhibit good stability across a range of pH values and temperatures.[2] One of the key advantages of trifluoromethyl-substituted diazirines is their enhanced stability compared to some aliphatic diazirines, which prevents intramolecular rearrangements and favors the desired high-energy carbene formation upon photoactivation.[3]
However, "stability" is context-dependent. Key factors that influence the integrity of the diazirine ring in your experimental setup include:
-
pH of the aqueous buffer: Generally stable in 1 M acid or base for short periods in the dark.[2]
-
Presence of strong nucleophiles: Diazirines are notably stable in the presence of various nucleophiles, a significant advantage over other crosslinkers.[4]
-
Exposure to ambient and UV light: The diazirine ring is designed to be photolabile.
-
Storage conditions: Temperature and solvent choice are critical for long-term stability.
Q2: How does the pH of my aqueous buffer affect the stability of the diazirine probe?
Aryl trifluoromethyl diazirines demonstrate remarkable stability in both acidic and basic conditions when kept in the dark.[2][5] Studies have shown that compounds like 3-trifluoromethyl-3-phenyldiazirine (a close analog) are stable in 1 M acid or base for at least 30 minutes at elevated temperatures.[2]
However, pH can become a critical factor after photoactivation. The photogenerated diazo isomer, a common byproduct, can be protonated in acidic media to form a diazonium species.[6] This species is a potent alkylating agent and can lead to preferential labeling of acidic amino acid residues (e.g., aspartate, glutamate), which can be a source of "pseudo-carbene" non-specific labeling.[6][7][8] Therefore, while the parent diazirine is stable, the reactivity of its photoproducts can be pH-dependent.
Q3: My experimental protocol involves long incubation times. Is this compound sensitive to ambient laboratory light?
Yes, this is a critical consideration. While often described as "bench-stable," prolonged exposure to ambient fluorescent light can cause gradual decomposition of the diazirine. The rate of degradation depends on the light intensity and duration of exposure. Kumar et al. (2016) developed novel aryl trifluoromethyl diazirines with enhanced ambient light stability by replacing the phenyl ring with electron-withdrawing heterocycles.[9][10] While the methoxyphenyl derivative is more traditional, it is prudent to minimize its exposure to light.
Best Practice: Always prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil, especially during long incubation steps.
Q4: What actually happens when I irradiate my diazirine probe with UV light in an aqueous solution?
Upon irradiation with UV light (typically ~350-380 nm), the diazirine undergoes photolysis to generate a highly reactive singlet carbene, which is the species responsible for forming a covalent bond with your target.[9][11][12] This carbene can insert into C-H, O-H, and N-H bonds in close proximity.[4][13]
However, this is not the only pathway. A significant competing reaction is the photoisomerization of the diazirine into a more stable, linear diazo compound.[2][3][6] For aryl trifluoromethyl diazirines, this can account for approximately 35% of the initial photolyzed product.[2][14] This diazo isomer is less photolabile but can still slowly decompose to generate the carbene or react via other pathways, potentially contributing to background labeling.[2][6]
// Node Definitions Diazirine [label="Diazirine\n(Ground State, S0)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1_Diazirine [label="Excited State\n(S1)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbene [label="Singlet Carbene\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diazo [label="Diazo Isomer\n(Competing Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insertion [label="Covalent Insertion\n(Target Labeling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reactions [label="Quenching / Side Reactions\n(e.g., with H2O)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Diazirine -> S1_Diazirine [label="UV Light (hν)", fontcolor="#5F6368"]; S1_Diazirine -> Carbene [label="~65%\n-N2", fontcolor="#202124"]; S1_Diazirine -> Diazo [label="~35%\nIsomerization", fontcolor="#202124"]; Carbene -> Insertion [style=dashed]; Carbene -> Side_Reactions [style=dashed]; Diazo -> Carbene [label="Slow Photolysis\n(hν)", fontcolor="#5F6368"]; }
Q5: Can I use common biological buffers like PBS or Tris with this compound?
Generally, yes, but with important caveats.
-
Phosphate-Buffered Saline (PBS): PBS is an excellent choice. It is largely inert and its components are unlikely to react with the diazirine or the resulting carbene.[15][16]
-
HEPES, MOPS, MES ("Good's Buffers"): These are also highly recommended as they are designed for biological compatibility and minimal interference.[15][17][18]
-
Tris (Tris(hydroxymethyl)aminomethane): Use with caution. Tris contains a primary amine, which can potentially react with aldehydes or other reactive species. While the diazirine itself is stable, if your target protein or other components in the mixture have aldehyde groups, Tris can interfere.[17] More importantly, the highly reactive carbene could potentially interact with the buffer, though its short lifetime often favors insertion into the nearest molecules (i.e., the binding pocket of your target). For highest fidelity, avoid Tris if alternative buffers are available.
| Buffer Type | Recommended Use with Diazirines | Potential Issues |
| Phosphate (PBS) | Yes | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[16] |
| HEPES, MOPS, MES | Yes | Generally considered non-interfering.[17][18] |
| Tris | Caution | Contains a primary amine that can be reactive.[17] |
| Citrate / Acetate | Caution | Can chelate metal ions; pH-dependent reactivity of diazo isomer.[6][7] |
Q6: How can I improve the aqueous solubility of my final diazirine-containing probe?
Limited aqueous solubility is a common challenge with hydrophobic photoaffinity probes.[9] If your synthesized probe has poor solubility, consider modifying the linker or peripheral parts of the molecule. Incorporating polar functional groups or replacing the phenyl ring of the diazirine with more soluble heterocyclic rings (like pyridine or pyrimidine) can dramatically increase aqueous solubility by several orders of magnitude without compromising photolabeling efficiency.[9][19]
Troubleshooting Guide
This section addresses common experimental failures and provides a logical workflow to diagnose the issue.
Problem: Low or No Labeling of the Target Protein
Low labeling efficiency is a frequent issue in PAL experiments.[20] Follow this decision tree to identify the root cause.
// Node Definitions Start [label="Low Labeling Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Probe [label="1. Verify Probe Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_UV [label="2. Check UV Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Binding [label="3. Confirm Ligand-Protein\nBinding", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Quenching [label="4. Assess Quenching", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Degrade [label="Is stock solution degraded?\n(Check by NMR/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light_Degrade [label="Was probe exposed to light\nduring incubation?", fillcolor="#F1F3F4", fontcolor="#202124"]; Lamp_Issue [label="Is UV lamp wavelength/power correct?\n(350-380 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distance_Issue [label="Is sample too far from lamp?", fillcolor="#F1F3F4", fontcolor="#202124"]; Affinity_Issue [label="Does probe bind the target?\n(Perform binding assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Competition_Issue [label="Is binding competed away by\nother molecules?", fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer_Issue [label="Is buffer quenching the carbene?\n(e.g., high conc. of scavengers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water_Issue [label="Is carbene quenched by water\nbefore insertion?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Probe; Start -> Check_UV; Start -> Check_Binding; Start -> Check_Quenching;
Check_Probe -> Sol_Degrade [dir=back]; Check_Probe -> Light_Degrade [dir=back]; Check_UV -> Lamp_Issue [dir=back]; Check_UV -> Distance_Issue [dir=back]; Check_Binding -> Affinity_Issue [dir=back]; Check_Binding -> Competition_Issue [dir=back]; Check_Quenching -> Buffer_Issue [dir=back]; Check_Quenching -> Water_Issue [dir=back]; }
Causality & Solutions:
-
Probe Integrity: The diazirine may have degraded before UV activation. Solution: Analyze your stock solution via ¹⁹F NMR or LC-MS. Prepare fresh solutions and protect them rigorously from light.
-
UV Activation: Insufficient photon delivery will result in poor activation. Solution: Verify your UV source provides the correct wavelength (~350 nm) and sufficient power. Ensure the distance between the lamp and the sample is minimized and consistent.
-
Ligand-Protein Binding: The covalent bond can only form if the probe is bound to the target. Solution: Confirm non-covalent binding of your probe using an independent method (e.g., ITC, SPR, or a competition binding assay with the untagged parent molecule).
-
Carbene Quenching: The highly reactive carbene has a very short half-life and can be quenched by water molecules before it has a chance to insert into the protein.[6][12] Solution: This is an inherent challenge. Increasing probe concentration or optimizing binding affinity can improve the likelihood of insertion over solvent quenching.
Problem: High Background or Non-Specific Labeling
Possible Causes & Solutions:
-
Cause 1: Diazo Isomer Reactivity: As mentioned in FAQ #2, the diazo intermediate can be protonated and react non-specifically with acidic residues, especially at lower pH.[6][8]
-
Solution: If possible, perform the labeling at a neutral or slightly basic pH (7.0-8.0) to minimize protonation of the diazo intermediate. Include a no-UV control to differentiate between light-dependent and light-independent labeling.
-
-
Cause 2: Hydrolysis of Photo-adducts: In some cases, the initial product formed by carbene insertion can be unstable and hydrolyze, effectively reversing the labeling process or leading to secondary products.[21]
-
Solution: This is sequence-dependent and difficult to control. Analysis by mass spectrometry can help identify if such secondary reactions are occurring.
-
-
Cause 3: Probe Aggregation: Poorly soluble probes can aggregate, leading to non-specific interactions and labeling.
-
Solution: Ensure your probe is fully solubilized. Consider adding a small percentage of a co-solvent like DMSO, but be sure to validate that it doesn't interfere with protein function. If aggregation persists, re-design the probe to enhance solubility.[9]
-
Experimental Protocols
Protocol 1: Assessing Diazirine Stability in Aqueous Buffer
This protocol uses ¹⁹F NMR to quantify the stability of the trifluoromethyl-containing diazirine over time.
Workflow Diagram:
// Node Definitions Prep_Stock [label="1. Prepare Concentrated\nStock in DMSO-d6", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Buffer [label="2. Prepare Aqueous Buffer\n(e.g., PBS in D2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="3. Spike Stock into Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate Samples\n(Dark, Controlled Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time_Points [label="5. Take Aliquots at\nTime Points (0, 2, 6, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="6. Analyze by 19F NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="7. Quantify Signal Decay\nvs. Internal Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Prep_Stock -> Spike; Prep_Buffer -> Spike; Spike -> Incubate; Incubate -> Time_Points; Time_Points -> Analyze; Analyze -> Quantify; }
Methodology:
-
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆) for stock solution.
-
Deuterium oxide (D₂O) for buffer preparation.
-
Buffer components (e.g., Na₂HPO₄, NaH₂PO₄, NaCl).
-
Internal standard (e.g., trifluorotoluene).
-
NMR tubes.
-
-
Procedure: a. Prepare a 100 mM stock solution of the diazirine and a 100 mM stock of the internal standard in DMSO-d₆. b. Prepare your desired aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) using D₂O. c. In an amber vial, add the aqueous buffer. Spike in the diazirine stock and internal standard stock to achieve a final concentration (e.g., 1 mM diazirine, 1 mM standard). d. Immediately transfer an aliquot to an NMR tube and acquire the initial (T=0) ¹⁹F NMR spectrum. e. Incubate the remaining solution under desired conditions (e.g., 25°C, in the dark). f. At subsequent time points (e.g., 2, 6, 12, 24 hours), take identical aliquots and acquire ¹⁹F NMR spectra. g. Analysis: Integrate the peak corresponding to the diazirine's -CF₃ group and the peak from the internal standard. The ratio of these integrals over time indicates the stability of the compound. A stable compound will show no significant change in this ratio.
References
-
Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health. [Link]
-
Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications. [Link]
-
Platz, M., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry. [Link]
-
Wikipedia. (n.d.). Diazirine. Wikipedia. [Link]
-
Moss, R. A., & Fedorynski, M. (2004). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research. [Link]
-
Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Organic & Inorganic Au. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. American Chemical Society. [Link]
-
Huang, B., et al. (2024). Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. Macromolecules. [Link]
-
PubMed Central. (n.d.). Proximitomics by Reactive Species. National Institutes of Health. [Link]
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The Biological Imaging Facility. (n.d.). Buffers. University of California, Berkeley. [Link]
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Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry. [Link]
-
West, A., et al. (2020). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
-
ChemRxiv. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. [Link]
-
PubMed Central. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Diazirine based photoaffinity labeling. ResearchGate. [Link]
-
Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. Inoue Research Group. [Link]
-
Smith, C. A., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
-
Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?. Dalo Chem Life Sciences. [Link]
-
PubMed Central. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. ResearchGate. [Link]
-
Djordjevic, I., et al. (2020). Diazoalkane decay kinetics from UVA-active protein labelling molecules: Trifluoromethyl phenyl diazirines. DR-NTU, Nanyang Technological University. [Link]
-
Digital Commons@Becker. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for.... Washington University School of Medicine. [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine vs. Benzophenone Crosslinkers in Photo-Affinity Labeling
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is a cornerstone of discovery. Photo-affinity labeling (PAL) is a powerful technique to covalently capture these interactions in their native state. The choice of the photo-crosslinker is a critical experimental parameter that dictates the success and reliability of such studies. This guide provides an in-depth, objective comparison between a modern trifluoromethyl-diazirine derivative, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, and the traditional benzophenone-based crosslinkers. We will explore their underlying mechanisms, compare their performance with supporting data, and provide detailed experimental workflows to empower you to make an informed decision for your research.
Understanding the Photo-Crosslinkers: Two Chemistries, One Goal
The Established Standard: Benzophenone
Benzophenone is an aromatic ketone that has long been a workhorse in photo-affinity labeling.[1] Upon excitation with UV light in the 350-360 nm range, it forms a triplet diradical.[2][3] This excited state is relatively long-lived and exhibits a preference for abstracting a hydrogen atom from C-H bonds to form a covalent crosslink.[2][4] This reactivity profile makes it a robust tool for capturing a wide range of molecular interactions.[5]
The Next-Generation Challenger: this compound
Trifluoromethyl-diazirines are a more recent class of photo-crosslinkers that offer distinct advantages.[6][7] When irradiated with UV light (around 350-365 nm), these compact three-membered rings release nitrogen gas to generate a highly reactive carbene intermediate.[8][9] This carbene can then rapidly insert into a broader range of chemical bonds, including C-H, N-H, and O-H bonds, as well as add to double bonds, to create a stable covalent linkage.[10][11] The methoxy and trifluoromethyl groups on the phenyl ring of this compound are specifically incorporated to modulate the stability and reactivity of the diazirine and the resulting carbene.[12]
Mechanism of Action: A Tale of Two Intermediates
The fundamental distinction between these two crosslinkers lies in the nature of their light-activated reactive species.
Figure 1: Activation mechanisms of Benzophenone and Diazirine photo-crosslinkers. Benzophenone forms a triplet diradical that abstracts a hydrogen atom, while diazirine generates a highly reactive carbene upon nitrogen extrusion.
Head-to-Head Performance Comparison
The selection of a photo-crosslinker should be a data-driven decision. The following table summarizes the key performance characteristics of this compound and benzophenone.
| Feature | This compound | Benzophenone |
| Activation Wavelength | ~350-365 nm[8][10] | ~350-360 nm[2] |
| Reactive Intermediate | Carbene[6][8] | Triplet Diradical[2][3] |
| Reactivity | Very high; inserts into C-H, N-H, and O-H bonds, and adds to double bonds.[10][11] | Moderate; primarily abstracts hydrogen from C-H bonds.[2][4] |
| Crosslinking Efficiency | Generally high due to the high reactivity of the carbene.[10][13] | Can be lower and more variable, dependent on the availability of reactive C-H bonds.[14][15] |
| Specificity | Less specific due to broad reactivity, which can be advantageous for unbiased screening.[8] | More specific for C-H bonds, which can be beneficial in certain targeted studies.[4] |
| Byproducts | The primary byproduct is inert nitrogen gas, leading to a cleaner reaction profile.[11] | Can undergo photoreduction to form benzpinacol, especially in the absence of a suitable target.[16] |
| Stability | Generally stable in biological systems in the dark.[9] | Can be susceptible to reduction by cellular thiols. |
| Probe Size | Smaller and less bulky, minimizing potential interference with molecular interactions.[6] | Larger and more hydrophobic, which may perturb the system under study.[14] |
| Background Labeling | Can exhibit lower background fluorescence, potentially improving signal-to-noise in immunoassays.[14] | The aromatic structure can contribute to higher autofluorescence and non-specific binding.[14] |
Experimental Workflow: A Guide to Successful Photo-Affinity Labeling
A well-designed experimental protocol is crucial for obtaining reliable and reproducible results. The following is a generalized workflow for a PAL experiment.
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A Senior Application Scientist's Guide to Diazirine Probes for Photo-Affinity Labeling
For researchers, scientists, and drug development professionals venturing into the intricate world of molecular interactions, photo-affinity labeling (PAL) stands as a powerful technique to illuminate the transient and dynamic binding events that govern biological processes. Among the arsenal of photoreactive groups, diazirines have emerged as a popular choice due to their small size and high reactivity upon photoactivation.[1] This guide provides an in-depth, objective comparison of diazirine-based probes, supported by experimental data, to empower you in selecting the optimal tool for your research endeavors.
The Underpinnings of Diazirine-Based Photo-Affinity Labeling
At its core, PAL utilizing diazirine probes involves a molecule of interest derivatized with a diazirine moiety and often a reporter tag (e.g., biotin or an alkyne for click chemistry).[2] Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and indiscriminately form a covalent bond with nearby molecules, effectively "trapping" the interaction between the probe and its binding partner.
However, the photochemical reactivity of diazirines is more nuanced than a simple carbene generation story. Upon photoexcitation, diazirines can also isomerize to a more stable, linear diazo intermediate.[5] This diazo species can also participate in labeling, particularly in the case of alkyl diazirines, or be further photolyzed to the carbene.[6] The balance between these two reactive pathways is a key determinant of a probe's labeling characteristics and is heavily influenced by the substitution pattern on the diazirine ring.
Caption: General mechanism of diazirine-based photo-affinity labeling.
A Comparative Analysis of Diazirine Probe Architectures
The choice of diazirine probe is not a one-size-fits-all decision. The chemical nature of the substituents on the diazirine carbon dramatically influences the probe's reactivity, labeling efficiency, and target preference. Here, we compare the three major classes of diazirine probes: alkyl, aryl, and the more recent spirocyclic (cyclobutane) diazirines.
| Feature | Alkyl Diazirines | Aryl Diazirines (Trifluoromethyl Phenyl Diazirine) | Spirocyclic Diazirines (e.g., PALBOX) |
| Primary Reactive Intermediate | Carbene and Diazo Isomer[7][8] | Primarily Carbene[7][8] | Primarily Carbene[9][10] |
| Labeling Preference | Preferential labeling of acidic amino acids (Asp, Glu) due to the reactive diazo intermediate.[7][11] | Broader reactivity with various amino acid side chains.[3] | Reduced pH-dependent reactivity and less preference for acidic residues compared to linear alkyl diazirines.[10] |
| Labeling Efficiency | Generally high, but can be influenced by the stability of the diazo intermediate.[9] | High, with the trifluoromethyl group enhancing carbene stability and reducing unwanted rearrangements.[12] | Lower protein capture efficiency compared to linear dialkyl diazirines (approximately 16-fold lower in some studies).[9] |
| Off-Target Labeling | Can exhibit higher off-target labeling due to the longer lifetime and diffusion of the diazo intermediate.[10] | Generally lower off-target labeling due to the short-lived carbene. | Reduced labeling of known alkyl diazirine off-targets.[10] |
| Ideal Applications | Surveying the membrane proteome, where the hydrophobic environment can enhance labeling of acidic residues.[7][11] | General target identification and binding site mapping where broad reactivity is desired. | Target identification experiments requiring high specificity and reduced background, particularly when pH-dependent labeling is a concern.[10] |
| Synthesis | Can be challenging, often representing a bottleneck in probe development.[5] | Synthesis can also be complex.[1][13] | Multi-step synthesis.[10] |
Causality Behind Experimental Choices: Selecting the Right Probe
The data presented in the table highlights the critical importance of selecting the appropriate diazirine probe based on the specific research question.
-
For broad interactome screening , an aryl diazirine like trifluoromethyl phenyl diazirine is often a good starting point due to its broad reactivity profile, which minimizes bias towards certain amino acid residues.[3] This is particularly advantageous when the nature of the binding pocket is unknown.
-
When studying interactions within the cell membrane , an alkyl diazirine may be advantageous. The hydrophobic environment of the membrane can enhance the reactivity of the diazo intermediate with acidic residues, which are often found in transmembrane domains.[7] This can lead to preferential enrichment of membrane proteins.[7]
-
For experiments demanding the highest specificity and minimal off-target labeling , a spirocyclic diazirine such as PALBOX presents a compelling option. By minimizing the formation of the diffusible diazo intermediate, these probes reduce pH-dependent reactivity and background labeling, making them well-suited for precise binding site mapping.[10] However, researchers should be aware of the potential for lower overall labeling efficiency.[9]
Experimental Workflow: A Self-Validating Protocol for Photo-Affinity Labeling
The following protocol provides a detailed, step-by-step methodology for a typical PAL experiment. The inclusion of critical controls ensures the generation of robust and interpretable data.
Caption: A typical experimental workflow for photo-affinity labeling.
Materials:
-
Cells or protein lysate of interest
-
Diazirine-containing photo-affinity probe
-
Competition ligand (the unmodified small molecule)
-
UV lamp (350-370 nm emission)[5]
-
Appropriate buffers and reagents for cell culture, lysis, and downstream analysis (e.g., click chemistry reagents, streptavidin beads)
Protocol:
-
Probe Incubation:
-
Experimental Sample: Incubate cells or lysate with the diazirine probe at a predetermined concentration.
-
Competition Control: Co-incubate cells or lysate with the diazirine probe and an excess (e.g., 10-50 fold) of the unmodified parent molecule. This control is crucial to demonstrate that the labeling is specific to the intended binding site.[2]
-
No UV Control: Incubate cells or lysate with the diazirine probe but do not expose to UV light. This control verifies that any observed labeling is light-dependent and not due to non-specific interactions or probe degradation.
-
-
Photo-Crosslinking:
-
Expose the experimental and competition samples to UV light (350-370 nm) for a predetermined duration (typically 1-30 minutes).[5] The optimal irradiation time should be empirically determined to maximize labeling of the target while minimizing non-specific crosslinking and potential photodamage.
-
-
Downstream Processing:
-
Lysis: For live-cell experiments, lyse the cells to release the proteins.
-
Reporter Tag Conjugation: If the probe contains an alkyne handle, perform a click chemistry reaction to attach a reporter tag such as biotin or a fluorophore.[14]
-
Enrichment: Use affinity purification (e.g., streptavidin beads for biotinylated proteins) to enrich for probe-labeled proteins.[2]
-
Analysis: Analyze the enriched proteins by SDS-PAGE followed by in-gel fluorescence or Western blotting. For protein identification and binding site mapping, utilize mass spectrometry-based proteomics.
-
Data Interpretation:
-
A specific labeling event will be observed as a band on a gel or a hit in a proteomics experiment that is present in the experimental sample but significantly reduced or absent in the competition control.
-
The absence of a signal in the no UV control confirms the photo-dependent nature of the labeling.
Conclusion and Future Outlook
Diazirine-based photo-affinity labeling is a powerful and versatile tool for dissecting molecular interactions. By understanding the distinct photochemical properties and labeling preferences of alkyl, aryl, and spirocyclic diazirine probes, researchers can make informed decisions to design experiments that yield clear and reliable data. The continued development of novel diazirine scaffolds with improved properties, such as enhanced quantum yields and activation at longer, less damaging wavelengths, promises to further expand the utility of this important technique in chemical biology and drug discovery.[15]
References
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Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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West, A. V., Muncipinto, G., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(16), 6271-6282. [Link]
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O'Brien, J. G. K., Conway, L. P., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13243-13253. [Link]
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Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(16), 6945-6963. [Link]
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West, A. V., Muncipinto, G., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(16), 6271-6282. [Link]
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Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. PubMed, 61(16), 6945-6963. [Link]
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MacKinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current protocols in chemical biology, 1(1), 55–73. [Link]
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West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard University. [Link]
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Blex, C., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(4), 436-447. [Link]
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West, A. V., Amako, Y., & Woo, C. M. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(1), 449-456. [Link]
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Blex, C., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. ResearchGate. [Link]
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Meier, L., et al. (2024). A diazirine’s central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Chemical Science, 15(48), 19044-19049. [Link]
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Dutra, J. K., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science, 12(20), 7066-7075. [Link]
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O'Brien, J. G. K., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. ResearchGate. [Link]
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Geoghegan, K. F., & Johnson, D. S. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(18), 2465–2485. [Link]
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Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. Retrieved January 12, 2026, from [Link]
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Hassan, M. M., & Olaoye, O. O. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules (Basel, Switzerland), 25(10), 2285. [Link]
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Chen, Y. J., et al. (2014). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & medicinal chemistry, 22(17), 4649–4657. [Link]
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Hosoya, T., & Hiramatsu, T. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interactions. Heterocycles, 89(12), 2696-2716. [Link]
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General schematic of a diazirine-based PAL experiment. Depending on the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]
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Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Labeled with 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions, photo-affinity labeling (PAL) coupled with mass spectrometry (MS) has emerged as a powerful technique.[1][2][3] This guide provides an in-depth, objective comparison of a highly effective photo-activatable crosslinking agent, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, often utilized in the form of photo-amino acids like "Photoleucine". We will explore its performance against other alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your research.
The Critical Role of Photo-Affinity Labeling in Unraveling Protein Interactions
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes and is a cornerstone of drug discovery.[4][5] While various methods exist to study these interactions, PAL offers a unique advantage by capturing both stable and transient interactions directly within a native biological context.[6][7] This is achieved by introducing a photo-reactive moiety into a molecule of interest (e.g., a peptide or a small molecule), which upon photo-activation, forms a covalent bond with its interacting partners.[2] Subsequent analysis by mass spectrometry allows for the precise identification of these interaction sites.
Why Diazirines? A Superior Choice for Photo-Crosslinking
Several classes of photo-reactive groups are available, including aryl azides and benzophenones.[1] However, diazirines, and particularly trifluoromethylphenyl diazirines (TPDs) like this compound, have gained prominence as the "gold standard" in many chemical proteomics applications.[8]
Key Advantages of Diazirines:
-
Small Size: Their compact structure minimizes steric hindrance that could otherwise perturb the natural interaction being studied.[9]
-
Rapid Photolysis: Diazirines are rapidly activated by UV light (typically around 350-365 nm), generating a highly reactive carbene intermediate.[10][11] This short activation time reduces the risk of non-specific labeling and sample damage.[12]
-
High Reactivity of Carbene: The generated carbene can readily insert into a wide range of C-H, N-H, and O-H bonds in proximity, leading to efficient cross-linking.[13][14]
-
Chemical Stability: In the absence of UV light, diazirines are remarkably stable to a wide range of chemical conditions and temperatures, a crucial feature for multi-step experiments.[10][11]
-
Reduced Side Products: Trifluoromethyl-substituted diazirines are known to be more selective, as the isomeric diazo compounds that can form as side products are relatively unreactive.[1]
The following diagram illustrates the photo-activation of a trifluoromethylphenyl diazirine and the subsequent generation of the reactive carbene intermediate.
Caption: Photo-activation of a diazirine to form a reactive carbene.
Performance Comparison: Diazirines vs. Other Photo-Crosslinkers
To provide a clear comparison, the following table summarizes the key performance characteristics of diazirines against two other commonly used photo-activatable cross-linkers: benzophenones and aryl azides.
| Feature | Diazirines (e.g., Photoleucine) | Benzophenones | Aryl Azides |
| Activation Wavelength | ~350-365 nm | ~350-360 nm | ~250-300 nm |
| Reactive Intermediate | Carbene | Triplet Ketone | Nitrene |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds | Moderately reactive, primarily abstracts H-atoms from C-H bonds | Highly reactive, but prone to rearrangement |
| Size | Small | Bulky | Relatively small |
| Cross-linking Efficiency | Generally high[9] | Moderate | Variable, can be low due to rearrangement[9] |
| Specificity | Can be less selective due to high reactivity, but trifluoromethyl groups improve this[1] | More selective for C-H bonds | Can be non-specific |
| Stability | High in the dark[10] | High in the dark | Can be unstable |
Experimental Protocol: Labeling Peptides with this compound Analogs
This section provides a detailed, step-by-step methodology for labeling peptides with a photo-activatable amino acid analog like L-Photo-Leucine, which incorporates a diazirine moiety.[15]
Materials:
-
Peptide of interest
-
L-Photo-Leucine (or other diazirine-containing amino acid)
-
Cell culture medium deficient in the corresponding natural amino acid (e.g., DMEM lacking Leucine and Methionine)[15]
-
Dialyzed serum
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Standard cell culture equipment
Protocol:
-
Cell Culture: Grow cells to 60-70% confluency in standard culture medium.
-
Media Exchange: Wash the cells twice with PBS to remove the existing medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the amino acid-deficient medium with L-Photo-Leucine (e.g., 4 mM) and dialyzed serum.[15] For enhanced cross-linking, L-Photo-Methionine can also be included.[15]
-
Incubation: Add the labeling medium to the cells and incubate for 24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.[15]
-
UV Activation: Expose the cells to UV light (365 nm) for a predetermined duration (e.g., 1-15 minutes). The optimal exposure time should be determined empirically.[12]
-
Cell Lysis and Protein Extraction: Following irradiation, lyse the cells and extract the proteins using standard protocols.
-
Enrichment of Labeled Peptides (Optional): If the photo-activatable probe contains a tag (e.g., biotin), the cross-linked complexes can be enriched using affinity purification.[12]
The following diagram outlines the experimental workflow for peptide labeling and subsequent analysis.
Caption: Workflow for labeling, cross-linking, and analysis.
Mass Spectrometry Analysis of Diazirine-Labeled Peptides
The identification of cross-linked peptides from a complex mixture is a significant bioinformatic challenge. The choice of fragmentation method in tandem mass spectrometry (MS/MS) is critical for successful identification.
Fragmentation Methods:
-
Collision-Induced Dissociation (CID): While widely used, CID can sometimes result in the underrepresentation of fragment ions from one of the two cross-linked peptides.[16]
-
Higher-Energy C-trap Dissociation (HCD): HCD has been shown to be highly effective for the analysis of diazirine cross-linked peptides, yielding a high number of matched peptide-spectrum matches (PSMs) and identified links.[16][17]
-
Electron-Transfer Dissociation (ETD): ETD and its variants (ETciD, EThcD) can provide complementary fragmentation information and often result in better overall sequence coverage, which is particularly important for complex samples.[16][17]
Data Analysis:
Specialized software is required to analyze the complex MS/MS spectra of cross-linked peptides. These tools can identify the cross-linked species by searching for pairs of peptides that are linked by the mass of the cross-linker minus the mass of the lost nitrogen molecule (N2) from the diazirine ring.[18] During CID, a facile neutral loss of N2 from the diazirine-labeled peptide ions can be observed.[18]
The following diagram illustrates the general workflow for the mass spectrometry data analysis of cross-linked peptides.
Caption: Data analysis workflow for cross-linked peptides.
Conclusion and Future Perspectives
This compound and its derivatives, such as Photoleucine, represent a superior class of photo-activatable reagents for the study of protein-protein interactions. Their small size, rapid and efficient photo-activation, and the high reactivity of the resulting carbene make them invaluable tools for chemical biologists and drug discovery professionals.[8][9] The combination of diazirine-based photo-affinity labeling with advanced mass spectrometry fragmentation techniques and dedicated data analysis software provides a powerful platform for mapping interaction interfaces with high resolution.[16][17] As this technology continues to evolve, we can expect even more sophisticated probes and analytical strategies to further illuminate the complex web of protein interactions that govern life.
References
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Lange, O. et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(17), 8973-8981. [Link]
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Li, Y. et al. (2014). Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’. Chemical Science, 6(3), 1913-1920. [Link]
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Lange, O. et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(17), 8973-8981. [Link]
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van der Woude, L. et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 97(4), 234-245. [Link]
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Wilson, R. M. & Danishefsky, S. J. (2021). Recent Applications of Diazirines in Chemical Proteomics. Chemistry – A European Journal, 27(1), 124-138. [Link]
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Chai, Y. et al. (2014). Collision-Induced Dissociation of Diazirine-Labeled Peptide Ions. Evidence for Brønsted-Acid Assisted Elimination of Nitrogen. Journal of the American Society for Mass Spectrometry, 25(11), 1964-1973. [Link]
-
Zhang, M. et al. (2022). Diazirine Photoprobes for the Identification of Vancomycin-Binding Proteins. ACS Bio & Med Chem Au, 2(4), 346-354. [Link]
-
Götze, M. et al. (2020). Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli. Journal of Proteome Research, 19(6), 2444-2454. [Link]
-
Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature Methods, 2(4), 261-267. [Link]
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Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature Methods, 2(4), 261-267. [Link]
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MacKinnon, A. L. et al. (2007). Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation. Journal of the American Chemical Society, 129(47), 14560-14561. [Link]
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Yu, C. et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 19(1), 178-190. [Link]
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Yang, B. & Wu, P. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 25(18), 4296. [Link]
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Parker, C. G. et al. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. STAR Protocols, 1(3), 100191. [Link]
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Götze, M. et al. (2020). Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli. Journal of Proteome Research, 19(6), 2444-2454. [Link]
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Soundararajan, R. et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Bioorganic & Medicinal Chemistry, 98, 117565. [Link]
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Gomes, A. F. & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]
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Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionin allow identification of protein–protein interactions in living cells. Nature Methods, 2(4), 261-267. [Link]
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A Researcher's Guide to Photo-Crosslinking: Unveiling the Advantages of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
In the intricate world of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify these transient interactions. At the heart of this technique lies the photo-crosslinker, a molecule that upon photoactivation forms a highly reactive species capable of forming a covalent bond with a nearby interacting biomolecule. Among the arsenal of photo-crosslinkers, trifluoromethylaryl diazirines have gained prominence for their superior properties. This guide provides an in-depth comparison of a specific, electron-rich diazirine, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine , with other commonly used photo-crosslinking reagents, supported by experimental insights and protocols.
The Trifluoromethylaryl Diazirine Scaffold: A Foundation of Excellence
Trifluoromethylaryl diazirines, as a class, offer several distinct advantages over traditional photo-crosslinkers like benzophenones and aryl azides.[1] Their compact size minimizes steric hindrance, making them ideal for incorporating into small molecule probes without significantly altering their binding affinity for the target protein.[2] Upon irradiation with long-wave UV light (typically around 350-360 nm), a wavelength that is relatively biocompatible and less damaging to biological samples, they efficiently release nitrogen gas to generate a highly reactive carbene intermediate.[3]
A key feature of this scaffold is the trifluoromethyl group, which plays a crucial role in suppressing the formation of the less reactive and more stable linear diazo isomer, a common side product in the photolysis of other diazirines.[4] This ensures that the highly reactive carbene is the predominant species responsible for the crosslinking event, leading to faster and more efficient labeling.[5]
The Impact of Aryl Substitution: A Tale of Electrons
The electronic nature of the substituent on the aryl ring of the trifluoromethylaryl diazirine scaffold significantly influences its properties, including stability, photoreactivity, and the nature of the generated carbene.
Electron-Withdrawing Groups: Enhancing Stability
Photo-crosslinkers bearing electron-withdrawing groups on the aryl ring, such as a pyridine or pyrimidine, have been shown to exhibit enhanced stability to ambient light.[6] This increased stability is a practical advantage during the synthesis and handling of photoaffinity probes. Importantly, this modification does not negatively impact the favorable carbene-to-diazo ratio upon photolysis, ensuring efficient crosslinking.[6]
Electron-Donating Groups: A Double-Edged Sword
The introduction of an electron-donating group, such as the methoxy group in This compound , presents a more complex picture. Theoretical studies suggest that electron-donating substituents can influence the photodissociation reaction of the diazirine.[7][8] While potentially enhancing the photoreactivity, they can also alter the nature and reactivity of the generated carbene.
One of the most significant considerations with electron-donating groups is the potential for non-specific labeling. Research on the closely related para-methoxyphenyl trifluoromethyl diazirine has demonstrated that the generated singlet carbene can be protonated to form a benzylic cation. This cation can then participate in Friedel-Crafts alkylation with electron-rich aromatic amino acid residues like tyrosine and tryptophan.[9][10] This reaction pathway represents a potential source of non-specific labeling, as it is not dependent on the specific binding of the probe to its target but rather on the proximity of these reactive amino acids. While the electronic effects of a substituent differ at the meta and para positions, the possibility of a similar reactivity profile for the meta-methoxy derivative warrants careful consideration and thorough control experiments.
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the key performance characteristics of This compound alongside other representative trifluoromethylaryl diazirines. It is important to note that direct, head-to-head comparative studies for the meta-methoxy derivative are limited, and some of the data is inferred from studies on analogous compounds.
| Feature | 3-Phenyl- (Unsubstituted) | 3-(Pyridinyl)- (Electron-Withdrawing) | 3-(3-Methoxyphenyl)- (Electron-Donating) | Benzophenone | Aryl Azide |
| Activation Wavelength | ~350 nm[5] | ~350 nm | ~350-365 nm[2] | ~350-360 nm | < 300 nm |
| Reactive Intermediate | Carbene[5] | Carbene[6] | Carbene (potential for benzylic cation) | Triplet Diradical | Nitrene |
| Carbene vs. Diazo | High carbene yield[5] | High carbene yield | Potentially high carbene yield | N/A | Potential for rearrangement |
| Labeling Efficiency | High | High | Potentially High | Moderate to High | Variable |
| Potential Non-Specific Labeling | Low | Low | Potential for Friedel-Crafts alkylation of Tyr/Trp | High (propensity for C-H insertion) | High (long-lived intermediates) |
| Ambient Light Stability | Moderate[6] | High[6] | Moderate | High | Moderate |
| Size | Small | Small | Small | Bulky | Small |
Experimental Workflow: A Practical Guide to Photoaffinity Labeling
The following protocol outlines a general workflow for a photoaffinity labeling experiment using a small molecule probe functionalized with a trifluoromethylaryl diazirine, such as This compound .[11][12] This protocol is intended as a template and should be optimized for the specific biological system and probe being used.
I. Probe Synthesis and Characterization
-
Synthesis: Synthesize the photoaffinity probe by conjugating This compound to your small molecule of interest. The synthesis of trifluoromethylaryl diazirines typically involves the reaction of the corresponding trifluoroacetophenone with hydroxylamine, followed by tosylation and reaction with ammonia to form the diaziridine, which is then oxidized to the diazirine.[13] It is often advantageous to include an alkyne or azide handle for subsequent "click" chemistry-based detection or enrichment.[14]
-
Characterization: Thoroughly characterize the synthesized probe using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
II. Photoaffinity Labeling
-
Incubation: Incubate the target protein or cell lysate with the photoaffinity probe. It is crucial to determine the optimal probe concentration and incubation time to ensure specific binding.
-
Control Experiments:
-
Competition Control: In a parallel experiment, pre-incubate the sample with an excess of the unlabeled parent compound before adding the photoaffinity probe. This will demonstrate that the labeling is specific to the binding site of interest.
-
No UV Control: A sample incubated with the probe but not exposed to UV light will control for any non-photochemical reactions.
-
Probe Alone Control: A sample containing only the probe and buffer will help identify any probe-related artifacts.
-
-
Photo-irradiation: Expose the samples to UV light at the appropriate wavelength (e.g., 350 nm) for a predetermined duration. The irradiation time should be optimized to maximize labeling of the target while minimizing non-specific labeling and photodamage to the biological sample. Perform irradiation on ice or in a temperature-controlled environment to minimize heat-induced denaturation.
-
Quenching: After irradiation, quench any remaining reactive species by adding a scavenger such as dithiothreitol (DTT).
III. Analysis of Labeled Proteins
-
SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE. If the probe contains a fluorescent tag, the labeled proteins can be visualized directly in the gel. Alternatively, if a biotin tag was used, the proteins can be transferred to a membrane and detected by western blotting with streptavidin-HRP.
-
Enrichment and Mass Spectrometry: For identification of the labeled protein(s), enrich the biotinylated proteins using streptavidin beads. The enriched proteins can then be digested on-bead, and the resulting peptides analyzed by mass spectrometry to identify the protein and the site of covalent modification.[11]
Visualizing the Process
To better understand the key steps and concepts, the following diagrams illustrate the reaction mechanism, experimental workflow, and a comparative overview.
Figure 1: General mechanism of photoactivation of a trifluoromethylaryl diazirine.
Figure 2: A simplified workflow for a photoaffinity labeling experiment.
Figure 3: High-level comparison of photo-crosslinker classes.
Conclusion: Making an Informed Choice
This compound represents a valuable tool for photoaffinity labeling, offering the inherent advantages of the trifluoromethylaryl diazirine scaffold. Its electron-donating methoxy group may enhance photoreactivity, but researchers must be vigilant about the potential for non-specific labeling through mechanisms such as Friedel-Crafts alkylation of electron-rich amino acids. Rigorous control experiments, including competition assays, are essential to validate the specificity of the observed labeling.
When selecting a photo-crosslinker, a careful consideration of the trade-offs between stability, reactivity, and potential for non-specific interactions is crucial. For applications where ambient light stability is paramount, an electron-withdrawing group-substituted diazirine may be a more suitable choice. However, for researchers willing to implement stringent controls, the potentially enhanced photoreactivity of This compound could be advantageous for capturing challenging molecular interactions. Ultimately, the optimal choice of photo-crosslinker will depend on the specific biological question being addressed and the characteristics of the system under investigation.
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A Senior Scientist's Guide to In Vivo Photo-Crosslinkers: A Comparative Analysis of Alternatives to Aryl-Trifluoromethyl-Diazirines
For researchers, scientists, and drug development professionals, elucidating protein-protein interactions (PPIs) within a living system is paramount to understanding complex biological pathways and developing targeted therapeutics. In vivo crosslinking allows for the capture of these interactions in their native cellular environment, mitigating the risks of artifacts from cell lysis or protein purification[1]. Photo-crosslinkers, which form covalent bonds upon light activation, are particularly powerful tools, offering precise temporal control to "freeze" even the most transient or weak interactions[2][3].
Among these reagents, 3-aryl-3-trifluoromethyl-3H-diazirines have become a gold standard due to their high efficiency and small, minimally perturbing size. However, the selection of an optimal photo-crosslinker is not a one-size-fits-all decision. The specific biological question, the nature of the interacting partners, and the downstream analytical method all influence the ideal choice. This guide provides an in-depth, objective comparison of the primary alternatives to aryl-trifluoromethyl-diazirines, grounded in their chemical mechanisms and supported by experimental insights, to empower researchers to make informed decisions for their in vivo studies.
The Benchmark: The Power of Diazirines
The popularity of diazirine-based photo-crosslinkers, including the 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine class, stems from a unique combination of chemical properties that make them highly effective for in vivo applications.
Upon activation with long-wavelength UV light (typically 350-370 nm), which is less damaging to biological samples, the diazirine ring ejects molecular nitrogen to generate a highly reactive carbene intermediate[4][5][6]. This carbene has an extremely short lifetime and can rapidly insert into a wide array of chemical bonds, including the C-H, N-H, and O-H bonds abundant in proteins, with minimal specificity[4][7]. This broad reactivity is a key advantage, as it allows for the capture of interactions without a bias for specific amino acid side chains. Furthermore, trifluoromethyl-substituted diazirines, like the topic compound, are known to produce carbene insertion products in high yields while avoiding the intramolecular rearrangements that can plague other crosslinkers[8].
Caption: Mechanism of diazirine photo-crosslinking.
Comparative Analysis of Leading Photo-Crosslinker Alternatives
While diazirines are highly efficient, classical alternatives like aryl azides and benzophenones remain relevant and offer complementary reactivity profiles. Understanding their distinct mechanisms, advantages, and limitations is crucial for experimental design.
Caption: Mechanisms of aryl azide and benzophenone crosslinkers.
Aryl Azides (Phenyl Azides)
Aryl azides are one of the most established classes of photo-crosslinkers[4][9]. Upon UV irradiation, they release nitrogen gas to form a highly reactive aryl nitrene intermediate[4].
-
Reactivity: The nitrene intermediate can insert into C-H and N-H bonds, but it is also susceptible to a variety of side reactions, including ring expansion and rearrangement, which can lower the overall crosslinking yield[4]. Polyfluorinated aryl azides have been developed to increase insertion efficiency.
-
Activation Wavelength: Simple aryl azides often require shorter, potentially more damaging, UV wavelengths (250-300 nm) for efficient activation[9][10]. However, substituted versions, such as nitrophenyl azides, can be activated with longer-wave UV light (300-460 nm), making them more suitable for in vivo experiments[9]. Recent advances have even demonstrated visible-light activation through photocatalysis[11].
-
Causality in Application: The primary drawback is their lower crosslinking efficiency compared to diazirines, a direct consequence of the nitrene's propensity for unproductive rearrangement pathways[4]. This means that for a given amount of starting material and UV exposure, fewer successful crosslinks may be formed. However, their established chemistry and the potential for red-shifted activation keep them relevant for specific applications.
Benzophenones
Benzophenones represent another major class of photo-crosslinkers with a distinct reaction mechanism[12][13].
-
Reactivity: Photoactivation with UV light around 350-365 nm promotes benzophenone to a triplet n-π* excited state, which behaves as a diradical[4][8]. This species is less reactive than a carbene and preferentially abstracts a hydrogen atom from C-H bonds, creating a pair of radicals that then combine to form a stable C-C covalent bond[8][14]. A key advantage is that the triplet state is not readily quenched by water, giving it a higher photo-linking efficiency in aqueous biological environments compared to some other crosslinkers[8].
-
Selectivity: The preference for C-H bonds gives benzophenones a bias towards hydrophobic residues[4]. This can be experimentally valuable, providing data that is complementary to the broader reactivity of diazirines.
-
Causality in Application: The larger, more rigid structure of the benzophenone moiety can be a double-edged sword. While it contributes to its chemical stability, it is more likely to perturb the native protein-protein interaction being studied compared to the very small diazirine group[10]. Therefore, it is often incorporated into ligands or inhibitors at positions known to be solvent-exposed and less critical for binding. Its lower overall crosslinking efficiency compared to diazirines is a primary consideration[4].
Performance Comparison Summary
| Feature | Diazirine-Based (e.g., Aryl-Trifluoromethyl-Diazirine) | Aryl Azide-Based | Benzophenone-Based |
| Reactive Intermediate | Carbene and Diazo[4] | Aryl Nitrene[4] | Triplet n-π* Diradical[4][8] |
| Activation Wavelength | ~350-370 nm[4][5] | ~250-460 nm (structure dependent)[9] | ~330-365 nm[8][14] |
| Reactivity/Insertion | Broad (C-H, N-H, O-H bonds)[4][7] | Insertion into C-H, N-H; prone to rearrangement[4] | Preferential C-H bond abstraction[4][8] |
| Cross-Linking Efficiency | Generally High[4] | Variable, often lower due to side reactions[4] | Generally lower than diazirines[4] |
| Key Advantages | High efficiency, small size, broad reactivity, low-damage UV | Established chemistry, potential for visible-light activation | High C-H reactivity, not quenched by water, complementary data[8] |
| Key Disadvantages | High reactivity can cause non-specific labeling if uncontrolled[4] | Lower efficiency, potential for complex side reactions[4] | Bulky structure, lower efficiency than diazirines[4][10] |
Advanced Strategies for Modern In Vivo Crosslinking
To move from studying purified complexes to proteome-wide analysis in living cells, crosslinker design has evolved significantly. The choice of photoreactive headgroup is only one part of the equation; modern reagents incorporate additional functionalities that are critical for success in complex biological systems.
MS-Cleavable Linkers: A Necessity for Proteomics
A major challenge in crosslinking mass spectrometry (XL-MS) is the confident identification of cross-linked peptides from a complex mixture. Modern crosslinkers address this by incorporating a linker or "spacer arm" between the reactive groups that can be cleaved within the mass spectrometer[15].
The rationale is that after cleavage, the cross-linked peptide pair breaks into two individual linear peptides. This simplifies the fragmentation spectra, making them much easier to identify with standard database search algorithms. Recently, novel diazirine-based heterobifunctional crosslinkers like DizSEC and DizSPC have been developed that combine a photoreactive diazirine with an MS-cleavable NHS-carbamate group, enabling the first proteome-wide photo-crosslinking studies in vivo[7][16].
Metabolic Labeling with Photoreactive Amino Acids
An elegant strategy to minimize perturbation is to build the crosslinker directly into the protein of interest. This is achieved using photoreactive amino acid analogs that can be incorporated during protein synthesis[5].
-
Diazirine Analogs: Photo-L-Leucine and Photo-L-Methionine contain a diazirine moiety in their side chains. When supplemented in cell culture media, they are used by the cell's translational machinery, effectively turning the entire proteome into a collection of photo-crosslinkers[5].
-
Benzophenone Analogs: p-Benzoyl-L-phenylalanine (pBpa) is another widely used unnatural amino acid that can be genetically encoded to be incorporated at specific sites in a target protein, offering precise placement of the crosslinking group[13][17].
This approach is powerful for mapping the immediate interaction neighborhood of a specific protein or even an entire proteome in a minimally invasive manner.
Experimental Protocol: General Workflow for In Vivo Photo-Crosslinking
A self-validating protocol is essential for trustworthy results. This workflow includes critical steps and controls to ensure that the observed crosslinks are a direct result of the intended photoreaction.
Caption: A generalized workflow for in vivo photo-crosslinking experiments.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to a subconfluent density. The exponential growth phase ensures metabolic activity is high, which is particularly important for metabolic labeling strategies[1].
-
Crosslinker Incubation:
-
Prepare a stock solution of the membrane-permeable crosslinker (e.g., an NHS-ester diazirine) in an appropriate solvent like DMSO[18].
-
Dilute the crosslinker into serum-free media and add it to the cells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Causality: The concentration and incubation time must be optimized. Too high a concentration or too long an incubation can lead to cellular stress and non-specific labeling, while too little will result in insufficient crosslinking.
-
-
Wash: Gently wash the cells with PBS to remove any unreacted crosslinker. This is a critical step to reduce background signal and non-specific crosslinking upon UV activation.
-
Photoactivation:
-
Place the cells on ice to arrest cellular processes.
-
Expose the cells to UV light of the appropriate wavelength (e.g., 365 nm for diazirines and benzophenones) for a defined period (typically 5-15 minutes)[18].
-
Control: A crucial self-validating control is a parallel plate of cells that undergoes identical incubation and washing steps but is not exposed to UV light (a "dark control"). In a successful experiment, higher molecular weight bands corresponding to cross-linked complexes should appear only in the UV-treated sample on an SDS-PAGE gel.
-
-
Quenching and Lysis:
-
Immediately after irradiation, lyse the cells in a suitable buffer.
-
Causality: If using an aryl azide, the buffer should not contain primary amines (like Tris) which can quench the reaction[19]. For diazirines, quenching is less of a concern due to the short-lived intermediate. If the crosslinker contains a disulfide bond for cleavage, avoid reducing agents in the lysis buffer.
-
-
Downstream Analysis:
-
Analyze the lysate by SDS-PAGE and Western blotting to confirm the formation of cross-linked species.
-
For proteome-wide identification, proceed with protein digestion, enrichment of cross-linked peptides (if the linker has a tag like biotin), and analysis by LC-MS/MS.
-
Conclusion and Future Outlook
The selection of a photo-crosslinker for in vivo studies has moved far beyond a simple choice between diazirine, aryl azide, and benzophenone. While 3-aryl-3-trifluoromethyl-3H-diazirines remain a benchmark for their high efficiency and small size, a deep understanding of the alternatives is essential for a well-rounded experimental strategy. Benzophenones offer a complementary reactivity that is robust in aqueous environments, while aryl azides provide a rich chemical history with expanding possibilities for visible-light activation.
The future of the field lies in the continued development of multifunctional, "smart" crosslinkers. Reagents that combine tunable photoreactive groups with MS-cleavable linkers, enrichment tags, and bio-orthogonal handles will be instrumental in mapping the complete protein interactome of a living cell with residue-level resolution. By carefully selecting a crosslinker based on its chemical properties and the specific demands of the biological system, researchers can confidently and accurately illuminate the complex molecular networks that govern life.
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In vivo cross-linking mass spectrometry for protein and complex structural analysis. (n.d.). Bruce Lab. Retrieved from [Link]
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Huang, B. (n.d.). Diazirine-containing polymers as efficient photo-crosslinkers. American Chemical Society. Retrieved from [Link]
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Gutierrez, C. B., D'Ottavio, L. N., Rogers, J. C., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. Retrieved from [Link]
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Gutierrez, C. B., D'Ottavio, L. N., Rogers, J. C., et al. (2023). Progress Toward Proteome-Wide Photo-Cross-Linking to Enable Residue-Level Visualization of Protein Structures and Networks In Vivo. Analytical Chemistry, 95(28), 10670–10685. Retrieved from [Link]
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Jones, A. M., Zhou, Y., & Raines, R. T. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Retrieved from [Link]
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Mamada, M., Takada, K., Singh, S. P., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(36), 12544-12555. Retrieved from [Link]
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Xia, Z., & Nowick, J. S. (2014). Analysis of Amyloid Nanostructures Using Photo-cross-linking: In Situ Comparison of Three Widely Used Photo-cross-linkers. ACS Chemical Biology, 9(2), 553–562. Retrieved from [Link]
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Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. (n.d.). ResearchGate. Retrieved from [Link]
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Pfund, E., Le Sévère, P., & Wagner, A. (2010). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition, 49(12), 2244-2247. Retrieved from [Link]
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Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews. Retrieved from [Link]
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A Suite of "Minimalist" Photo-Crosslinkers for Live-Cell Imaging and Chemical Proteomics: Case Study with BRD4 Inhibitors. (n.d.). SciSpace. Retrieved from [Link]
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Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Mastering Specificity: A Guide to Essential Control Experiments for 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Photo-Affinity Probes
In the intricate landscape of chemical biology and drug discovery, identifying the specific molecular targets of bioactive small molecules is a paramount challenge. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of the cellular interactome.[1][2] Among the arsenal of photoreactive groups, trifluoromethyl-aryl diazirines, such as 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, have gained prominence due to their favorable properties.[3][4][5] Upon photoactivation with UV light (typically 350-370 nm), this compact and relatively stable moiety generates a highly reactive carbene intermediate that can form a covalent bond with nearby molecules, ideally the target protein.[1][6][7]
However, the high reactivity of the carbene, while advantageous for capturing interactions, also presents a significant challenge: non-specific labeling.[1][8][9] Distinguishing bona fide, biologically relevant interactions from a sea of stochastic background binding is the crucible in which the success of any PAL experiment is forged. This guide provides a comprehensive framework for designing and executing the critical control experiments necessary to validate the targets of probes derived from this compound, ensuring the scientific integrity and trustworthiness of your findings.
The Rationale for Rigorous Controls
The fundamental principle of photo-affinity labeling is to convert a reversible, non-covalent binding event into a permanent, covalent linkage.[10] This allows for the subsequent isolation and identification of the interacting protein(s). However, several factors can lead to the misidentification of targets:
-
Abundant "Sticky" Proteins: Highly abundant cellular proteins are more likely to be labeled by chance, irrespective of a specific interaction.[1]
-
Hydrophobic Interactions: The lipophilic nature of many small molecule probes and photoreactive groups can lead to non-specific partitioning into hydrophobic pockets of proteins.[9][11]
-
Reactive Species in the Bulk Solvent: A portion of the generated carbene may diffuse away from the initial binding site and react with any protein it encounters.
Therefore, a series of well-designed control experiments is not merely a suggestion but an absolute requirement to deconvolve specific interactions from the inevitable background noise.[1][12]
Core Control Experiments: A Multi-Pronged Approach to Validation
A robust PAL workflow incorporates several layers of controls to systematically eliminate false positives. The following experiments form the cornerstone of a self-validating system.
The Competition Control: The Gold Standard for Specificity
The most critical control experiment is the competition assay.[1][13][14] The logic is straightforward: if the photo-affinity probe is binding to a specific site on a target protein, then pre-incubation with an excess of the parent compound (the original bioactive molecule without the diazirine and reporter tag) should competitively inhibit the labeling of that target.
Causality: The parent compound, lacking the photoreactive group, will occupy the specific binding site. When the photo-affinity probe is subsequently added, its access to this site is blocked, leading to a dose-dependent reduction in the labeling signal for the specific target.[15] Non-specifically labeled proteins, which are captured through random collisions, will not exhibit this competitive displacement.[14]
Experimental Workflow:
Caption: Workflow for the competition control experiment.
Photolysis Controls: Isolating UV-Dependent Labeling
It is essential to demonstrate that the covalent labeling is dependent on the photo-activation of the diazirine.
-
No UV Control (-UV): This control involves performing the entire experimental procedure without the UV irradiation step. Any proteins identified in this sample are likely binding to the probe non-covalently in a way that survives the purification process or are interacting with potential impurities in the probe synthesis.
-
Probe-Negative Control (-Probe): This sample is subjected to UV irradiation in the absence of the photo-affinity probe. This helps to identify any proteins that might be inherently sensitive to UV light or that interact with the affinity resin used for enrichment.
Causality: The diazirine group is chemically inert in the dark.[7][16] Covalent bond formation should only occur upon photolysis to the reactive carbene.[6] Therefore, specific targets should only be observed in the samples that have been both treated with the probe and exposed to UV light.
The "Inactive" or "Scrambled" Probe Control
A more sophisticated control involves the synthesis of a structurally similar probe that is known to be biologically inactive. This control is particularly valuable when a clear structure-activity relationship (SAR) for the parent compound is available.
Causality: If the binding is specific to the pharmacophore of the parent compound, an inactive analog should not effectively compete for binding and thus should not label the target protein to the same extent. This control provides an additional layer of evidence that the observed interaction is biologically relevant and not an artifact of the probe's general chemical structure.
Comparative Performance: Diazirines vs. Other Photoreactive Groups
While this guide focuses on this compound, it is useful to understand its performance characteristics in the context of other commonly used photo-crosslinkers.
| Feature | Trifluoromethyl-Aryl Diazirine | Benzophenone | Aryl Azide |
| Activation Wavelength | ~350-370 nm[6][17] | ~350-360 nm[1] | ~254-300 nm[1] |
| Reactive Intermediate | Carbene[1][6] | Diradical[1] | Nitrene[1] |
| Reactivity | High, inserts into C-H and heteroatom-H bonds | Moderate, abstracts H-atoms, prefers C-H bonds[11] | High, but prone to rearrangement |
| Size | Small and compact[18] | Bulky, can cause steric hindrance[11] | Small and compact |
| Stability | Generally stable in the dark, less prone to diazo isomerization[3][16] | Very stable in the dark and to most chemical conditions[11] | Can be unstable, sensitive to thiols |
| Non-Specific Labeling | Can be an issue, but generally lower than benzophenones with short irradiation times[19] | Can be high due to longer required irradiation times and hydrophobicity[11] | Can be significant due to rearrangement to long-lived electrophilic species |
Expert Insight: The trifluoromethyl group on the diazirine ring serves a dual purpose: it suppresses the undesired isomerization to a linear diazo compound and increases the stability of the diazirine, making it a more reliable carbene precursor.[3][20] The longer wavelength activation of diazirines and benzophenones is generally preferred over aryl azides to minimize potential photodamage to biological macromolecules.[18]
Experimental Protocols
Protocol 1: General Photo-Affinity Labeling in Cell Lysate
-
Prepare Lysate: Culture and harvest cells of interest. Lyse the cells in a suitable non-denaturing buffer (e.g., RIPA buffer without SDS, or a Tris/NaCl-based buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Incubation: Aliquot equal amounts of protein lysate (e.g., 1 mg) into microcentrifuge tubes.
-
Competition (for control samples): To the competition control tubes, add the parent compound to a final concentration of 10-100x the concentration of the photo-affinity probe. Incubate for 30-60 minutes at 4°C with gentle rotation. Add vehicle (e.g., DMSO) to the other tubes.
-
Probe Addition: Add the this compound-containing probe to all samples (except the "-Probe" control) to the desired final concentration (typically in the low micromolar to nanomolar range). Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Photo-Crosslinking: Place the tubes on ice, open the caps, and irradiate with a 365 nm UV lamp for 5-15 minutes.[14] The optimal time and distance from the lamp should be empirically determined. Keep the "-UV" control sample covered in foil.
-
Click Chemistry: If the probe contains a terminal alkyne or azide, proceed with the click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide). This is typically done using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14][21]
-
Enrichment/Analysis:
-
For Biotin Tags: Add streptavidin-coated beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-covalently bound proteins. Elute the captured proteins.
-
For Fluorescent Tags: Add SDS-PAGE loading buffer directly to the samples.
-
-
Detection: Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting for streptavidin. For target identification, the enriched proteins are typically subjected to in-gel digestion followed by LC-MS/MS analysis.
Protocol 2: Data Analysis and Hit Prioritization
-
Gel-Based Analysis: On your gel, you should observe a band (or bands) that is present in the "+Probe, +UV" lane but is significantly diminished or absent in the competition lane, the "-UV" lane, and the "-Probe" lane.
-
Mass Spectrometry Analysis:
-
Generate a list of identified proteins for each experimental condition.
-
Prioritize "hits" that show high spectral counts or intensity in the experimental sample and are significantly depleted (>70-80%) in the competition control sample.
-
Filter out proteins that appear in the "-UV" or "-Probe" controls.
-
Utilize quantitative proteomics techniques (e.g., SILAC, TMT, or label-free quantification) for more robust and unbiased hit identification.[12]
-
Logical Relationships in PAL
Caption: Logical flow of specific vs. non-specific photo-affinity labeling.
Conclusion
The use of this compound as a photophore offers significant advantages for probing small molecule-protein interactions. However, the power of this tool is directly proportional to the rigor of the experimental design. By systematically implementing competition, photolysis, and other relevant controls, researchers can build a self-validating experimental framework. This multi-faceted approach is indispensable for confidently distinguishing specific, biologically meaningful interactions from the inherent background of non-specific labeling, ultimately leading to the trustworthy identification and validation of novel drug targets.
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A Researcher's Guide to Photo-Affinity Labeling: Interpreting Mass Spectrometry Data from 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Experiments
In the intricate world of drug discovery and chemical biology, understanding the non-covalent interactions between a small molecule and its protein targets is paramount. Photo-affinity labeling (PAL), coupled with the analytical power of mass spectrometry (MS), has emerged as a cornerstone technique for capturing these fleeting interactions and identifying the specific binding sites. This guide provides an in-depth exploration of a widely used photo-activatable probe, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine , offering a comparative analysis with other common probes and a detailed walkthrough of experimental design and data interpretation.
The Power of Covalent Capture: An Introduction to Photo-Affinity Labeling with Diazirines
The core principle of photo-affinity labeling is to transform a transient, non-covalent interaction between a ligand and its target protein into a stable, covalent bond.[1][2][3] This is achieved by incorporating a photoreactive moiety into the small molecule of interest. Upon irradiation with UV light, this moiety is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues within the binding pocket.[1][2]
Among the various photoreactive groups, trifluoromethyl-aryl diazirines, such as this compound, have gained prominence for several key reasons:
-
Compact Size: Their relatively small size minimizes steric hindrance, reducing the likelihood of altering the natural binding affinity of the parent molecule.
-
High Reactivity & Efficiency: Upon photoactivation (typically around 350-370 nm, which is less damaging to biological samples), they form a highly reactive carbene intermediate that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[4] This leads to high cross-linking efficiency.
-
Chemical Stability: In the absence of UV light, diazirines are generally stable under various experimental conditions.
The general workflow of a PAL experiment involves incubating the diazirine-modified probe with a biological sample (cells or lysate), followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then enriched and analyzed by mass spectrometry to identify the protein targets and the specific sites of modification.[3][5]
Understanding the Probe: this compound
To effectively interpret the mass spectrometry data, it is crucial to understand the properties of the probe itself.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O | [6] |
| Molecular Weight | 216.16 g/mol | [6] |
| Reactive Intermediate | 3-methoxyphenyl(trifluoromethyl)carbene | |
| Mass of Reactive Intermediate | 188.05 Da (after loss of N₂) |
Upon photoactivation, the diazirine ring extrudes a molecule of nitrogen (N₂), which has a mass of approximately 28.01 Da. The resulting carbene is the species that covalently attaches to the target protein. Therefore, a successful labeling event will result in a mass increase of 188.05 Da on the modified peptide.
A Comparative Look: Diazirines vs. Other Photo-Affinity Probes
While diazirines are highly effective, other photo-activatable groups, such as benzophenones and aryl azides, are also used in PAL experiments. The choice of probe can significantly impact the experimental outcome.
| Feature | Trifluoromethyl-Aryl Diazirines | Benzophenones | Aryl Azides |
| Reactive Intermediate | Carbene | Biradical | Nitrene |
| Reactivity | High, broad reactivity with various amino acid side chains.[4] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[4] | Insertion into C-H and N-H bonds, with potential for rearrangements.[4] |
| Cross-Linking Efficiency | Generally high.[4] | Generally lower than diazirines.[4] | Can be variable and often lower due to competing rearrangement reactions.[4] |
| Activation Wavelength | ~350-370 nm | ~350-360 nm | ~250-300 nm (can be damaging to proteins) |
| Potential Issues | Can form a less reactive diazo intermediate as a side product.[7][8] | Bulky size can interfere with binding. Longer irradiation times required. | Can undergo intramolecular rearrangements, leading to lower cross-linking yields. |
Experimental Workflow: From Labeling to Mass Spectrometry
The following is a generalized, step-by-step protocol for a photo-affinity labeling experiment using a trifluoromethyl-aryl diazirine probe, followed by proteomic analysis.
Figure 1. A generalized workflow for a photo-affinity labeling experiment coupled with mass spectrometry.
Detailed Protocol:
-
Cell Culture and Probe Incubation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the diazirine probe (e.g., 1-10 µM). For competition experiments, co-incubate with a 50-100 fold excess of the parent compound (without the diazirine).
-
Incubate for a sufficient time to allow the probe to reach its target (e.g., 1-4 hours).
-
-
Photo-Cross-Linking:
-
Wash the cells with cold PBS to remove any unbound probe.
-
Irradiate the cells with UV light (typically 365 nm) on ice for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Cell Lysis and Enrichment:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
If the probe contains a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide).
-
Enrich the labeled proteins using affinity purification (e.g., streptavidin agarose beads for biotinylated proteins).
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins using a protease such as trypsin.
-
Collect the resulting peptides and desalt them using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptides by LC-MS/MS.
-
Search the resulting data against a protein database, specifying the mass of the carbene adduct (188.05 Da) as a variable modification.
-
Interpreting the Mass Spectrometry Data: A Guide for Researchers
The successful identification of labeled peptides hinges on the correct interpretation of the mass spectrometry data. Here are the key aspects to consider:
Identifying the Mass Shift
As mentioned previously, the covalent attachment of the 3-methoxyphenyl(trifluoromethyl)carbene to a peptide will result in a mass increase of 188.05 Da . This mass shift should be specified as a variable modification in your database search software.
Fragmentation of Modified Peptides
Understanding how the modified peptides fragment in the mass spectrometer (MS/MS) is crucial for confident identification and localization of the modification site. While the peptide backbone will fragment into the typical b- and y-ions, the adduct itself can also fragment, producing characteristic reporter ions or neutral losses.
While specific fragmentation data for the 3-(3-methoxyphenyl)-3-(trifluoromethyl) adduct is not extensively published, we can infer likely fragmentation patterns based on its structure and data from similar compounds.
-
Higher-energy Collisional Dissociation (HCD) is often the preferred fragmentation method for cross-linked peptides as it can provide good sequence coverage of both peptides in a cross-link and can generate informative fragment ions from the cross-linker itself.[9][10][11]
-
Electron-Transfer Dissociation (ETD) can also be beneficial, especially for highly charged precursor ions, as it tends to preserve the modification.[9][10][11]
Figure 2. Fragmentation of a modified peptide in the mass spectrometer.
Potential Pitfalls and Troubleshooting
-
Non-Specific Labeling: While diazirines are generally more specific than other probes, non-specific labeling can still occur. The use of a competition control (co-incubation with an excess of the unlabeled parent compound) is essential to distinguish specific, target-related labeling from non-specific interactions.
-
Diazo Isomer Formation: As a side reaction, the diazirine can rearrange to a less reactive diazo isomer upon photolysis.[7][8] The trifluoromethyl group on the diazirine helps to minimize this, but it is a possibility to be aware of.
-
Adduct Instability: In some cases, the adduct formed after carbene insertion can be unstable and undergo further reactions, such as the elimination of hydrogen fluoride.[12] This can complicate data analysis and should be considered when interpreting unexpected mass shifts.
Conclusion
Photo-affinity labeling with this compound is a powerful technique for identifying the protein targets of small molecules and mapping their binding sites. By understanding the principles of the technique, the properties of the probe, and the nuances of mass spectrometry data interpretation, researchers can confidently and accurately decipher the molecular interactions that drive biological processes and disease. Careful experimental design, including the use of appropriate controls, is paramount for generating high-quality, interpretable data. This guide provides a solid foundation for researchers embarking on PAL experiments, empowering them to unlock the full potential of this versatile chemical biology tool.
References
- Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8234–8242.
- Götze, M., et al. (2017). Correction to Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 89(6), 3734–3734.
- Luger, A. L., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 399-408.
- Loo, R. R., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes.
- Parker, C. G., & Cravatt, B. F. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e86.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
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Evotec. (2022). Photoaffinity Labeling Mass Spectrometry. Retrieved from [Link]
- Woo, C. M., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6475–6485.
- Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(35), 7537-7552.
- Hatanaka, Y. (2014). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. HETEROCYCLES, 89(12), 2697-2717.
- Manetsch, R., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Hashimoto, M., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. HETEROCYCLES, 89(12), 2697-2717.
- Balakirev, M. Y., & Tsvetkov, P. O. (2014). 3‐Aryl‐3‐(trifluoromethyl)‐3H‐diazirine (TFMD) photoreactivity. (A) Possible reactions of the intermediates formed after photolysis of TFMD. (B) Example of the insertion into an amine and the resulting side products. (C) Examples of commercial diazirine‐containing derivatives. The photolabel is in red. [Color figure can be viewed at wileyonlinelibrary.com]. In Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? (pp. 1-1). Wiley.
- Balakirev, M. Y., & Tsvetkov, P. O. (2017). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(114).
- Thomas, J. R., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. In Proteomics for Drug Discovery (pp. 1-18). Humana Press, New York, NY.
- Wright, M. H., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
-
ProteomeXchange. (2021). ProteomeXchange Dataset PXD025140. Retrieved from [Link]
- Kawatani, M., et al. (2021). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B. Journal of the American Chemical Society, 143(4), 1837-1846.
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Fiehn, O. (n.d.). Mass Spectrometry Adduct Calculator. Retrieved from [Link]
- Kaur, H., & De Bhaumik, A. (2022). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. Molecules, 27(1), 191.
- Lipecka, J., et al. (2016). Comparative and Quantitative Global Proteomics Approaches: An Overview. Proteomes, 4(4), 36.
- Oomens, J., & Berden, G. (2015). Peptide fragmentation products in mass spectrometry probed by infrared spectroscopy. In Tandem Mass Spectrometry of Peptides and Proteins (pp. 153-181). Springer, Berlin, Heidelberg.
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
- Chowdhury, S. K., et al. (1990). Origin and removal of adducts (molecular mass= 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 1(5), 382-388.
-
UWPR. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]
-
New Objective. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved from [Link]
- Williams, J. P. (2007).
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A Senior Application Scientist's Guide to Trifluoromethylphenyldiazirines: A Comparative Analysis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
For correspondence:
Abstract
Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing biomolecular interactions, underpinning significant advances in chemical biology and drug discovery.[1] The choice of the photoreactive cross-linking agent is paramount to the success of these experiments. Among the various photophores, 3-aryl-3-(trifluoromethyl)-3H-diazirines (TPDs) have emerged as a superior class due to their compact size, relative stability, and efficient carbene generation upon UV irradiation at wavelengths that minimize protein damage.[2][3] This guide provides an in-depth comparison of TPDs, with a specific focus on the nuanced performance of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine relative to other electronically and structurally modified analogs. We will explore the causal relationships between chemical structure and photoreactivity, provide validated experimental protocols, and present data to guide researchers in selecting the optimal tool for their specific biological questions.
The Trifluoromethylphenyldiazirine (TPD) Scaffold: A Primer
The utility of the TPD scaffold lies in its photochemical transformation. Upon irradiation with long-wave UV light (typically 350-365 nm), the strained three-membered diazirine ring irreversibly ejects a molecule of nitrogen (N₂).[4] This process generates a highly reactive trifluoromethylphenylcarbene intermediate. This carbene is the key reactive species that covalently cross-links the probe to its interacting biomolecule.
However, a competing photochemical pathway exists: isomerization to a more stable, linear diazo compound.[5] While the diazo isomer can also generate a carbene upon further irradiation, it is significantly less photolabile and can act as an electrophile, potentially leading to non-specific labeling in the dark.[5] The introduction of the electron-withdrawing trifluoromethyl group is a critical design feature that suppresses this undesired isomerization, favoring the direct generation of the highly reactive carbene.[6] For the parent compound, 3-phenyl-3-(trifluoromethyl)diazirine, photolysis yields approximately 65% carbene and 35% of the diazo isomer, setting a benchmark for this class of reagents.[5]
Figure 1: General mechanism of TPD photoactivation. Irradiation leads to nitrogen extrusion, forming a reactive carbene that inserts into C-H or X-H bonds of a target protein. A competing pathway involves isomerization to a less reactive diazo intermediate.
The Influence of Aromatic Substitution: A Comparative Analysis
The electronic properties of the aryl ring are a key determinant of the TPD photophore's performance, influencing its stability, solubility, and reactivity. By strategically placing substituents on the phenyl ring, one can fine-tune the reagent for specific applications.
Electron-Withdrawing Substituents: Enhancing Stability and Solubility
Replacing the phenyl ring with electron-withdrawing heterocycles, such as pyridine or pyrimidine, has been shown to significantly enhance the diazirine's stability to ambient light.[2] This is a crucial practical advantage, simplifying the handling and storage of PAL probes. Furthermore, these modifications can dramatically increase the aqueous solubility of the resulting probes—a critical factor for experiments conducted in biological buffers.[2][7][8] For instance, pyridyl- and pyrimidinyl-derivatized probes have been reported to be 30- to 7,500-fold more soluble than their conventional phenyl counterparts.[2]
This compound: A Case Study in Electronic Tuning
The subject of this guide, this compound (CAS 205485-24-1), presents a more nuanced electronic profile.[9][10] The methoxy group's effect is position-dependent:
-
Para-position (4-methoxy): The methoxy group acts as a strong resonance electron-donating group. This can increase the electron density of the aromatic ring, potentially enhancing the efficacy of C-H insertion reactions.[11]
-
Meta-position (3-methoxy): In the meta position, the resonance effect is negligible. The primary influence is the inductive electron-withdrawing effect of the oxygen atom. This makes the 3-methoxy derivative electronically distinct from both the electron-rich 4-methoxy isomer and the neutral parent compound.
This subtle electronic perturbation in the 3-methoxy isomer is expected to modulate the stability of the carbene intermediate and its reactivity profile. While direct quantitative comparisons of quantum yields are scarce in the literature, the inductive withdrawal suggests a stability profile intermediate between the parent TPD and more strongly electron-withdrawing analogs. This can be advantageous in balancing stability with the high reactivity required for efficient cross-linking.
| Feature | 3-Phenyl-TPD (Baseline) | 3-(Pyridyl)-TPD (Electron-Withdrawing) | 3-(3-Methoxyphenyl)-TPD (Subject) |
| Primary Electronic Effect | Neutral | Strong Electron Withdrawal | Weak Inductive Withdrawal |
| Carbene Generation | ~65% upon photolysis[5] | High efficiency reported[2] | High efficiency expected |
| Ambient Light Stability | Moderate | High[2] | Expected to be moderate to high |
| Aqueous Solubility | Low | High[2] | Moderate |
| Key Advantage | Well-characterized benchmark | Enhanced stability and solubility | Balanced electronics for reactivity tuning |
Table 1: Comparative properties of selected trifluoromethylphenyldiazirine photophores.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of TPDs. These are established methods adapted from the literature and should be performed with appropriate safety precautions in a well-ventilated fume hood.[4][12]
Synthesis of this compound
This multi-step synthesis begins with the commercially available 3'-methoxy-2,2,2-trifluoroacetophenone. The causality behind this workflow is to first create an oxime, activate it as a leaving group (tosylate), and then perform a cyclization with ammonia to form the diaziridine precursor, which is finally oxidized to the target diazirine.
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A Senior Application Scientist's Guide to Quantitative Analysis of Labeled Proteins: A Comparative Analysis of Photo-Methionine, SILAC, and AHA
For researchers, scientists, and drug development professionals navigating the intricate world of quantitative proteomics, the selection of an appropriate protein labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of three prominent metabolic labeling techniques: photo-activatable labeling with 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (L-Photo-Methionine), Stable Isotope Labeling with Amino acids in Cell culture (SILAC), and bio-orthogonal labeling with Azidohomoalanine (AHA), also known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of each technique, supported by experimental data, to empower you to make informed decisions tailored to your specific research questions. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to Metabolic Protein Labeling
Metabolic labeling is a powerful approach to introduce specific isotopes or functionalities into proteins during cellular protein synthesis. By replacing a natural amino acid with a labeled analog, researchers can differentiate between pre-existing and newly synthesized protein populations, or introduce functionalities for further analysis. This guide focuses on three distinct metabolic labeling strategies, each with its unique strengths and applications.
Comparative Analysis of Labeling Methodologies
The choice of a labeling method hinges on the specific biological question being addressed. Are you interested in capturing transient protein-protein interactions, quantifying global proteome changes, or selectively isolating newly synthesized proteins? The following table provides a high-level comparison of Photo-Methionine, SILAC, and AHA to guide your selection.
| Feature | This compound (Photo-Methionine) | Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | Azidohomoalanine (AHA) - BONCAT |
| Principle | Metabolic incorporation of a photo-activatable methionine analog. UV activation generates a reactive carbene that forms zero-length crosslinks with interacting molecules.[1][2] | Metabolic incorporation of "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). | Metabolic incorporation of a methionine analog with a bio-orthogonal azide group.[1][3] |
| Primary Application | In vivo protein-protein interaction mapping.[4][5] | Accurate relative and absolute quantification of protein abundance.[4][6][7] | Selective enrichment and identification of newly synthesized proteins (proteome dynamics).[3][8] |
| Type of Information | Identification of direct and proximal interaction partners in a native cellular context. | Global, relative, or absolute changes in protein expression levels between different conditions. | Temporal analysis of protein synthesis and turnover. |
| Workflow Complexity | Moderate: Requires specialized media, UV crosslinking step, and specialized data analysis for crosslinked peptides. | Low to Moderate: Requires specialized media and cell adaptation, but the downstream proteomics workflow is standard.[2][6] | Moderate: Requires specialized media and a "click chemistry" step to attach a reporter tag for enrichment.[9] |
| Quantitative Strategy | Primarily qualitative (identification of interactors). Quantitative analysis of crosslink abundance is possible but complex.[10][11] | Relative quantification based on the mass shift of peptide pairs in the mass spectrometer.[2][7] | Can be combined with isotopic tags (e.g., SILAC) for quantitative analysis of newly synthesized proteins (BONLAC).[3] |
| Potential for Bias | Potential for UV-induced cellular stress. The low abundance of methionine can limit the number of crosslinks.[12] | Requires complete or near-complete labeling for accurate quantification, which can be challenging in some cell types.[3] | Incomplete labeling is common and must be accounted for in quantitative experiments. May have minor effects on protein synthesis.[13] |
In-Depth Technical Comparison and Experimental Data
Mechanism of Action
To fully appreciate the nuances of each technique, it is essential to understand their underlying chemical principles.
This compound, a photo-activatable analog of methionine, is metabolically incorporated into proteins.[14] The key to its function lies in the diazirine ring. Upon exposure to UV light (typically around 350-370 nm), this ring ejects nitrogen gas (N₂) to form a highly reactive carbene intermediate.[12] This carbene can then non-selectively insert into C-H, N-H, or O-H bonds of nearby molecules, forming a stable covalent bond.[9] This "zero-length" crosslink effectively captures both stable and transient protein-protein interactions in their native cellular environment.[12]
Caption: Photo-Methionine activation and crosslinking workflow.
SILAC is a robust method for accurate relative protein quantification.[6][7] The principle is elegant in its simplicity. Two populations of cells are cultured in media that are identical except for the isotopic composition of one or more essential amino acids (typically lysine and arginine). One population receives the natural "light" amino acids, while the other receives "heavy" stable isotope-labeled counterparts (e.g., containing ¹³C or ¹⁵N).[2] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[15] When the two cell populations are mixed, corresponding proteins can be distinguished by a characteristic mass shift in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[15]
Caption: SILAC experimental workflow.
AHA is a methionine analog that contains a bio-orthogonal azide group.[1] This means the azide group is chemically inert within the cellular environment but can be specifically reacted with a complementary alkyne-containing reporter tag in a reaction known as "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition).[9] By pulsing cells with AHA for a defined period, only newly synthesized proteins will incorporate this modified amino acid.[8] Following cell lysis, a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, can be attached to the azide handle. This allows for the selective enrichment and subsequent identification or quantification of the nascent proteome.[3]
Caption: AHA (BONCAT) experimental workflow.
Performance Metrics: A Data-Driven Comparison
While direct comparative studies of all three methods are scarce, we can synthesize data from multiple publications to provide a quantitative overview of their performance.
| Performance Metric | Photo-Methionine | SILAC | AHA (BONCAT) | Supporting Evidence |
| Proteome Coverage | Dependent on methionine abundance in proteins and crosslinking efficiency. Can be limited. | High; can achieve near-complete proteome coverage in cell culture. | Can identify thousands of newly synthesized proteins, with enrichment significantly improving detection. | [12] (Photo-Met),[7] (SILAC),[13] (BONCAT) |
| Labeling Efficiency | Incorporation rates of up to 34% have been reported in E. coli.[16] | Typically >95% after 5-6 cell doublings. | Variable, often lower than SILAC. Around 30% methionine replacement has been observed. | [16] (Photo-Met),[15] (SILAC),[17] (BONCAT) |
| Quantitative Accuracy | Primarily for identification of interactions. Quantitative analysis of crosslinks is challenging. | High; considered a "gold standard" for quantitative proteomics with high precision and accuracy. | Can be made quantitative by combining with SILAC (BONLAC), but click chemistry efficiency can introduce variability. | [10][11] (Photo-Met),[7][15][18] (SILAC),[3][19] (BONCAT) |
| Reproducibility | Can be influenced by UV dosage and cellular state. | High, especially when samples are mixed at an early stage. | Generally good, but can be affected by the efficiency of the click reaction and enrichment steps. | [20] (general proteomics reproducibility),[7] (SILAC) |
Experimental Protocols
The following are detailed, step-by-step methodologies for each labeling technique. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.
Quantitative Proteomics using Photo-Methionine
This protocol outlines a typical workflow for identifying protein-protein interactions using Photo-Methionine followed by mass spectrometry.
Materials:
-
Mammalian cells of interest
-
DMEM minus Methionine (or other appropriate methionine-deficient medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Photo-Methionine (this compound)
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer and LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in standard complete medium.
-
Wash cells twice with warm PBS.
-
Replace the standard medium with methionine-deficient medium supplemented with dFBS and L-Photo-Methionine (typically 1-4 mM).
-
Incubate cells for 12-24 hours to allow for incorporation of the photo-amino acid.
-
-
UV Crosslinking:
-
Wash cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the cells to prevent drying.
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 10-15 minutes. The optimal distance and time should be determined empirically.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis of Crosslinked Complexes:
-
Analyze the protein lysate by SDS-PAGE and Western blotting with an antibody against the protein of interest to visualize higher molecular weight crosslinked complexes.
-
For mass spectrometry analysis, the protein of interest can be immunoprecipitated to enrich for crosslinked complexes.
-
-
Mass Spectrometry and Data Analysis:
-
Excise the gel band corresponding to the crosslinked complex and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized software (e.g., xiSEARCH, MeroX, pLink) to identify the crosslinked peptides.[2] These tools can handle the complex fragmentation spectra of two covalently linked peptides.
-
SILAC-based Quantitative Proteomics
This protocol describes a standard SILAC experiment for relative quantification of protein abundance.
Materials:
-
Mammalian cells of interest
-
SILAC-grade DMEM or other appropriate SILAC medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" amino acids (e.g., L-Arginine, L-Lysine)
-
"Heavy" amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine)
-
Lysis buffer with protease inhibitors
-
Mass spectrometer and LC-MS/MS system
Procedure:
-
Cell Adaptation and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use SILAC medium supplemented with "light" amino acids and dFBS.
-
For the "heavy" population, use SILAC medium supplemented with "heavy" amino acids and dFBS.
-
Passage the cells for at least 5-6 doublings to ensure >95% incorporation of the heavy amino acids. The incorporation efficiency should be checked by mass spectrometry.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
-
Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using software capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer). The software will identify peptide pairs and calculate the heavy/light ratios, which correspond to the relative protein abundance.
-
AHA (BONCAT) for Analysis of Newly Synthesized Proteins
This protocol details the use of AHA to label and enrich newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA)
-
Lysis buffer with protease inhibitors
-
Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate, reducing agent)
-
Streptavidin-agarose beads
-
Mass spectrometer and LC-MS/MS system
Procedure:
-
AHA Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with warm PBS.
-
Replace the medium with methionine-free DMEM supplemented with dFBS and AHA (typically 50-100 µM).
-
Incubate for the desired pulse duration (e.g., 30 minutes to 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a buffer compatible with click chemistry.
-
-
Click Chemistry:
-
To the cell lysate, add the alkyne-biotin tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1-2 hours at room temperature to allow the click reaction to proceed.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated (i.e., newly synthesized) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins using standard proteomics data analysis software.
-
Conclusion: Selecting the Right Tool for the Job
The choice between Photo-Methionine, SILAC, and AHA is not a matter of which method is universally "better," but rather which is most appropriate for the scientific question at hand.
-
For elucidating protein-protein interaction networks in their native context, Photo-Methionine is a powerful tool. Its ability to capture transient interactions provides a unique window into the dynamic cellular interactome.
-
When precise and accurate quantification of global proteome changes is the primary goal, SILAC remains the gold standard. Its high accuracy and reproducibility make it ideal for comparative proteomics studies.
-
To investigate the dynamics of protein synthesis and turnover, AHA (BONCAT) offers an elegant solution. The ability to selectively isolate and identify newly synthesized proteins provides crucial insights into cellular responses to various stimuli.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can design more robust and informative quantitative proteomics experiments, ultimately accelerating discoveries in basic research and drug development.
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- Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.
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- L-Photo-methionine. (n.d.). Wikipedia.
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- Giam, K. M., & Götze, M. (2020). Protocol for High-Yield Production of Photo-Leucine-Labeled Proteins in Escherichia coli. Journal of Proteome Research, 19(6), 2414-2422.
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- Ong, S. E., & Mann, M. (2005). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 6(9), 699-709.
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- MObBa: Methionine Oxidation by Blocking with Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry, 32(10), 2636-2644.
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- Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. (2020). Macmillan Group - Princeton University.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
For researchers at the forefront of chemical biology and drug discovery, photoaffinity labeling is an indispensable tool for elucidating protein-ligand interactions and identifying novel drug targets.[1][2][3] Among the arsenal of photo-reactive probes, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine stands out for its efficacy in generating highly reactive carbene species upon UV irradiation, enabling covalent cross-linking to interacting biomolecules.[4][5][6] However, the very reactivity that makes this compound a powerful research tool also necessitates a robust understanding of its safe handling and disposal. This guide provides essential, field-proven insights and step-by-step protocols to ensure the safe and effective use of this valuable reagent.
I. Understanding the Hazard: The Chemistry of a Photo-Reactive Probe
This compound belongs to the diazirine class of compounds, which are three-membered heterocyclic molecules containing a carbon and two nitrogen atoms.[4] The trifluoromethyl group enhances the electrophilicity of the resulting carbene, influencing its reactivity and insertion preferences.[6][7] Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring undergoes photolysis, extruding a molecule of dinitrogen gas (N₂) and generating a highly reactive carbene intermediate.[4][5][8] This carbene can then rapidly insert into various chemical bonds, including C-H, N-H, and O-H bonds in its immediate vicinity, thus covalently labeling interacting proteins or other biomolecules.[4]
-
Skin and Eye Irritation: Direct contact can cause irritation.[9]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[9][10]
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products can be released, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[9][11]
The operational hazard lies in the generation of the highly reactive carbene, which can react indiscriminately with any nearby molecules if not properly controlled within the experimental setup.
II. Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE, with explanations for the necessity of each.
| PPE Category | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the compound or its solutions, as well as any potential projectiles from a rapid decomposition reaction. Standard safety glasses are insufficient.[12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Research has shown that wearing protective gloves can reduce exposure by 99%.[12][13] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and minimizes the risk of the compound contaminating personal clothing. A flame-resistant coat is recommended as a general precaution in a chemical laboratory.[12] |
| Respiratory Protection | To be used in a well-ventilated laboratory fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dust or vapors. A respirator may be necessary for spill cleanup or if a fume hood is not available, but this should be determined by a formal risk assessment.[12] |
III. Step-by-Step Handling and Operational Plan
Adherence to a strict, methodical workflow is critical for both experimental success and personal safety. The following protocols outline the key stages of handling this photo-reactive compound.
A. Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (205485-24-1), and any relevant hazard warnings.[12][14]
-
Storage Conditions: Store the compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][15] For long-term stability, storage at -20°C is recommended.[12]
B. Preparation of Solutions
-
Work Area Preparation: All manipulations should be performed in a certified chemical fume hood.[12] The work surface should be clean and uncluttered.
-
Weighing: If the compound is a solid, carefully weigh the required amount in a tared vial. Avoid creating dust.
-
Dissolution: Add the desired solvent to the vial and gently agitate to dissolve the compound. Common solvents for photoaffinity labeling experiments include DMSO, DMF, or aqueous buffers, depending on the experimental requirements.
C. Experimental Workflow: Photoaffinity Labeling
The following diagram illustrates a typical workflow for a photoaffinity labeling experiment.
Caption: A typical experimental workflow for photoaffinity labeling.
D. Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Personal Protection: Before attempting to clean a spill, don the appropriate PPE as outlined in Section II.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
IV. Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and any contaminated materials is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.
A. Quenching of Unreacted Diazirine
Before disposal, it is best practice to quench any unreacted diazirine to mitigate its reactivity.
-
Cooling: In a fume hood, cool the diazirine-containing waste solution in an ice bath.[12]
-
Quenching Agent: While stirring, slowly add a quenching agent. A common method for quenching reactive compounds is the addition of a weak acid or a reducing agent, however, for diazirines, allowing them to react with a solvent under controlled UV irradiation until the starting material is consumed (monitored by TLC or LC-MS) is a viable option. Alternatively, chemical degradation can be achieved, but the specific method should be validated for this class of compounds.
-
Monitoring: Monitor the quenching process for any signs of an exothermic reaction or gas evolution.
-
Neutralization: Once the reaction is complete, neutralize the solution if necessary.
B. Waste Segregation and Disposal
The following diagram outlines the decision-making process for the disposal of waste generated from experiments using this compound.
Caption: A decision tree for the proper segregation of waste.
All waste, including quenched solutions, contaminated PPE, and empty containers, must be disposed of as hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.[16][17] Never pour diazirine-containing waste down the drain.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly harness the power of this compound to advance their scientific discoveries.
V. References
-
Diazirine - Wikipedia.
-
Application Notes and Protocols for Handling and Storage of Diaziridines - Benchchem.
-
Overview of diazirine reactivity and utility in chemical biology. (A)... - ResearchGate.
-
Unveiling Diaziridine Reactivity: A Comparative Analysis of Photolytic Decomposition Rates - Benchchem.
-
Labeling preferences of diazirines with protein biomolecules - PMC - NIH.
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au.
-
SAFETY DATA SHEET - TCI Chemicals.
-
3-Phenyl-3-(trifluoromethyl)-3H-diazirine - AK Scientific, Inc.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Santa Cruz Biotechnology.
-
3-[4-(Bromomethyl)phenyl]-3-trifluoromethyl-3H- diazirine - Synquest Labs.
-
SAFETY DATA SHEET - Fisher Scientific.
-
This compound | CAS 205485-24-1 | SCBT - Santa Cruz Biotechnology.
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC - NIH.
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PubMed.
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Proper disposal of chemicals - Sciencemadness Wiki.
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-
Photoaffinity Compounds - Enamine.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
